molecular formula C21H32N6O5 B12378025 Me-Tet-PEG4-NH2

Me-Tet-PEG4-NH2

Cat. No.: B12378025
M. Wt: 448.5 g/mol
InChI Key: SXYPWIZPCBYJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Me-Tet-PEG4-NH2 is a useful research compound. Its molecular formula is C21H32N6O5 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H32N6O5

Molecular Weight

448.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C21H32N6O5/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22/h2-5H,6-16,22H2,1H3,(H,23,28)

InChI Key

SXYPWIZPCBYJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

Me-Tet-PEG4-NH2: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of Methyl-Tetrazine-Polyethylene Glycol-Amine (Me-Tet-PEG4-NH2), a critical heterobifunctional linker in the field of bioconjugation. This document details experimental protocols and presents key data to facilitate its use in drug development, molecular imaging, and diagnostics.

Core Chemical Properties and Structure

This compound is a versatile chemical tool that integrates three key functional components: a stable methyltetrazine moiety for bioorthogonal "click" chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal primary amine for covalent linkage to various molecules.[1][2] The molecule is often supplied as a hydrochloride salt to improve stability and handling.[3][4]

The core utility of this linker lies in its ability to bridge two molecules through a two-step conjugation strategy. The primary amine can be covalently attached to a molecule bearing a carboxylic acid or an activated ester. Subsequently, the methyltetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) modified molecule.[1] This "click" reaction is highly efficient, specific, and biocompatible, proceeding rapidly in aqueous environments without the need for a catalyst.

Physicochemical Data

The quantitative properties of this compound and its hydrochloride salt are summarized below. It is important to note that slight variations in reported molecular weights and formulas may exist between different suppliers.

PropertyValue (this compound)Value (this compound HCl salt)Reference(s)
Synonyms Methyltetrazine-PEG4-AmineMethyltetrazine-PEG4-Amine hydrochloride
CAS Number 1802908-05-91802908-05-9
Chemical Formula C17H25N5O4C17H26ClN5O4
Molecular Weight 363.41 g/mol 399.87 g/mol
Appearance Pink solid-
Purity Typically >95% (as determined by HPLC)-
Solubility Soluble in Water, DMSO, DMF, DCM, THF, ChloroformSoluble in Water, DMSO, DMF, DCM
Predicted pKa 8.74 ± 0.10-
Predicted Boiling Point 558.7 ± 60.0 °C-
Predicted Density 1.186 ± 0.06 g/cm3 -
Storage and Stability

Proper handling and storage are crucial to maintain the reactivity of this compound.

ConditionRecommendationReference(s)
Storage Temperature -20°C
Handling Store desiccated. Equilibrate the vial to room temperature before opening to avoid moisture condensation.
Stock Solution For long-term storage of stock solutions, -80°C is recommended (stable for up to 6 months). For shorter periods (up to 1 month), -20°C is suitable. Solutions should be stored under an inert gas.

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

  • Amide Bond Formation: The primary amine of this compound is conjugated to a carboxylic acid on a target molecule (e.g., a protein) using a carbodiimide crosslinker like EDC, often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

  • Tetrazine-TCO Ligation: The resulting tetrazine-modified molecule is then reacted with a second molecule that has been functionalized with a trans-cyclooctene (TCO) group via an inverse electron demand Diels-Alder reaction.

Stage 1: Conjugation of this compound to a Carboxylic Acid-Containing Protein

This protocol outlines the conjugation of this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus).

A. Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Sulfo-)NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 50 mM Glycine)

  • Desalting column for purification

B. Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and (Sulfo-)NHS in anhydrous DMSO or activation buffer.

  • Protein Preparation:

    • Exchange the protein into an amine-free buffer (e.g., 0.1 M MES, pH 5.5) to a final concentration of 2-10 mg/mL.

  • Activation of Carboxylic Acids:

    • In a reaction tube, combine the protein solution with EDC and (Sulfo-)NHS. A 2-5 fold molar excess of EDC and (Sulfo-)NHS over the protein is a common starting point.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.

  • Conjugation to this compound:

    • Add the this compound stock solution to the activated protein solution. The molar excess of the linker relative to the protein will determine the degree of labeling and must be optimized (a 10- to 20-fold molar excess is a good starting point).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Stage 2: Tetrazine-TCO Ligation

This protocol describes the "click" reaction between the tetrazine-modified protein and a TCO-functionalized molecule.

A. Materials:

  • Tetrazine-modified protein (from Stage 1) in a suitable buffer (e.g., PBS, pH 6.0-9.0)

  • TCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

B. Procedure:

  • Reaction Setup:

    • Combine the tetrazine-modified protein and the TCO-containing molecule in the reaction buffer. A slight molar excess of the TCO-reagent (e.g., 1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.

  • Incubation:

    • The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very low concentrations, the reaction may be allowed to proceed longer. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Monitoring the Reaction (Optional):

    • The disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm can be monitored spectrophotometrically to follow the reaction progress.

  • Purification:

    • If necessary, remove the excess TCO-reagent using a desalting column or dialysis, depending on the molecular weight of the final conjugate and the excess reagent.

  • Characterization:

    • The final conjugate can be characterized using techniques such as UV-Vis spectroscopy, mass spectrometry (to confirm mass shift), or functional assays.

Visualizing the Workflow

The following diagrams illustrate the key chemical structures and the experimental workflow for bioconjugation using this compound.

G Functional Components of this compound cluster_molecule This compound Structure cluster_function Functionality Tetrazine Methyltetrazine PEG4 PEG4 Spacer Tetrazine->PEG4 Linker Tetrazine_func Bioorthogonal 'Click' Reaction (iEDDA with TCO) Tetrazine->Tetrazine_func Amine Primary Amine PEG4->Amine Linker PEG4_func Enhances Solubility Reduces Steric Hindrance PEG4->PEG4_func Amine_func Covalent Linkage (e.g., to Carboxylic Acids) Amine->Amine_func

Caption: Functional components of the this compound linker.

G Bioconjugation Workflow using this compound cluster_stage1 Stage 1: Amide Bond Formation cluster_stage2 Stage 2: Tetrazine-TCO Ligation start Start: Protein with -COOH activate Activate -COOH with EDC/NHS start->activate conjugate Conjugate with This compound activate->conjugate purify1 Purify conjugate->purify1 tetrazine_protein Tetrazine-Modified Protein click_reaction iEDDA 'Click' Reaction tetrazine_protein->click_reaction purify1->tetrazine_protein tco_molecule TCO-Modified Molecule tco_molecule->click_reaction purify2 Purify click_reaction->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: A typical two-stage workflow for bioconjugation.

G Inverse Electron Demand Diels-Alder Reaction Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO Trans-cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine Conjugate TransitionState->Dihydropyridazine Nitrogen N2 Gas (byproduct) TransitionState->Nitrogen

Caption: The iEDDA reaction between tetrazine and TCO.

References

An In-depth Technical Guide to the Synthesis and Functionalization of Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and functionalization of Methyl-Tetrazine-PEG4-Amine (Me-Tet-PEG4-NH2), a heterobifunctional linker critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.

Introduction

This compound is a key reagent in the field of bioconjugation, enabling the precise and stable linkage of molecules. Its structure comprises three key components: a methyltetrazine moiety for bioorthogonal "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a primary amine for conjugation to various substrates. The exceptional reactivity and selectivity of the tetrazine group with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction make this linker ideal for applications in complex biological environments.[]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step process, beginning with the synthesis of the methyltetrazine core, followed by coupling to a protected PEG linker and subsequent deprotection.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Synthesis of a Methyltetrazine Precursor: A common method for synthesizing 3-methyl-1,2,4,5-tetrazine involves the metal-catalyzed reaction of acetonitrile and hydrazine.[2] This provides the reactive core of the linker.

  • Coupling with a Protected PEG Linker: The methyltetrazine precursor is then coupled to a commercially available Boc-protected PEG linker, such as Boc-NH-PEG4-COOH.[3] This is typically achieved through standard amide bond formation using coupling reagents like HATU or EDC.

  • Deprotection: The final step is the removal of the Boc protecting group from the amine terminus of the PEG chain. This is generally accomplished under mild acidic conditions to yield the desired this compound.[4][5]

Synthesis_Pathway acetonitrile Acetonitrile + Hydrazine tetrazine_precursor Methyltetrazine Precursor acetonitrile->tetrazine_precursor Metal Catalysis coupled_product Boc-NH-PEG4-Tet-Me tetrazine_precursor->coupled_product Amide Coupling peg_linker Boc-NH-PEG4-COOH peg_linker->coupled_product final_product This compound coupled_product->final_product Boc Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine (A representative tetrazine precursor)

  • A mixture of 2-cyanopyridine and acetonitrile in hydrazine hydrate is heated.

  • The resulting dihydrotetrazine intermediate is oxidized using an oxidizing agent like sodium nitrite in an acidic medium.

  • The crude product is purified by column chromatography to yield the methyltetrazine precursor.

Step 2: Coupling of Boc-NH-PEG4-COOH with the Tetrazine Precursor

  • Dissolve Boc-NH-PEG4-COOH and a suitable aminotetrazine precursor in an anhydrous aprotic solvent (e.g., DMF).

  • Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the Boc-protected intermediate by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to obtain the final product, this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound.

ParameterExpected Value
Molecular Weight 448.52 g/mol
Appearance Red to dark red solid or oil
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.6 (m, 16H, PEG CH₂), ~3.0 (s, 3H, Me-Tet), other peaks corresponding to the specific tetrazine and linker structure.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): Peaks in the range of 60-75 for PEG carbons, and peaks corresponding to the tetrazine ring and methyl group.
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₂₀H₃₂N₆O₅ at 449.25.

Functionalization of Biomolecules with this compound

This compound is a versatile tool for the functionalization of biomolecules, particularly in a two-step "pre-targeting" approach. This involves first modifying a targeting moiety (e.g., an antibody) with a TCO group, and then introducing the this compound-conjugated payload.

Experimental Workflow

Functionalization_Workflow cluster_step1 Step 1: TCO Modification of Antibody cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Bioorthogonal Ligation Antibody Antibody TCO_Antibody TCO-Antibody Antibody->TCO_Antibody TCO_NHS TCO-PEG-NHS TCO_NHS->TCO_Antibody Payload Payload Tet_Payload Tetrazine-Payload Payload->Tet_Payload MeTet_Linker This compound MeTet_Linker->Tet_Payload TCO_Antibody_input TCO-Antibody ADC Antibody-Drug Conjugate TCO_Antibody_input->ADC Tet_Payload_input Tetrazine-Payload Tet_Payload_input->ADC

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Experimental Protocols

Protocol 1: Modification of an Antibody with a TCO-NHS Ester

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove excess TCO-NHS ester using a desalting column or dialysis.

Protocol 2: Reaction of TCO-Modified Antibody with this compound-Payload

  • Payload Conjugation: Conjugate the desired payload to this compound via its primary amine.

  • Reaction Setup: Mix the TCO-modified antibody and the purified Tetrazine-Payload in PBS at a desired molar ratio (e.g., 1:1.5 antibody:payload).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting ADC from unreacted payload using size-exclusion chromatography.

Quantitative Analysis: Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. It can be determined using Hydrophobic Interaction Chromatography (HIC).

Analytical MethodPrincipleKey Parameters Measured
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. The addition of hydrophobic drugs increases the retention time.Peak areas of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).
Reversed-Phase HPLC (RP-HPLC) After reduction of the ADC, separates light and heavy chains with different drug loads.Peak areas of light and heavy chains with 0 or 1 drug conjugated.

The average DAR can be calculated from the HIC chromatogram using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Application Example: ADC Payload Delivery and Signaling Pathway

This compound is frequently used in the construction of ADCs. A common cytotoxic payload is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.

Mechanism of Action of MMAE
  • ADC Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized.

  • Payload Release: Inside the cell, the linker is cleaved, releasing MMAE.

  • Tubulin Inhibition: MMAE binds to tubulin, inhibiting its polymerization into microtubules.

  • Cell Cycle Arrest: Disruption of the microtubule network leads to cell cycle arrest at the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Signaling Pathway of MMAE-Induced Apoptosis

Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Fulcrum of Function: A Technical Guide to the Me-Tet-PEG4-NH2 Linker and the Critical Role of its PEG4 Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

In the sophisticated architecture of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of efficacy, safety, and developability. This technical guide explores the multifaceted importance of the Me-Tet-PEG4-NH2 linker, with a specific focus on the pivotal role of its discrete four-unit polyethylene glycol (PEG4) spacer. By examining its impact on physicochemical properties, pharmacokinetics, and biological activity, we illuminate why this specific spacer length is a cornerstone of modern bioconjugation strategies.

Introduction: The Linker as a Design Apex

The this compound linker is a heterobifunctional molecule designed for precision bioconjugation. It comprises three key moieties:

  • Methyl-Tetrazine (Me-Tet): An exceptionally reactive and stable diene for bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" chemistry with trans-cyclooctene (TCO) groups.[1][2] This reaction's high speed and specificity allow for efficient conjugation in complex biological media.[3]

  • Amine (NH2): A versatile functional group that allows for robust covalent attachment to molecules, typically via amide bond formation with carboxylic acids or activated esters (e.g., NHS esters).[4]

  • PEG4 Spacer: A discrete, hydrophilic chain of four ethylene glycol units that physically separates the tetrazine and amine functionalities.[5]

While the reactive ends define the linker's chemical utility, it is the PEG4 spacer that profoundly modulates the performance of the final conjugate, transforming it from a simple construct into a sophisticated therapeutic agent.

Core Functions of the PEG4 Spacer

The PEG4 spacer imparts several critical advantages to the final bioconjugate, addressing common challenges in drug development such as poor solubility, aggregation, and rapid clearance.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads and small molecule inhibitors are highly hydrophobic, which can lead to aggregation and poor solubility of the final ADC or PROTAC. The hydrophilic nature of the PEG4 spacer acts as a solubilizing agent, mitigating these issues and enabling the development of conjugates with higher drug-to-antibody ratios (DARs) without compromising stability.

Minimized Steric Hindrance and Optimized Reactivity

The PEG4 chain acts as a flexible arm, physically separating the conjugated molecules. This spatial separation is crucial for several reasons:

  • It prevents the payload from interfering with the antigen-binding site of an antibody, thus preserving its targeting function.

  • It extends the methyl-tetrazine group away from the bulk of the biomolecule, reducing steric hindrance and promoting a more efficient and rapid iEDDA reaction with its TCO-modified partner.

Improved Pharmacokinetics (PK) and Biodistribution

PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. Even a short PEG4 spacer contributes to an increased hydrodynamic radius of the conjugate, which can lead to:

  • Reduced Renal Clearance: Slowing the rate at which the drug is filtered out by the kidneys.

  • Longer Plasma Half-Life: Increasing the circulation time, which allows for greater accumulation at the target site (e.g., a tumor).

  • Reduced Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing adverse immune responses.

The logical relationship between the PEG4 spacer's properties and the conjugate's performance is visualized below.

G cluster_0 PEG4 Spacer Properties cluster_1 Intermediate Effects cluster_2 Bioconjugate Performance Outcomes prop1 Defined Length (~1.4 nm) effect1 Optimal Spatial Separation prop1->effect1 prop2 Hydrophilicity effect2 Increased Solubility & Reduced Aggregation prop2->effect2 effect3 Increased Hydrodynamic Radius prop2->effect3 prop3 Flexibility prop3->effect1 outcome1 Preserved Biological Activity (e.g., Antigen Binding) effect1->outcome1 outcome2 Improved PK Profile (Longer Half-Life) effect2->outcome2 outcome3 Enhanced In Vivo Efficacy effect2->outcome3 effect3->outcome2 outcome1->outcome3 outcome2->outcome3 outcome4 Wider Therapeutic Window outcome3->outcome4

Fig. 1: Logical flow of the PEG4 spacer's impact on bioconjugate performance.

Quantitative Impact of PEG Spacer Length

The choice of spacer length is a critical optimization parameter. While a PEG4 spacer provides a balance of beneficial properties, longer or shorter spacers can alter performance. The following tables summarize representative data compiled from multiple preclinical studies, illustrating the general trends observed when varying PEG linker length.

Disclaimer: The data below is synthesized from different studies using various antibodies, payloads, and experimental models. It is intended to be illustrative of general trends and not a direct head-to-head comparison.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Relative Half-Life
No PEG~15Baseline
PEG2~10Increased
PEG4 ~7 Moderately Increased
PEG8~5Significantly Increased
PEG12~5Significantly Increased
PEG24~5Significantly Increased

Table 2: Effect of PEG Spacer Length on In Vitro and In Vivo Efficacy

LinkerIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition
No PEGBaselineBaseline
PEG4 ~6.5-fold decrease vs. No PEG Significantly Improved
PEG10 (10 kDa)~22.5-fold decrease vs. No PEGMarkedly Improved

These tables highlight a key trade-off in linker design: while longer PEG chains (e.g., PEG8 and above) can further improve pharmacokinetics, they may also lead to a decrease in in vitro potency. The PEG4 spacer often represents an optimal balance, providing significant improvements in solubility and PK while maintaining high potency.

Applications in Advanced Therapeutics

The unique properties of the this compound linker make it highly suitable for constructing complex biologics.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets tumor-specific antigens. The bioorthogonal nature of the tetrazine-TCO ligation allows for precise, site-specific conjugation, leading to more homogeneous ADCs with predictable drug-to-antibody ratios (DAR).

G cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Bioorthogonal Ligation Ab Antibody (with TCO group) ADC Final ADC Linker This compound LinkedPayload Payload-Linker Conjugate Payload Payload (with -COOH group) Payload->Linker Amide Bond Formation (EDC/NHS chemistry) LinkedPayload->ADC iEDDA 'Click' Reaction (Tetrazine-TCO Ligation)

Fig. 2: Two-step workflow for ADC synthesis using this compound.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The length and flexibility of the PEG4 spacer are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the essential step for inducing protein degradation.

G cluster_protac PROTAC Molecule POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds Warhead Target Ligand Warhead->POI Linker PEG4 Spacer Warhead->Linker E3_Ligand E3 Ligand Linker->E3_Ligand E3_Ligand->E3 Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Fig. 3: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of bioconjugates using this compound.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Payload

This protocol describes the formation of a stable amide bond between the amine group of the linker and a carboxylic acid on a payload molecule using EDC/Sulfo-NHS chemistry.

Materials:

  • This compound

  • Carboxyl-containing payload (e.g., a cytotoxic drug)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing payload in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 50 mM each. Prepare these solutions immediately before use.

    • Dissolve this compound in DMSO to a concentration of 20 mM.

  • Activation of Carboxylic Acid:

    • In a microfuge tube, combine 1 equivalent of the payload with 1.5 equivalents of both EDC and Sulfo-NHS solutions.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation:

    • Add 1.2 equivalents of the this compound solution to the activated payload mixture.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS ester. Incubate for 15 minutes.

  • Purification:

    • Purify the resulting Payload-Tetrazine conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Bioorthogonal Ligation to a TCO-Modified Antibody

This protocol details the iEDDA click chemistry reaction between the tetrazine-functionalized payload and a TCO-modified antibody.

Materials:

  • TCO-modified antibody in PBS, pH 7.4

  • Payload-Tetrazine conjugate (from Protocol 5.1) dissolved in DMSO

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • Adjust the concentration of the TCO-modified antibody to 2-5 mg/mL in PBS, pH 7.4.

    • Add 3 to 5 molar equivalents of the Payload-Tetrazine conjugate solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle end-over-end rotation. The reaction can be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification:

    • Purify the resulting ADC using an SEC column (e.g., Superdex 200 or equivalent) equilibrated with PBS, pH 7.4.

    • Collect fractions corresponding to the monomeric ADC peak, effectively removing excess, unreacted payload-linker conjugate.

  • Characterization and Storage:

    • Characterize the final ADC for purity, aggregation, and Drug-to-Antibody Ratio (see Protocol 5.3).

    • Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of the Final ADC

Determining the Drug-to-Antibody Ratio (DAR) is a critical quality control step.

Method A: UV/Vis Spectroscopy

  • Determine Extinction Coefficients (ε): Measure the molar extinction coefficients of the naked antibody at 280 nm (ε_Ab_) and the payload-linker at both 280 nm (ε_Drug,280_) and its own absorbance maximum (ε_Drug,λmax_).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the payload's λ_max_ (A_λmax_).

  • Calculate Concentrations:

    • Antibody Concentration [Ab] = (A_280_ - A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_)) / ε_Ab_

    • Drug Concentration [Drug] = A_λmax_ / ε_Drug,λmax_

  • Calculate Average DAR:

    • DAR = [Drug] / [Ab]

Method B: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated hydrophobic drugs, allowing for the determination of the DAR distribution.

  • Column: Use a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DARs (DAR2, DAR4, etc.). The average DAR is calculated from the weighted average of the peak areas.

The workflow for ADC characterization is summarized in the diagram below.

G cluster_methods Orthogonal Characterization Methods cluster_outputs Critical Quality Attributes Measured start Purified ADC Sample uv_vis UV/Vis Spectroscopy start->uv_vis hic Hydrophobic Interaction Chromatography (HIC) start->hic sec Size Exclusion Chromatography (SEC) start->sec ms Mass Spectrometry (MS) start->ms dar_avg Average DAR uv_vis->dar_avg hic->dar_avg dar_dist DAR Distribution hic->dar_dist aggregation Purity & Aggregation sec->aggregation identity Identity Confirmation ms->identity

Fig. 4: Experimental workflow for ADC characterization.

Conclusion

The this compound linker is a powerful tool in modern bioconjugation, enabling the construction of sophisticated therapeutics. Its utility is derived not only from its versatile amine handle and highly efficient methyl-tetrazine click chemistry moiety but critically from the integrated PEG4 spacer. This short, hydrophilic chain is a linchpin of design, providing an optimal balance of enhanced solubility, improved pharmacokinetic properties, and minimized steric hindrance. By mitigating the challenges associated with hydrophobic payloads, the PEG4 spacer widens the therapeutic window and is instrumental in advancing the next generation of targeted therapies like ADCs and PROTACs. The detailed protocols provided herein offer a practical framework for researchers to harness the full potential of this pivotal linker technology.

References

A Technical Guide to the Applications of Me-Tet-PEG4-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Proteolysis Targeting Chimera (PROTAC) technology, focusing on the specific applications and advantages of the Me-Tet-PEG4-NH2 linker in their design and synthesis. We will cover the fundamental mechanism of PROTACs, the critical role of linkers, and the unique benefits conferred by the structural characteristics of this compound, supported by experimental data, detailed protocols, and process visualizations.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a target protein of interest (POI).[3][4]

A PROTAC molecule consists of three key components:

  • A ligand that specifically binds to the target protein (POI).

  • A second ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[4]

By binding simultaneously to the POI and an E3 ligase, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade multiple protein copies.

The Central Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's success. Its length, composition, rigidity, and attachment points significantly influence the physicochemical properties and biological activity of the molecule. Key linker properties affect:

  • Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the optimal orientation of the POI and E3 ligase, which stabilizes the ternary complex and promotes efficient ubiquitination.

  • Solubility and Permeability: The linker's chemical makeup impacts the overall solubility and cell permeability of the PROTAC, which are essential for its bioavailability and efficacy. Polyethylene glycol (PEG) linkers are frequently used to improve hydrophilicity and solubility. According to some statistics, approximately 54% of reported PROTACs utilize PEG linkers for these benefits.

  • Pharmacokinetics (PK) and Drug Metabolism (DMPK): The linker can influence the metabolic stability and overall PK/DMPK profile of the PROTAC.

This compound: An Advanced Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers distinct advantages for modern PROTAC development. It combines the benefits of a hydrophilic PEG spacer with the power of bioorthogonal click chemistry.

  • PEG4 Spacer: The four-unit polyethylene glycol chain enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties and cell permeability. The defined length of the PEG4 unit allows for precise spatial control between the two ends of the PROTAC.

  • Amine (NH2) Handle: The terminal amine group provides a versatile conjugation point for coupling the linker to an E3 ligase ligand or a POI ligand, typically through stable amide bond formation.

  • Methyl-Tetrazine (Me-Tet) Group: The methyl-tetrazine moiety is the key functional group for "click chemistry." Specifically, it participates in an inverse-electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently within complex biological environments without interfering with native cellular processes.

This click chemistry approach facilitates a modular and highly efficient synthesis strategy, allowing for the rapid assembly of PROTAC libraries to screen for optimal constructs. This method has been used to create "CLIPTACs" (in-cell click-formed proteolysis targeting chimeras), where two smaller, more permeable precursors assemble into the final PROTAC inside the cell.

Quantitative Data: Impact of PEG Linker Length on Degradation

While specific degradation data for a PROTAC synthesized with this compound is not publicly available, studies on similar linkers demonstrate the critical importance of linker length. The following table summarizes data from a study that explored the effect of PEG linker length on the degradation of a target protein (FKBP12F36V) by recruiting the VHL E3 ligase. This illustrates a key optimization principle directly relevant to the PEG4 component of the specified linker.

Linker TypeLinker LengthTarget ProteinE3 LigaseDegradation EfficiencyHook EffectData Source(s)
PEG2-Tetrazine2 PEG unitsFKBP12F36VVHL (at C77TAG)Least efficient-
PEG4-Tetrazine 4 PEG units FKBP12F36V VHL (at C77TAG) Moderately efficient - ****
PEG6-Tetrazine6 PEG unitsFKBP12F36VVHL (at C77TAG)Most efficient (34% reduction)-
PEG2/4/6-Tetrazine2, 4, or 6 PEG unitsFKBP12F36VVHL (at H110TAG)Comparable, high potency (max 68% reduction)Observed

This data highlights that the optimal linker length can be highly dependent on the specific geometry of the ternary complex, including the attachment site on the E3 ligase.

Visualizations of Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and synthetic strategies involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC Molecule PROTAC->TernaryComplex Bridges E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds Ubiquitination Poly-Ubiquitination of POI TernaryComplex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Recycle PROTAC is Recycled Ubiquitination->Recycle Degradation Degraded Peptides Proteasome->Degradation Degrades POI Recycle->PROTAC Acts Catalytically

Caption: General mechanism of action for PROTAC-mediated protein degradation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation T_Select 1. Target (POI) Selection Ligand_Design 3. Ligand Design & Synthesis (for POI and E3) T_Select->Ligand_Design L_Select 2. E3 Ligase Selection (e.g., VHL, CRBN) L_Select->Ligand_Design PROTAC_Synth 5. PROTAC Assembly (e.g., via Click Chemistry) Ligand_Design->PROTAC_Synth Linker_Design 4. Linker Selection & Synthesis (e.g., this compound) Linker_Design->PROTAC_Synth InVitro 6. In Vitro Assays (Binding, Ternary Complex Formation) PROTAC_Synth->InVitro Degradation 7. Cellular Degradation Assay (e.g., Western Blot, DC50/Dmax) InVitro->Degradation Selectivity 8. Selectivity & Off-Target Profiling (Proteomics) Degradation->Selectivity InVivo 9. In Vivo Evaluation (PK/PD, Efficacy Models) Selectivity->InVivo

Caption: A typical workflow for the development and evaluation of novel PROTACs.

iEDDA_Synthesis Ligand1 POI Ligand with Trans-Cyclooctene (TCO) Reaction iEDDA 'Click' Reaction (Bioorthogonal) Ligand1->Reaction Ligand2 E3 Ligase Ligand + this compound Linker Ligand2->Reaction PROTAC Final PROTAC Molecule Reaction->PROTAC

Caption: Synthesis of a PROTAC using iEDDA click chemistry with this compound.

Key Experimental Protocols

Accurate and reproducible experimental methods are essential for evaluating PROTAC linkers and final constructs.

Protocol 1: PROTAC Synthesis via iEDDA Click Chemistry

This protocol describes the general steps for conjugating two parts of a PROTAC using the Me-Tet linker.

Materials:

  • TCO-modified POI ligand (dissolved in DMSO or DMF).

  • E3 ligase ligand pre-conjugated with this compound (dissolved in DMSO or DMF).

  • Reaction vessel, stirring apparatus.

  • Analytical tools: LC-MS or TLC for monitoring.

  • Purification system: HPLC.

Methodology:

  • Preparation: Ensure both the TCO-modified ligand and the Me-Tet-PEG4-linker-ligand are fully dissolved in a suitable anhydrous solvent like DMSO or DMF.

  • Reaction: In a clean, dry reaction vessel, add the solution of the TCO-modified ligand (1.0 equivalent).

  • While stirring, add the Me-Tet-PEG4-ligand solution (typically 1.0 to 1.2 equivalents) dropwise to the reaction vessel.

  • Incubation: Allow the reaction to proceed at room temperature. The iEDDA reaction is typically fast, often reaching completion in 2-4 hours.

  • Monitoring: Monitor the reaction's progress periodically using LC-MS to observe the consumption of starting materials and the formation of the product peak.

  • Purification: Once the reaction is complete, purify the final PROTAC product using reverse-phase HPLC to remove any unreacted starting materials and byproducts.

  • Verification: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for PROTAC-Induced Degradation

This is the standard method to quantify the reduction of a target protein in cells after PROTAC treatment.

Materials:

  • Cultured cells expressing the POI.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 12, 18, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probing: Strip the membrane and re-probe with a primary antibody for a loading control to confirm equal protein loading across lanes.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to its corresponding loading control. Calculate the percentage of degradation relative to the vehicle-treated sample.

Conclusion

The this compound linker represents a sophisticated and powerful tool in the PROTAC developer's arsenal. By combining the solubility-enhancing properties of a PEG4 spacer with the efficiency and bioorthogonality of methyl-tetrazine click chemistry, it enables the rapid and modular synthesis of advanced PROTACs. This facilitates the extensive optimization of linker attachment, length, and vector, which is crucial for achieving potent, selective, and bioavailable protein degraders. As the field of targeted protein degradation continues to advance, such intelligent linker designs will be paramount in accelerating the discovery of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to Me-Tet-PEG4-NH2 for Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount for elucidating biological processes, developing diagnostic tools, and creating targeted therapeutics. Me-Tet-PEG4-NH2 (Methyl-Tetrazine-PEG4-Amine) has emerged as a critical tool in this domain, offering a powerful approach for the fluorescent labeling of biomolecules through bioorthogonal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application, and quantitative data to inform experimental design.

This compound is a heterobifunctional linker that incorporates three key functional components:

  • Methyl-Tetrazine (Me-Tet): An electron-deficient diene that participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and specifically within complex biological milieu without interfering with native biochemical processes.[1][2] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3]

  • PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that improves the aqueous solubility of the molecule and its conjugates, reduces aggregation of labeled proteins, and provides a flexible linker to minimize steric hindrance between the conjugated biomolecule and the fluorescent reporter.[4]

  • Amine (NH2) Group: A primary amine that serves as a versatile handle for conjugation to a wide variety of molecules, including fluorescent dyes, biotin, or other probes, typically through amine-reactive chemistries such as N-hydroxysuccinimide (NHS) esters.[5]

This guide will delve into the practical application of this compound for fluorescently labeling biomolecules, providing researchers with the necessary information to effectively integrate this powerful tool into their workflows.

Data Presentation

Quantitative data is essential for the rational design and optimization of labeling experiments. The following tables summarize key physicochemical properties of this compound and the kinetics of the tetrazine-TCO ligation, providing a basis for comparison and experimental planning.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Methyltetrazine-PEG4-Amine
Molecular Formula C₂₁H₃₃N₅O₅ (as free base)
Molecular Weight 448.52 g/mol (as free base)
Appearance Red oil or solid
Solubility Soluble in DMSO, DMF, THF, DCM
Storage Conditions -20°C, desiccated, protected from light

Table 2: Reaction Kinetics of Methyl-Tetrazine with TCO Derivatives

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference(s)
Methyl-tetrazineTCO~1,000 - 6,000Aqueous buffer, 37°C
Methyl-tetrazinesTCO (strained TCO)> 8 x 10⁴Aqueous buffer, RT
3,6-di(pyridin-2-yl)-s-tetrazined-TCO366,000 ± 15,000Water, 25°C
General Tetrazine-TCO LigationTCO10³ - 10⁷Aqueous media

Table 3: Fluorogenic Properties of Tetrazine-Dye Conjugates Upon Ligation

FluorophoreFold Increase in FluorescenceQuantum Yield (Φ) Before LigationQuantum Yield (Φ) After LigationReference(s)
BODIPY FL~20< 0.01~0.15
Oregon Greenup to 400--
Tetramethylrhodamine (TMR)up to 76--
SiR~50--

Experimental Protocols

This section provides detailed methodologies for the key steps involved in fluorescently labeling a biomolecule (e.g., a protein) using this compound. Two primary workflows are presented:

  • Post-labeling Workflow: The biomolecule is first modified with a TCO group, followed by reaction with a pre-fluorescently labeled this compound.

  • Pre-labeling Workflow: this compound is first conjugated to a fluorescent dye, and this conjugate is then used to label a TCO-modified biomolecule.

Protocol 1: Modification of a Protein with a TCO-NHS Ester

This protocol describes the functionalization of a protein with TCO moieties by targeting primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Storage: The TCO-labeled protein is now ready for reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term storage or -80°C for long-term storage.

Protocol 2: Conjugation of a Fluorescent Dye-NHS Ester to this compound

This protocol details the "pre-labeling" of this compound with a fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification system (e.g., HPLC or silica gel chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the reaction buffer to a final concentration of 10-20 mM.

    • Dissolve the fluorescent dye-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add the fluorescent dye-NHS ester solution to the this compound solution at a 1:1.1 to 1:1.5 molar ratio (this compound to dye-NHS ester).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Purify the fluorescently labeled this compound conjugate from unreacted starting materials using reverse-phase HPLC or silica gel chromatography.

  • Characterization and Storage: Characterize the purified product by mass spectrometry and UV-Vis spectroscopy. Store the lyophilized product at -20°C, protected from light.

Protocol 3: Fluorescent Labeling of a TCO-Modified Protein with a Tetrazine-Dye Conjugate

This protocol describes the final "click" reaction to fluorescently label the TCO-modified protein.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Fluorescently labeled this compound (from Protocol 2) or a commercially available tetrazine-dye.

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Prepare the tetrazine-dye conjugate in a compatible solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

  • Click Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-dye conjugate to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction's progress.

  • Purification: Remove the excess, unreacted tetrazine-dye conjugate using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum.

Protocol 4: Live-Cell Imaging using a Pre-targeting Approach

This protocol outlines a general procedure for labeling live cells using a two-step pre-targeting strategy.

Materials:

  • Cells expressing the target of interest

  • TCO-modified targeting molecule (e.g., antibody, small molecule)

  • Fluorescently labeled this compound conjugate

  • Live-cell imaging medium

  • Fluorescence microscope with an environmental chamber

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish and culture until they reach the desired confluency.

  • Pre-targeting: Incubate the cells with the TCO-modified targeting molecule in live-cell imaging medium for 30-60 minutes at 37°C. The optimal concentration of the targeting molecule should be determined empirically.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove the unbound TCO-modified molecule.

  • Labeling: Add the fluorescently labeled this compound conjugate to the cells at a final concentration of 1-10 µM.

  • Incubation and Imaging: Incubate for 15-30 minutes at 37°C. Imaging can often be performed immediately without a final wash step due to the fluorogenic nature of many tetrazine-dye pairs.

  • Image Acquisition: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

G cluster_0 Bioorthogonal Labeling Workflow start Start protein_mod Step 1: Protein Modification (TCO-NHS Ester) start->protein_mod purify1 Purification (Remove excess TCO) protein_mod->purify1 click_reaction Step 3: Bioorthogonal Ligation (IEDDA Reaction) purify1->click_reaction tetrazine_prep Step 2: Prepare Tetrazine-Dye (e.g., this compound-Fluorophore) tetrazine_prep->click_reaction purify2 Purification (Remove excess Tetrazine-Dye) click_reaction->purify2 labeled_protein Fluorescently Labeled Protein purify2->labeled_protein

Caption: A generalized workflow for the two-step fluorescent labeling of a protein.

G cluster_1 Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction reactants This compound-Dye + TCO-Biomolecule transition_state [4+2] Cycloaddition (Transition State) reactants->transition_state Fast Kinetics intermediate Unstable Intermediate transition_state->intermediate products Stable Dihydropyridazine Conjugate + N₂ intermediate->products Retro-Diels-Alder G cluster_2 Pre-targeting Strategy for Live-Cell Imaging inject_tco 1. Administer TCO-Antibody accumulation 2. Antibody accumulates at target (e.g., tumor) and clears from circulation inject_tco->accumulation Time Delay (e.g., 24-72h) inject_tetrazine 3. Administer this compound-Dye accumulation->inject_tetrazine ligation 4. Rapid in vivo 'click' reaction at the target site inject_tetrazine->ligation imaging 5. High-contrast fluorescence imaging of the target ligation->imaging

References

Me-Tet-PEG4-NH2: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl-Tetrazine-PEG4-Amine (Me-Tet-PEG4-NH2), a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the core physicochemical properties, detailed experimental protocols for characterization, and key stability considerations for researchers and drug development professionals.

Introduction to this compound

This compound is a versatile linker that incorporates three key functional components:

  • A methyl-tetrazine moiety for bioorthogonal conjugation via inverse electron demand Diels-Alder cycloaddition (iEDDA) reactions with strained alkenes like trans-cyclooctene (TCO).[1][2] The methyl group significantly enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.[3]

  • A hydrophilic tetra-polyethylene glycol (PEG4) spacer that improves aqueous solubility and provides a flexible connection to minimize steric hindrance.[2][3]

  • A primary amine (-NH2) group that serves as a reactive handle for conjugation to molecules containing carboxylic acids or activated esters.

The compound is often supplied as a hydrochloride (HCl) salt to improve stability and ease of handling. Its primary application lies in its role as a PEG-based PROTAC linker and a click chemistry reagent for the synthesis of targeted therapies.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent NameAbbreviationSolubilityReference
WaterH₂OSoluble
Dimethyl SulfoxideDMSOSoluble
DimethylformamideDMFSoluble
DichloromethaneDCMSoluble
TetrahydrofuranTHFSoluble
ChloroformCHCl₃Soluble
MethanolMeOHSoluble

Stability Characteristics

The stability of this compound is influenced by its two main functional moieties: the tetrazine ring and the PEG linker. The methyl substitution on the tetrazine ring provides enhanced stability compared to hydrogen-substituted tetrazines. However, tetrazines, in general, are known to have limited stability under certain conditions, particularly high pH.

Table 2: Summary of Stability Profile for this compound

ConditionStability ConsiderationExpected Outcome for this compound
pH Tetrazines can be unstable in basic conditions. The reaction of NHS esters (if the amine end is modified) is most efficient at pH 7-9.The methyl-tetrazine moiety is more stable than unsubstituted tetrazines. However, prolonged exposure to high pH should be avoided. Conjugation reactions should be optimized for pH to balance reactivity and stability.
Temperature Recommended storage is at -20°C. Stability studies on similar tetrazine compounds are often conducted at 37°C to mimic physiological conditions.For long-term storage, -20°C is recommended. For experimental use, the compound is shipped at ambient temperature, suggesting short-term stability.
Aqueous Solution The stability of tetrazines in aqueous solutions is a critical factor for bioorthogonal reactions. Some highly reactive tetrazines are not stable in water.The methyl group and the PEG spacer contribute to its stability and solubility in aqueous buffers, making it suitable for bioconjugation reactions.
Reducing Agents The stability of linkers in the presence of reducing agents like dithiothreitol (DTT) is important in biological systems.The tetrazine-TCO ligation is biocompatible and does not require reducing agents. Some tetrazines have shown instability in the presence of TCEP (another reducing agent).
Enzymatic Degradation PEG linkers are generally considered stable, but some studies have shown they can be susceptible to enzymatic degradation.The ether linkages in the PEG4 chain are generally resistant to enzymatic cleavage. However, stability in specific biological media containing various enzymes should be experimentally verified.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Quantitative Solubility Assessment

This protocol describes a method to determine the quantitative solubility of this compound in a given solvent using the shake-flask method, a reliable technique for solubility measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess this compound prep_solvent Add to a known volume of solvent prep_solid->prep_solvent mix Mix vigorously at constant temperature (e.g., 24-48 hours) prep_solvent->mix settle Allow undissolved solid to settle mix->settle centrifuge Centrifuge to pellet solid settle->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute measure Measure concentration via UV-Vis or HPLC dilute->measure

Caption: Workflow for quantitative solubility determination.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to stand for a short period to let the excess solid settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the diluted sample using a pre-calibrated UV-Vis spectrophotometer (measuring the absorbance of the tetrazine chromophore) or an HPLC system.

  • Calculate the original concentration in the supernatant to determine the solubility (e.g., in mg/mL).

Protocol for Stability Assessment in Aqueous Buffer

This protocol outlines a method to evaluate the hydrolytic stability of this compound in an aqueous buffer at a specific pH and temperature over time.

G cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_stock Prepare a stock solution of This compound in DMSO prep_buffer Dilute stock into aqueous buffer (e.g., PBS pH 7.4) to a final concentration prep_stock->prep_buffer incubate Incubate at a constant temperature (e.g., 37°C) prep_buffer->incubate sampling_node Take aliquots at defined time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->sampling_node analysis_node Analyze aliquots by RP-HPLC sampling_node->analysis_node quantify Quantify the peak area of the intact compound analysis_node->quantify plot Plot % remaining vs. time to determine half-life quantify->plot

Caption: Workflow for hydrolytic stability assessment.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of desired pH (e.g., PBS pH 5.4, 7.4, and 8.4)

  • Incubator or water bath

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution into the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 0.2 mM).

  • Incubate the solution at a constant temperature, typically 37°C, to mimic physiological conditions.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by RP-HPLC. The tetrazine moiety has a characteristic absorbance that can be monitored (e.g., around 520 nm).

  • Quantify the peak area corresponding to the intact this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the molecule under the tested conditions.

Logical Relationships in Application

The utility of this compound is defined by the interplay of its functional components in a typical bioconjugation workflow, leading to the formation of an ADC.

G cluster_components Core Components cluster_conjugation Conjugation Steps antibody Antibody -COOH step1 Amide Bond Formation Antibody-CO-NH-PEG4-Tet-Me antibody->step1 EDC/NHS linker This compound H₂N-PEG4-Tet-Me linker->step1 drug TCO-Drug TCO step2 iEDDA Click Reaction Final ADC drug->step2 step1->step2

Caption: Logical workflow for ADC synthesis.

This diagram illustrates the two-step conjugation process:

  • Amide Bond Formation: The primary amine of this compound is conjugated to a carboxylic acid group on an antibody (or other biomolecule), often activated by EDC/NHS chemistry, to form a stable amide bond.

  • iEDDA Click Reaction: The tetrazine moiety of the now antibody-conjugated linker reacts with a TCO-functionalized drug molecule in a highly efficient and bioorthogonal click reaction to form the final antibody-drug conjugate.

Conclusion

This compound is a well-designed linker that offers a favorable balance of reactivity, solubility, and stability for applications in bioconjugation. Its hydrophilic PEG4 spacer ensures good solubility in aqueous media, while the methyl-substituted tetrazine provides a stable handle for highly efficient bioorthogonal reactions. While it exhibits good overall stability, researchers should be mindful of its potential degradation under prolonged exposure to basic conditions. The experimental protocols provided in this guide offer a framework for the quantitative assessment of its solubility and stability, enabling the optimization of conjugation strategies for the development of robust and effective targeted therapeutics.

References

An In-depth Technical Guide to Me-Tet-PEG4-NH2: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-Tetrazine-PEG4-Amine (Me-Tet-PEG4-NH2), a cutting-edge heterobifunctional linker. This molecule is instrumental in the fields of bioconjugation, targeted drug delivery, and diagnostics, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). We will delve into its chemical properties, detailed experimental protocols for its use, and the fundamental principles of the bioorthogonal chemistry it enables.

Core Properties of this compound and Its Variants

This compound is a versatile chemical tool composed of three key functional units: a stable methyltetrazine ring, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal primary amine. The methyltetrazine moiety is a highly reactive and stable component for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. The PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation. The primary amine serves as a nucleophile for covalent attachment to biomolecules.

It is crucial to note that this compound can be found in different forms, including as a free base and as a hydrochloride salt, which can affect its molecular weight and CAS number. The hydrochloride salt form often provides improved stability and easier handling. Below is a summary of the key quantitative data for different reported forms of this linker.

Compound NameCAS NumberMolecular Weight ( g/mol )Chemical FormulaForm
This compound2055646-21-2448.52Not explicitly providedFree Base
This compound hydrochloride2656478-51-0484.98C21H33ClN6O5Hydrochloride Salt
Methyltetrazine-PEG4-Amine (HCl salt)1802908-05-9363.19C17H25N5O4Hydrochloride Salt

Mechanism of Action: A Two-Step Bioconjugation Strategy

The utility of this compound lies in its ability to facilitate a two-step, orthogonal conjugation strategy. This approach provides a high degree of control and precision in the assembly of complex biomolecular conjugates.

  • Amine Conjugation: The terminal primary amine of this compound can be covalently attached to a biomolecule of interest (e.g., an antibody, protein, or peptide) that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.

  • Bioorthogonal Tetrazine Ligation: The tetrazine moiety on the now-conjugated linker serves as a bioorthogonal handle. It can react with a second molecule containing a strained alkene, most commonly a trans-cyclooctene (TCO) derivative, through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is extremely fast and highly specific, proceeding efficiently under mild, aqueous conditions without interfering with native biological functional groups.

The following diagram illustrates the general principle of the iEDDA reaction.

iEDDA_Reaction Tetrazine Me-Tet-PEG4-Biomolecule Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO TCO-Payload TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-[4+2] Cycloaddition N2 N₂ (gas) Intermediate->N2

Inverse electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation workflow. Optimization will be required for specific biomolecules and payloads.

Protocol 1: Conjugation of this compound to an NHS-Ester-Functionalized Biomolecule

This protocol describes the initial labeling of a biomolecule (e.g., an antibody) containing an activated carboxylic acid (NHS ester) with this compound.

Materials:

  • Biomolecule functionalized with an NHS ester.

  • This compound (or its hydrochloride salt).

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification equipment (e.g., size-exclusion chromatography columns).

Procedure:

  • Biomolecule Preparation: If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. Adjust the concentration of the biomolecule as required for the reaction.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagents using size-exclusion chromatography or dialysis.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Biomolecule Prepare NHS-ester Biomolecule in Reaction Buffer Conjugation Add Linker to Biomolecule (5-20x molar excess) Prep_Biomolecule->Conjugation Prep_Linker Prepare this compound Stock Solution (DMSO) Prep_Linker->Conjugation Incubation Incubate 1-2h at RT or overnight at 4°C Conjugation->Incubation Quenching Quench with Tris or Glycine Buffer Incubation->Quenching Purify Purify via Size-Exclusion Chromatography or Dialysis Quenching->Purify Final_Product Tetrazine-labeled Biomolecule Purify->Final_Product

Workflow for conjugating this compound to an NHS-ester.
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Biomolecule with a TCO-Payload

This protocol outlines the "click" reaction between the tetrazine-functionalized biomolecule from Protocol 1 and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Purified tetrazine-labeled biomolecule from Protocol 1.

  • TCO-functionalized payload (e.g., a drug, fluorescent dye, or biotin).

  • Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer.

  • Purification equipment.

Procedure:

  • Reagent Preparation: Dissolve the TCO-payload in a compatible solvent (e.g., DMSO or water).

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the TCO-payload to the solution of the tetrazine-labeled biomolecule.

  • Incubation: The reaction is typically very rapid. Incubate for 30-60 minutes at room temperature. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final conjugate to remove any unreacted TCO-payload using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Tetrazine_Biomolecule Prepare Tetrazine-labeled Biomolecule in Buffer Ligation Add TCO-Payload to Tetrazine-Biomolecule Prep_Tetrazine_Biomolecule->Ligation Prep_TCO_Payload Prepare TCO-Payload Stock Solution Prep_TCO_Payload->Ligation Incubation Incubate 30-60 min at RT Ligation->Incubation Purify Purify via Size-Exclusion Chromatography or Dialysis Incubation->Purify Final_Product Final Bioconjugate Purify->Final_Product

Workflow for the bioorthogonal ligation of a tetrazine-biomolecule.

Applications in Drug Development and Research

The unique properties of this compound make it a powerful tool for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This linker allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: this compound can be used to link a target protein binder and an E3 ligase ligand, facilitating the targeted degradation of disease-causing proteins.

  • Pre-targeted Imaging and Therapy: A two-step in vivo approach where a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-labeled imaging agent or therapeutic is administered, which rapidly "clicks" to the antibody, improving target-to-background ratios and reducing off-target toxicity.

  • Surface Modification: The amine group can be used to attach the linker to surfaces functionalized with activated carboxylic acids, allowing for the subsequent capture of TCO-modified molecules.

A Comprehensive Technical Guide to the Safe Handling of Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Methyl-Tetrazine-Polyethylene Glycol-Amine (Me-Tet-PEG4-NH2), a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics through click chemistry.[1] Given its reactive nature and use in sensitive biological applications, strict adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.

Hazard Identification and Classification

This compound is not broadly classified as a hazardous substance or mixture under typical GHS/CLP regulations.[2][3] However, due to its chemical functionalities—an amine group and a tetrazine ring—and its use in complex chemical syntheses, it requires careful handling. The parent polyethylene glycol (PEG) component is generally considered non-toxic and biocompatible.[4] Potential hazards are primarily associated with the reactive nature of the terminal groups and the potential for the compound to be harmful if inhaled, ingested, or absorbed through the skin, particularly in its powdered form.[5]

Key Potential Hazards:

  • May cause respiratory tract irritation upon inhalation of dust.

  • May be harmful if swallowed or absorbed through the skin.

  • May cause skin and eye irritation upon direct contact.

  • The tetrazine group is a reactive moiety designed for bioorthogonal chemistry, and its interaction with biological systems outside of a controlled experimental setting is not fully characterized.

Exposure Controls and Personal Protection

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.

Protection Type Specification Rationale
Eye/Face Protection Safety goggles or a full-face shield.Protects against accidental splashes and airborne dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator when dusts are generated and ventilation is inadequate.Prevents inhalation of fine particles of the compound.
Safe Handling and Storage

Handling:

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, vapor, mist, or gas.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory area where the compound is being used.

Storage: Proper storage is crucial to maintain the stability and reactivity of this compound.

  • Temperature: Store in a tightly sealed container at -20°C or -80°C for long-term stability. Short-term storage at -20°C for up to a month is acceptable.

  • Environment: Keep in a dry, well-ventilated place, away from moisture and direct sunlight.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is necessary.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

  • Firefighters should wear self-contained breathing apparatus (SCBA) to prevent inhalation of potentially toxic fumes generated during combustion, such as carbon and nitrogen oxides.

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., sand, diatomite) and place it in a chemical waste container.

  • Prevent the material from entering drains or water courses.

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The compound should be treated as special waste and handled by a licensed disposal company.

Experimental Workflow and Safety Integration

The following diagram illustrates a standard workflow for handling this compound, integrating the necessary safety precautions at each step.

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal receive Receive & Inspect Compound storage Store at -20°C/-80°C in Desiccator receive->storage Check Integrity ppe Don PPE (Gloves, Goggles, Lab Coat) storage->ppe Before Use fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve reaction Add to Reaction Mixture (e.g., Protein Solution) dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste_disposal Dispose of Solid & Liquid Waste in Labeled Containers decontaminate->waste_disposal remove_ppe Remove & Dispose of Contaminated PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

A Technical Guide to Me-Tet-PEG4-NH2: Commercial Sourcing and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl-Tetrazine-PEG4-Amine (Me-Tet-PEG4-NH2), a heterobifunctional linker critical in the advancement of targeted therapeutics and bioconjugation. This document details commercially available sources, key chemical properties, and comprehensive experimental protocols for its primary applications in Proteolysis Targeting Chimeras (PROTACs) and bioorthogonal chemistry.

Introduction to this compound

This compound is a versatile chemical tool featuring three key components:

  • Methyl-Tetrazine (Me-Tet): An electron-deficient diene that participates in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This "click chemistry" is bioorthogonal, meaning it occurs efficiently in complex biological systems without interfering with native cellular processes.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that imparts hydrophilicity, enhancing the solubility of the molecule and its conjugates in aqueous buffers. The PEG linker also provides spatial separation between conjugated molecules, which can be crucial for maintaining their biological activity.

  • Amine (NH2): A primary amine group that serves as a versatile nucleophile for conjugation to various electrophilic moieties, such as carboxylic acids and NHS esters, forming stable amide bonds.

This unique combination of functionalities makes this compound an invaluable linker for constructing complex biomolecules, particularly in the fields of targeted protein degradation and bioconjugation.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, often as a hydrochloride salt to improve stability and handling. The table below summarizes key quantitative data from several prominent vendors to facilitate comparison and selection.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )PurityForm
MedchemExpress This compound hydrochloride2656478-51-0484.98Not specifiedPurple to purplish red oil
Conju-Probe Methyltetrazine-PEG4-amine. HClN/A484.98>95% by HPLCRed oil
NBSbio This compound2055646-21-2448.52>95%N/A

Core Applications and Experimental Protocols

This compound is primarily utilized in two cutting-edge areas of drug development and chemical biology: as a linker in the synthesis of PROTACs and for the bioconjugation of molecules via iEDDA click chemistry.

Application 1: PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] this compound can serve as a component of the linker connecting the target-binding ligand (warhead) to the E3 ligase ligand.

The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_POI E1, E2 enzymes

Caption: PROTAC-mediated protein degradation workflow.

This protocol describes a modular approach for synthesizing a PROTAC where a carboxylic acid-functionalized warhead is coupled to this compound, followed by an iEDDA reaction with a TCO-functionalized E3 ligase ligand.

Step 1: Amide Coupling of Warhead-COOH with this compound

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product (Warhead-PEG4-Tet-Me) by flash column chromatography.

Step 2: iEDDA Ligation with TCO-functionalized E3 Ligase Ligand

  • Reagents and Materials:

    • Warhead-PEG4-Tet-Me (from Step 1) (1.0 eq)

    • E3 Ligase Ligand-TCO (1.1 eq)

    • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Procedure:

    • Dissolve Warhead-PEG4-Tet-Me in the chosen anhydrous solvent.

    • Add the E3 Ligase Ligand-TCO to the solution.

    • Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours. The characteristic red/purple color of the tetrazine will disappear as the reaction proceeds.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Application 2: Bioconjugation via iEDDA Click Chemistry

The tetrazine moiety of this compound allows for its use in highly specific and efficient bioconjugation reactions with molecules functionalized with a TCO group. This is particularly useful for labeling proteins, antibodies, and other biomolecules for imaging and diagnostic applications.[3][4]

The diagram below illustrates the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene.

iEDDA_Mechanism cluster_reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Dihydropyridazine Dihydropyridazine (Stable Conjugate) Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Elimination

Caption: Mechanism of the Tetrazine-TCO iEDDA reaction.

This protocol describes a two-step process for labeling an antibody. First, the antibody is functionalized with a TCO group. Then, a payload (e.g., a fluorescent dye) that has been pre-conjugated to this compound is attached via the iEDDA reaction.

Step 1: Antibody Modification with TCO-NHS Ester

  • Reagents and Materials:

    • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

    • TCO-PEGn-NHS ester (10 mM stock in anhydrous DMSO)

    • Quenching buffer (1 M Tris-HCl, pH 8.0)

    • Desalting column

  • Procedure:

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

    • Add a 20-fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted TCO-NHS ester using a desalting column.

Step 2: iEDDA Ligation with Me-Tet-PEG4-Payload

  • Reagents and Materials:

    • TCO-modified antibody (from Step 1)

    • Me-Tet-PEG4-Payload (e.g., Me-Tet-PEG4-NH-Fluorophore)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Size-exclusion chromatography (SEC) system

  • Procedure:

    • Prepare a solution of the TCO-modified antibody in the reaction buffer.

    • Dissolve the Me-Tet-PEG4-Payload in a compatible solvent (e.g., DMSO).

    • Add the Me-Tet-PEG4-Payload to the TCO-modified antibody solution. A slight molar excess (1.5 to 3-fold) of the tetrazine compound is recommended.

    • Incubate the reaction for 1-3 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color.[1]

    • Purify the final antibody-payload conjugate using size-exclusion chromatography to remove any unreacted payload.

    • Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy).

Conclusion

This compound is a powerful and versatile heterobifunctional linker that is integral to modern drug development and bioconjugation strategies. Its well-defined structure, combining a bioorthogonal tetrazine moiety, a hydrophilic PEG spacer, and a reactive amine handle, provides researchers with a robust tool for constructing sophisticated molecular architectures. The availability of this reagent from multiple commercial suppliers, coupled with well-established protocols for its use in PROTAC synthesis and iEDDA ligations, ensures its continued and expanding role in the creation of next-generation targeted therapies and diagnostic agents.

References

Methodological & Application

Molar Excess Recommendations for Me-Tet-PEG4-NH2 Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Me-Tet-PEG4-NH2 in bioconjugation reactions. The primary focus is on providing molar excess recommendations and detailed protocols for the reaction of the terminal amine of this compound with two common functionalities: N-hydroxysuccinimide (NHS) esters and activated carboxylic acids.

This compound is a versatile heterobifunctional linker that incorporates a methyltetrazine moiety for bioorthogonal click chemistry and a primary amine for conventional bioconjugation. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Data Presentation: Molar Excess Recommendations

Optimizing the molar ratio of reactants is critical for achieving the desired degree of labeling and maximizing reaction efficiency. The following tables summarize recommended starting molar excess ratios for the reaction of this compound with NHS esters and activated carboxylic acids. It is important to note that these are starting recommendations and empirical optimization is often necessary for specific applications.

Table 1: Molar Excess Recommendations for this compound Reactions with NHS Esters

Concentration of Amine-Containing Molecule (e.g., Protein)Recommended Molar Excess of NHS Ester
≥ 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Table 2: Molar Excess Recommendations for this compound Reactions with Carboxylic Acids (via EDC/NHS activation)

ReagentRecommended Molar Excess (relative to Carboxylic Acid)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.5- to 5-fold
NHS (N-hydroxysuccinimide) or sulfo-NHS1.5- to 5-fold
This compound (relative to activated Carboxylic Acid)10- to 20-fold

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in the protocols.

reaction_pathway cluster_nhs Reaction with NHS Ester cluster_cooh Reaction with Carboxylic Acid MeTetPEG4NH2 This compound Conjugate1 Molecule-Amide-PEG4-Tet-Me MeTetPEG4NH2->Conjugate1 NHSEster Molecule-NHS Ester NHSEster->Conjugate1 pH 7.2-8.5 CarboxylicAcid Molecule-COOH ActivatedEster Molecule-CO-NHS CarboxylicAcid->ActivatedEster EDC, NHS pH 4.5-6.0 Conjugate2 Molecule-Amide-PEG4-Tet-Me ActivatedEster->Conjugate2 pH 7.2-8.5 MeTetPEG4NH2_2 This compound MeTetPEG4NH2_2->Conjugate2

Caption: Reaction pathways of this compound.

experimental_workflow_nhs start Start prep_reagents Prepare Amine-Free Buffer and NHS Ester Solution start->prep_reagents dissolve_protein Dissolve/Dialyze Protein in Amine-Free Buffer prep_reagents->dissolve_protein add_nhs Add Molar Excess of NHS Ester to Protein dissolve_protein->add_nhs incubate Incubate (30-60 min RT or 2h at 4°C) add_nhs->incubate quench Quench Reaction (e.g., 50 mM Tris) incubate->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: Workflow for NHS ester conjugation.

logical_relationship start Low Conjugation Efficiency? check_ph Is pH optimal (7.2-8.5 for NHS, 4.5-6.0 for EDC activation)? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes optimize_ph Optimize pH check_ph->optimize_ph No check_molar_excess Is molar excess sufficient? check_buffer->check_molar_excess Yes change_buffer Use Amine-Free Buffer check_buffer->change_buffer No increase_excess Increase Molar Excess check_molar_excess->increase_excess No re_run Re-run Experiment increase_excess->re_run optimize_ph->re_run change_buffer->re_run

Caption: Troubleshooting low conjugation yield.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Containing Molecule

This protocol describes a general procedure for the reaction of the primary amine of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and the NHS ester to room temperature before use.

    • Prepare the amine-free reaction buffer. Ensure the pH is between 7.2 and 8.0.

    • Immediately before use, dissolve the NHS ester-containing molecule in a minimal amount of anhydrous DMF or DMSO.

  • Reaction Setup:

    • Dissolve this compound in the amine-free reaction buffer.

    • Add the dissolved NHS ester solution to the this compound solution. The recommended starting molar excess of the NHS ester is 10-fold to 50-fold over this compound, depending on the concentration (see Table 1).

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess unreacted reagents and quenching buffer by using a desalting column or through dialysis against an appropriate buffer for the downstream application.

  • Analysis:

    • Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines the two-step, one-pot reaction for conjugating this compound to a molecule containing a carboxylic acid group using EDC and NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0)

  • Coupling buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the activation buffer.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the activation buffer.

    • Add a 1.5- to 5-fold molar excess of EDC and NHS/sulfo-NHS to the carboxylic acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve this compound in the coupling buffer.

    • Add the activated carboxylic acid solution to the this compound solution. A 10- to 20-fold molar excess of the activated carboxylic acid is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents using a desalting column or dialysis.

  • Analysis:

    • Characterize the final conjugate using methods such as mass spectrometry, HPLC, or NMR to confirm the successful formation of the amide bond and to assess the purity of the product.

Application Notes and Protocols for the Purification of Me-Tet-PEG4-NH2 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of proteins. Benefits of PEGylation include prolonged serum half-life, improved stability, and reduced immunogenicity.[1][2] The Me-Tet-PEG4-NH2 (Methyl-Tetrazine-PEG4-Amine) linker is a specific type of PEGylation reagent that allows for a bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-modified protein. This application note provides a detailed overview and protocols for the purification of proteins conjugated with this compound, a critical step to ensure the quality, efficacy, and safety of the final product.[3]

The PEGylation reaction often results in a heterogeneous mixture containing the desired mono-PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species or positional isomers.[][5] Therefore, a robust purification strategy is essential to isolate the desired conjugate. This document outlines common chromatographic techniques and analytical methods for the successful purification and characterization of this compound conjugated proteins.

Purification Strategies

A multi-step purification approach is often necessary to achieve high purity of the target PEGylated protein. The choice of techniques depends on the physicochemical properties of the protein and the PEG conjugate, such as size, charge, and hydrophobicity. The most common methods employed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Key Purification Techniques:
  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective in separating the larger PEGylated protein from the smaller, unreacted protein and low molecular weight by-products.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its overall charge. This difference in charge allows for the separation of the PEGylated protein from the native protein. IEX is particularly useful for separating isoforms with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The effect of PEGylation on protein hydrophobicity can vary, either increasing or decreasing it depending on the native protein's properties. HIC can be a valuable orthogonal method to IEX and SEC.

  • Affinity Chromatography (AC): If the protein has a specific binding partner or an affinity tag (e.g., His-tag, Protein A), AC can be a highly selective initial capture step. However, the bulky PEG chain might sterically hinder the binding to the affinity ligand, potentially reducing the binding capacity.

Experimental Workflow

The overall process from conjugation to purified protein involves several key stages as depicted in the following workflow diagram.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification Cascade cluster_analysis Quality Control Protein_TCO TCO-modified Protein Reaction_Mixture Conjugation Reaction Protein_TCO->Reaction_Mixture MeTet_PEG4_NH2 This compound MeTet_PEG4_NH2->Reaction_Mixture Initial_Capture Initial Capture (e.g., IEX or AC) Reaction_Mixture->Initial_Capture Crude Reaction Mixture Polishing_Step1 Polishing Step 1 (e.g., SEC) Initial_Capture->Polishing_Step1 Partially Purified Conjugate Polishing_Step2 Polishing Step 2 (e.g., HIC - Optional) Polishing_Step1->Polishing_Step2 Purified Conjugate Purity_Analysis Purity Assessment (SDS-PAGE, HPLC) Polishing_Step2->Purity_Analysis Identity_Confirmation Identity Confirmation (Western Blot, Mass Spec) Purity_Analysis->Identity_Confirmation Quantification Quantification (BCA, UV-Vis) Identity_Confirmation->Quantification Final_Product Purified this compound Conjugated Protein Quantification->Final_Product

Figure 1: General workflow for the purification and analysis of this compound conjugated proteins.

Quantitative Data Summary

The following tables provide representative data for the purification of a hypothetical 50 kDa protein conjugated with this compound. These values are illustrative and will vary depending on the specific protein and experimental conditions.

Table 1: Purification Summary

Purification StepTotal Protein (mg)Purity (%)Yield (%)
Crude Reaction Mixture10030100
Ion Exchange Chromatography458545
Size Exclusion Chromatography35>9535

Table 2: Analytical Characterization

Analytical MethodResult
SDS-PAGESingle band at ~55 kDa (confirming conjugation)
SEC-HPLCMain peak with >95% purity
Mass SpectrometryObserved mass consistent with mono-PEGylated protein
Endotoxin Levels< 0.1 EU/mg

Detailed Experimental Protocols

Protocol 1: Purification by Ion Exchange Chromatography (IEX)

This protocol outlines the separation of the this compound conjugated protein from the unreacted protein using cation exchange chromatography. The principle relies on the change in the protein's net charge upon PEGylation.

Materials:

  • Crude conjugation reaction mixture

  • IEX column (e.g., SP-Sepharose Fast Flow)

  • Equilibration Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • Chromatography system (e.g., ÄKTA pure)

  • UV detector (280 nm)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with at least 5 column volumes (CV) of Equilibration Buffer at a flow rate of 1 mL/min until the UV baseline is stable.

  • Sample Loading: Dilute the crude reaction mixture 1:5 in Equilibration Buffer and load it onto the column at a flow rate of 0.5 mL/min.

  • Washing: Wash the column with 5-10 CV of Equilibration Buffer to remove unbound material, including the unreacted this compound.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CV. The PEGylated protein is expected to elute at a lower salt concentration than the more positively charged native protein.

  • Fraction Collection: Collect fractions of 1-2 mL and monitor the absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify those containing the pure conjugated protein.

  • Pooling: Pool the fractions containing the purified conjugate.

iex_protocol Start Start Equilibrate Equilibrate IEX Column Start->Equilibrate Load Load Diluted Sample Equilibrate->Load Wash Wash with Equilibration Buffer Load->Wash Elute Elute with Salt Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool End End Pool->End

Figure 2: Ion Exchange Chromatography (IEX) protocol workflow.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is an excellent polishing step to separate the PEGylated protein from aggregates and any remaining unreacted protein.

Materials:

  • Partially purified protein conjugate from IEX

  • SEC column (e.g., Superdex 200 Increase 10/300 GL)

  • SEC Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system

  • UV detector (280 nm)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer at a flow rate of 0.5 mL/min until the UV baseline is stable.

  • Sample Loading: Concentrate the pooled fractions from IEX to a volume of 200-500 µL. Inject the concentrated sample onto the column.

  • Elution: Elute the sample with SEC Buffer at a flow rate of 0.5 mL/min for 1.5 CV. The PEGylated protein, being larger, will elute earlier than the smaller, unreacted protein.

  • Fraction Collection: Collect fractions of 0.5 mL.

  • Analysis and Pooling: Analyze the fractions by SDS-PAGE and pool those containing the pure, monomeric conjugated protein.

Protocol 3: Quality Control and Characterization

A. SDS-PAGE Analysis

Purpose: To assess purity and confirm the increase in molecular weight upon PEGylation.

Procedure:

  • Prepare a 4-12% Bis-Tris polyacrylamide gel.

  • Load 5-10 µg of the purified protein conjugate, along with the unreacted protein as a control and a molecular weight marker.

  • Run the gel at 150V for 60-90 minutes.

  • Stain the gel with Coomassie Brilliant Blue and destain until bands are clearly visible.

  • The PEGylated protein should appear as a single band with a higher apparent molecular weight compared to the unreacted protein.

B. High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity and quantify the amount of conjugate.

  • SEC-HPLC: Use an analytical SEC column to determine the percentage of monomeric conjugate versus aggregates or fragments.

  • Reverse Phase (RP)-HPLC: Can be used to separate different PEGylated isoforms.

C. Mass Spectrometry (MS)

Purpose: To confirm the identity and determine the exact mass of the conjugated protein, confirming the degree of PEGylation.

Troubleshooting

Table 3: Common Purification Issues and Solutions

IssuePossible CauseSuggested Solution
Low Yield Protein precipitation during purification.Optimize buffer conditions (pH, salt concentration). Add stabilizing agents like glycerol or arginine.
Inefficient binding to the chromatography resin.Adjust buffer pH to maximize charge differences (IEX) or ensure proper tag exposure (AC).
Co-elution of Contaminants Similar physicochemical properties of the conjugate and impurities.Employ an orthogonal purification method (e.g., HIC after IEX and SEC). Optimize the elution gradient in IEX.
Presence of Aggregates Protein instability.Perform SEC as the final step. Optimize storage conditions (concentration, buffer, temperature).

Conclusion

The purification of this compound conjugated proteins is a multi-faceted process that requires a well-designed strategy to ensure a highly pure and active final product. A combination of chromatographic techniques, typically involving ion exchange and size exclusion chromatography, is highly effective. Rigorous analytical characterization at each step is crucial for quality control and to confirm the identity and integrity of the PEGylated protein. The protocols and guidelines presented in this application note provide a solid foundation for developing a robust and reproducible purification process for your specific this compound conjugated protein.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Me-Tet-PEG4-NH2 Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG4-NH2 (Methyltetrazine-Polyethylene Glycol (4 units)-Amine) is a bioorthogonal labeling reagent of significant interest in chemical biology and drug development. This heterobifunctional linker combines the highly efficient and specific reactivity of a methyltetrazine moiety with the aqueous solubility and biocompatibility of a polyethylene glycol (PEG) spacer, terminating in a primary amine.

The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. This "click chemistry" reaction is exceptionally fast and bioorthogonal, proceeding with high specificity in complex biological systems.[1] The primary amine provides a versatile handle for conjugation to various molecules, including peptides, proteins, and other biomolecules, typically through the formation of a stable amide bond with an activated carboxylic acid (e.g., an NHS ester).

These characteristics make this compound a powerful tool for quantitative proteomics, enabling the specific labeling and subsequent mass spectrometry (MS)-based analysis of target proteins and peptides. This document provides detailed application notes and protocols for the use of this compound in the analysis of labeled peptides by mass spectrometry.

Principle of Application

The primary application of this compound in quantitative proteomics involves a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein within a cell) is metabolically, genetically, or chemically tagged with a TCO group. Subsequently, the this compound reagent, which has been conjugated to a reporter molecule (such as a biotin tag for enrichment or an isobaric mass tag for multiplexed quantification) via its amine terminus, is introduced. The methyltetrazine moiety of the reagent then selectively "clicks" onto the TCO-tagged biomolecule.

Alternatively, the amine group of this compound can be directly conjugated to a peptide or protein of interest that has an available activated carboxyl group. This document will focus on the scenario where the amine group of this compound is used for conjugation to a peptide prior to MS analysis.

Experimental Protocols

Labeling of Peptides with an NHS Ester-Activated Reporter Tag

This protocol describes the conjugation of this compound to an N-Hydroxysuccinimide (NHS) ester-activated reporter tag, such as a biotin-NHS ester for affinity purification or an isobaric mass tag (e.g., TMT or iTRAQ) for quantitative multiplexed proteomics.

Materials:

  • This compound hydrochloride

  • NHS ester-activated reporter tag (e.g., Biotin-NHS, TMTpro™-NHS)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M HEPES or PBS, pH 7.5-8.5 (must be amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting spin columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and the NHS ester reagent to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the NHS ester reagent in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 1.2 equivalents of the this compound stock solution with 1 equivalent of the NHS ester stock solution in Reaction Buffer. The final concentration of reactants should be in the range of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents by passing the reaction mixture through a desalting spin column equilibrated with an appropriate buffer (e.g., PBS).

Mass Spectrometry Analysis of Labeled Peptides

This protocol outlines a general procedure for the analysis of this compound labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled peptide sample from section 3.1

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.

Procedure:

  • Sample Preparation:

    • Dilute the labeled peptide sample to an appropriate concentration for LC-MS/MS analysis (typically in the low fmol range on column).

  • LC Separation:

    • Load the sample onto a trap column and then separate on a C18 analytical column using a gradient of Solvent B. A typical gradient might be from 5% to 40% Solvent B over 60 minutes.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the MS1 scan to a high resolution (e.g., 60,000) to accurately measure the precursor ion mass.

    • Select the top N most intense precursor ions for fragmentation in the MS2 scan.

    • Use Higher-energy Collisional Dissociation (HCD) for fragmentation to generate reporter ions if using isobaric tags.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a relevant protein database, specifying the mass of the Me-Tet-PEG4-reporter tag as a variable modification on the N-terminus or lysine residues.

Quantitative Data Presentation

The following tables present hypothetical but realistic quantitative data that could be obtained from a mass spectrometry experiment using this compound labeled peptides.

Table 1: Identification and Quantification of Me-Tet-PEG4-Biotin Labeled Peptides from a Complex Mixture.

Peptide SequenceProteinPrecursor m/zChargeMass Error (ppm)Retention Time (min)Relative Abundance
TIDEK(Me-Tet-PEG4-Biotin)LNEVAKHSP90AA1987.45673+1.235.21.00
VAPEEHPVLLTEAPLNPK(Me-Tet-PEG4-Biotin)ACTB876.98763+-0.842.10.75
YLGYLEQLLR(Me-Tet-PEG4-Biotin)GAPDH765.43212+0.528.91.23

Table 2: Relative Quantification of a Target Peptide Labeled with a Me-Tet-PEG4-TMTpro Tag Across Different Conditions.

ConditionTMT Reporter Ion Intensity (126)TMT Reporter Ion Intensity (127N)TMT Reporter Ion Intensity (127C)Fold Change (vs. Control)
Control1.2 E+051.1 E+051.3 E+051.0
Treatment A2.5 E+052.6 E+052.4 E+052.1
Treatment B0.6 E+050.5 E+050.7 E+050.5

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for quantitative proteomics using this compound labeling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction & Digestion peptide_labeling Peptide Labeling with Me-Tet-PEG4-Reporter protein_extraction->peptide_labeling sample_cleanup Sample Cleanup (e.g., Desalting) peptide_labeling->sample_cleanup lc_separation LC Separation sample_cleanup->lc_separation ms_acquisition MS/MS Data Acquisition lc_separation->ms_acquisition database_search Database Search & Peptide Identification ms_acquisition->database_search quantification Quantitative Analysis database_search->quantification

Quantitative proteomics workflow.
Bioorthogonal Labeling for Target Identification

This diagram illustrates the concept of using this compound in a bioorthogonal labeling experiment for identifying the protein targets of a drug.

bioorthogonal_labeling cluster_cell In-Cell Labeling cluster_enrichment Affinity Enrichment cluster_analysis MS Analysis drug_tco Drug-TCO Administered target_protein Target Protein Binding drug_tco->target_protein cell_lysis Cell Lysis target_protein->cell_lysis tet_biotin Add Me-Tet-PEG4-Biotin cell_lysis->tet_biotin click_reaction Bioorthogonal Click Reaction tet_biotin->click_reaction streptavidin_beads Streptavidin Bead Enrichment click_reaction->streptavidin_beads on_bead_digestion On-Bead Digestion streptavidin_beads->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms protein_id Target Protein Identification lc_ms->protein_id

Target identification workflow.
Signaling Pathway Analysis

This diagram shows a hypothetical signaling pathway where a specific protein is targeted for quantitative analysis using this compound labeling to study the effects of a drug.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B (Target of Interest) kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene Regulates drug Drug drug->kinase2 Inhibits

Hypothetical signaling pathway.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Suboptimal pH of reaction buffer.Ensure the pH is between 7.5 and 8.5 for efficient reaction of the amine with an activated ester.
Hydrolysis of NHS ester reagent.Prepare NHS ester solutions fresh and use immediately.
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as HEPES or PBS for the labeling reaction.
Poor MS Signal of Labeled Peptides Inefficient ionization due to PEG chain.Optimize MS source parameters. Consider using a charge-reducing agent in the spray solvent.
Sample loss during cleanup.Ensure proper equilibration and use of desalting columns.
Inaccurate Quantification Incomplete labeling.Increase the molar excess of the labeling reagent and optimize reaction time.
Variations in sample handling.Ensure equal mixing of samples after labeling if using isobaric tags.

Conclusion

This compound is a versatile and powerful reagent for the mass spectrometry-based analysis of peptides and proteins. Its bioorthogonal reactivity, coupled with the flexibility of its amine handle for conjugation, enables a wide range of applications in quantitative proteomics, from targeted quantification to proteome-wide profiling and drug target identification. The protocols and data presented here provide a framework for the successful implementation of this technology in research and drug development.

References

Application Notes and Protocols for Me-Tet-PEG4-NH2 in Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable conjugation of functional molecules to antibodies is a cornerstone of modern biological research and therapeutic development. Applications ranging from fluorescent imaging and immunoassays to the construction of sophisticated antibody-drug conjugates (ADCs) rely on robust and well-characterized labeling methodologies. Me-Tet-PEG4-NH2 is a heterobifunctional linker that enables the attachment of a methyltetrazine (Me-Tet) moiety to an antibody via a hydrophilic tetraethylene glycol (PEG4) spacer.

The key feature of this linker is the terminal primary amine (-NH2), which allows for its conjugation to the carboxyl groups of glutamic and aspartic acid residues on the antibody surface. This is achieved through a carbodiimide crosslinking reaction, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). The incorporated methyltetrazine group is a highly reactive and stable bioorthogonal handle that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. This "click chemistry" reaction is exceptionally fast and specific, allowing for the efficient and targeted attachment of a second molecule of interest, even in complex biological environments.

These application notes provide a detailed protocol for the labeling of antibodies with this compound and subsequent bioorthogonal conjugation, as well as protocols for the use of the labeled antibodies in common downstream applications.

Experimental Workflow Overview

The overall process involves a two-stage conjugation strategy. First, the antibody is functionalized with the this compound linker by activating the antibody's carboxyl groups. Second, the resulting tetrazine-modified antibody is reacted with a TCO-modified molecule of interest.

G cluster_0 Stage 1: Antibody-Linker Conjugation cluster_1 Stage 2: Bioorthogonal Click Reaction Antibody Antibody EDC_SulfoNHS EDC / Sulfo-NHS Activation Antibody->EDC_SulfoNHS Activate -COOH groups Activated_Antibody Activated Antibody (Sulfo-NHS Ester) EDC_SulfoNHS->Activated_Antibody MeTet This compound Activated_Antibody->MeTet Amine Reaction Labeled_Antibody Tetrazine-Labeled Antibody MeTet->Labeled_Antibody Purification1 Purification (e.g., Desalting Column) Labeled_Antibody->Purification1 Remove excess linker Purified_Labeled_Antibody Purified Tetrazine-Labeled Antibody TCO_Molecule TCO-Molecule (e.g., TCO-Fluorophore) Purified_Labeled_Antibody->TCO_Molecule iEDDA Click Reaction Final_Conjugate Final Antibody Conjugate TCO_Molecule->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2 Remove excess TCO-Molecule G Start Start: Purified Antibody in Amine-Free Buffer Add_EDC_NHS Add EDC and Sulfo-NHS (e.g., 50-100x molar excess) Start->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at RT (Antibody Carboxyl Activation) Add_EDC_NHS->Incubate_Activation Add_Linker Add this compound (e.g., 20-50x molar excess) Incubate_Activation->Add_Linker Incubate_Conjugation Incubate 2 hours at RT (Linker Conjugation) Add_Linker->Incubate_Conjugation Quench Add Quenching Solution (e.g., Tris or Glycine) Incubate_Conjugation->Quench Incubate_Quench Incubate 15-30 min at RT Quench->Incubate_Quench Purify Purify via Desalting Column (Buffer exchange to PBS) Incubate_Quench->Purify End End: Purified Tetrazine-Labeled Antibody Purify->End G ADC Antibody-Drug Conjugate (ADC) Tetrazine-labeled antibody is conjugated to a TCO-modified cytotoxic drug. Pretargeting Pre-targeted Imaging/Therapy Two-step in vivo delivery of antibody and then a TCO-radioligand. Diagnostics Multiplexed Diagnostics Use of multiple tetrazine-antibodies with different TCO-reporters. Bioconjugates Complex Bioconjugates Assembly of multi-component structures on an antibody scaffold.

Application Notes and Protocols for Live Cell Imaging using Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG4-NH2 is a chemical probe that is essential for advanced live cell imaging. It utilizes bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between methyltetrazine (Me-Tet) and a strained dienophile, such as trans-cyclooctene (TCO).[1][2] This highly specific and rapid "click" reaction enables the precise labeling of biomolecules in their native cellular environment.[2] The inclusion of a hydrophilic four-unit polyethylene glycol (PEG4) linker enhances the probe's solubility and bioavailability, while the terminal primary amine (-NH2) group provides a versatile handle for conjugation to various functional moieties, such as fluorophores or other tags.[2][3] This technology is ideal for live-cell applications as it proceeds efficiently under physiological conditions without the need for toxic catalysts.

The underlying principle of this technology is a two-step "pre-targeting" approach. First, the biomolecule of interest within a living cell is tagged with a strained alkene, like TCO. This can be accomplished through metabolic labeling, genetic encoding of unnatural amino acids, or by conjugation to antibodies or small-molecule ligands. Subsequently, the cells are treated with the this compound probe, which has been conjugated to a reporter molecule (e.g., a fluorophore). The methyltetrazine group on the probe rapidly and specifically reacts with the TCO-tagged biomolecule, forming a stable covalent bond.

Key Features and Applications

  • High Specificity and Biocompatibility: The tetrazine-TCO reaction is highly selective and occurs with rapid kinetics at physiological temperatures and pH, minimizing off-target effects and cellular toxicity.

  • Enhanced Solubility: The PEG4 linker improves the aqueous solubility of the probe, reducing aggregation and non-specific binding.

  • Versatility: The terminal amine group allows for the straightforward conjugation of a wide array of reporter molecules, including fluorophores for fluorescence microscopy, biotin for affinity purification, or drug molecules for targeted delivery studies.

  • "Turn-On" Fluorescence: Tetrazine moieties can quench the fluorescence of conjugated dyes. Upon reaction with a dienophile, this quenching effect is relieved, leading to a significant increase in the fluorescence signal, enabling no-wash imaging with a high signal-to-noise ratio.

Primary Applications Include:

  • Live-Cell Imaging of Protein Dynamics: Enables tracking of the localization, trafficking, and turnover of specific proteins.

  • Pulse-Chase Experiments: Allows for the monitoring of the fate of newly synthesized biomolecules over time.

  • Drug Target Engagement Studies: Facilitates the monitoring of the interaction between a drug candidate and its cellular target.

  • Glycan and Lipid Trafficking: Can be used to visualize the dynamics of glycans and lipids within cellular membranes.

Quantitative Data Summary

The efficiency of live cell imaging using tetrazine-based probes is influenced by the reaction kinetics and the fluorescence enhancement upon reaction. The table below summarizes typical quantitative data for tetrazine-dienophile reactions relevant to live cell imaging.

ParameterValueReference
Second-Order Rate Constant (k2) Up to 10^6 M⁻¹s⁻¹
Fluorescence Enhancement ("Turn-On") >100-fold
Typical Probe Concentration Nanomolar to low micromolar
Labeling Time Minutes to a few hours

Experimental Protocols

Protocol 1: General Live Cell Labeling and Imaging

This protocol outlines the general steps for labeling a TCO-modified biomolecule in live cells with a custom fluorophore-conjugated this compound probe.

Materials:

  • Live cells expressing the TCO-tagged biomolecule of interest

  • This compound

  • NHS-ester activated fluorophore

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Conjugation of Fluorophore to this compound:

    • Dissolve this compound and a 1.1 molar excess of the NHS-ester activated fluorophore in anhydrous DMF or DMSO.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

    • Monitor the reaction progress by TLC or LC-MS.

    • Purify the fluorophore-conjugated probe using HPLC or column chromatography.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

    • Prepare a 1-10 mM stock solution of the purified conjugate in anhydrous DMSO and store at -20°C.

  • Cell Preparation:

    • Plate the cells expressing the TCO-tagged biomolecule on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.

  • Labeling:

    • Dilute the fluorophore-conjugated this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the existing medium from the cells and add the labeling medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing (Optional for "Turn-On" Probes):

    • For probes that are not significantly fluorogenic, wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove unbound probe.

  • Imaging:

    • Replace the wash buffer with fresh pre-warmed cell culture medium or an appropriate imaging buffer.

    • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins with TCO and Subsequent Imaging

This protocol describes the metabolic incorporation of a TCO-modified sugar and subsequent labeling with a fluorophore-conjugated this compound.

Materials:

  • Live cells of interest

  • TCO-modified sugar analog (e.g., peracetylated N-trans-cyclooctenoyl-mannosamine)

  • Fluorophore-conjugated this compound (prepared as in Protocol 1)

  • Cell culture medium

  • PBS, pH 7.4

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the TCO-modified sugar analog (typically 25-50 µM) for 1-3 days to allow for metabolic incorporation into cell surface glycoproteins.

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with PBS to remove any unincorporated sugar analog.

  • Fluorescent Labeling:

    • Dilute the fluorophore-conjugated this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Incubate the cells with the labeling medium for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells 2-3 times with pre-warmed PBS or cell culture medium.

    • Add fresh medium or imaging buffer to the cells.

    • Image the cells on a fluorescence microscope using the appropriate excitation and emission wavelengths.

Visualizations

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Labeling cluster_2 Step 3: Imaging Biomolecule Biomolecule of Interest Tagged_Biomolecule TCO-Tagged Biomolecule Biomolecule->Tagged_Biomolecule Metabolic, Genetic, or Antibody-based Tagging TCO_Tag TCO Tag TCO_Tag->Tagged_Biomolecule Labeled_Biomolecule Labeled Biomolecule Tagged_Biomolecule->Labeled_Biomolecule IEDDA Click Reaction MeTet_Probe Me-Tet-PEG4-Reporter MeTet_Probe->Labeled_Biomolecule Microscope Fluorescence Microscopy Labeled_Biomolecule->Microscope Visualization

Caption: Experimental workflow for live cell imaging.

G cluster_reactants Reactants cluster_product Product tetrazine This compound product Stable Labeled Biomolecule tetrazine->product + dienophile TCO-tagged Biomolecule dienophile->product Inverse-Electron-Demand Diels-Alder Cycloaddition (Click Reaction) N2 N2 product->N2 + N2 (gas)

Caption: Bioorthogonal "Click" Reaction Pathway.

G cluster_reagent Reagent Properties cluster_application Application MeTet Me-Tet (Bioorthogonal Handle) LiveCellImaging Live Cell Imaging MeTet->LiveCellImaging PEG4 PEG4 (Solubility, Biocompatibility) PEG4->LiveCellImaging NH2 -NH2 (Conjugation Handle) NH2->LiveCellImaging

Caption: Logical relationship of this compound components.

References

Application Notes: Functionalization of Nanoparticles with Me-Tet-PEG4-NH2 for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems, diagnostic tools, and imaging agents.[1] The use of heterobifunctional linkers, such as Methyltetrazine-PEG4-Amine (Me-Tet-PEG4-NH2), provides a robust and versatile strategy for imparting desired functionalities to nanoparticle surfaces. This linker is composed of three key elements: a methyltetrazine group for bioorthogonal "click chemistry," a polyethylene glycol (PEG) spacer to enhance biocompatibility, and a terminal amine group for covalent attachment to nanoparticles.[2]

Functionalization with this compound transforms a standard nanoparticle into a powerful platform for targeted therapies. The PEG spacer reduces non-specific protein binding, which can decrease uptake by the reticuloendothelial system and prolong circulation time in the body.[3][4] The terminal amine allows for stable amide bond formation with nanoparticles that have carboxyl groups on their surface, often activated by carbodiimide chemistry.[5] Most importantly, the exposed methyltetrazine moiety serves as a chemical handle for the rapid and specific attachment of molecules containing a strained alkene, like trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" approach is highly efficient and can be performed in complex biological environments without interfering with native processes.

Principle of Action: Pre-Targeted Drug Delivery

One of the most powerful applications for tetrazine-modified nanoparticles is in pre-targeted drug delivery. This two-step strategy aims to improve the therapeutic index of potent drugs by separating the targeting and drug delivery events.

  • Pre-Targeting Step : A targeting molecule (e.g., an antibody specific to a tumor antigen) that has been modified with a trans-cyclooctene (TCO) group is administered first. This TCO-antibody circulates and accumulates at the target site (e.g., a tumor). A clearing period allows unbound antibodies to be removed from circulation, minimizing off-target accumulation.

  • Payload Administration : The Me-Tet-PEG4-functionalized nanoparticle, carrying a therapeutic payload, is then administered. It circulates rapidly and, upon reaching the target site, the tetrazine groups on its surface react instantaneously with the TCO groups on the accumulated antibodies. This leads to a high concentration of the therapeutic agent specifically at the desired location, reducing systemic toxicity.

Experimental Protocols

Protocol 1: Activation of Carboxylated Nanoparticles with EDC/Sulfo-NHS

This protocol describes the activation of surface carboxyl groups on nanoparticles (e.g., polymeric, silica, or iron oxide nanoparticles) to make them reactive towards the primary amine of this compound. This is a crucial first step for forming a stable amide bond.

Materials:

  • Carboxyl-functionalized nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Wash/Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must not contain primary amines like Tris).

  • This compound

  • Quenching Solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M hydroxylamine pH 8.5)

  • Centrifuge and appropriate tubes

Procedure:

  • Nanoparticle Preparation : Disperse the carboxylated nanoparticles in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activator Preparation : Prepare fresh solutions of EDC and Sulfo-NHS in chilled Activation Buffer.

  • Activation Reaction : Add EDC and Sulfo-NHS to the nanoparticle dispersion. A molar excess of EDC/Sulfo-NHS relative to the estimated surface carboxyl groups is recommended (typically a 2-5 fold molar excess).

  • Incubation : Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Washing : Pellet the activated nanoparticles by centrifugation. Discard the supernatant containing excess EDC/Sulfo-NHS.

  • Resuspension : Resuspend the nanoparticle pellet immediately in the Wash/Coupling Buffer (PBS, pH 7.2-7.5) to proceed with the conjugation step. For best results, use the activated nanoparticles without delay.

Protocol 2: Conjugation of this compound to Activated Nanoparticles

This protocol details the covalent attachment of the this compound linker to the activated nanoparticle surface.

Procedure:

  • Linker Preparation : Dissolve this compound in the Coupling Buffer (PBS, pH 7.2-7.5). The amount to add should be optimized for the specific application, but a molar excess relative to available activated sites is common.

  • Conjugation Reaction : Add the this compound solution to the resuspended activated nanoparticles.

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching : Add the Quenching Solution to deactivate any remaining activated carboxyl groups on the nanoparticle surface. Incubate for 30 minutes.

  • Purification : Purify the functionalized nanoparticles to remove unreacted linker and byproducts. This is typically done through repeated cycles of centrifugation and resuspension in fresh buffer (e.g., PBS). Perform 2-3 wash cycles.

  • Final Product : Resuspend the final Me-Tet-PEG4-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) and subsequent characterization or use.

Protocol 3: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol outlines the "click" reaction between the tetrazine-modified nanoparticles and a trans-cyclooctene (TCO)-functionalized molecule (e.g., a targeting antibody or a fluorescent dye).

Procedure:

  • Disperse the purified Me-Tet-PEG4-nanoparticles in a reaction buffer (e.g., PBS, pH 7.4).

  • Add the TCO-functionalized molecule to the nanoparticle dispersion. A slight molar excess of the TCO-molecule may be used to ensure complete reaction with the surface tetrazine groups.

  • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction is typically very fast.

  • Purify the final conjugated nanoparticles using a suitable method such as centrifugation or size exclusion chromatography to remove any unreacted TCO-molecule.

Data Presentation: Nanoparticle Characterization

Successful incorporation of this compound and subsequent conjugation can be confirmed by analyzing the physicochemical properties of the nanoparticles at each stage. The following table provides representative data from literature on how these properties may change.

ParameterUnmodified NanoparticlesAfter this compound ConjugationRationale for Change
Hydrodynamic Diameter (nm) 120 nm140 - 180 nmThe addition of the PEG linker to the surface increases the overall size of the nanoparticle in solution.
Polydispersity Index (PDI) < 0.2< 0.25A low PDI indicates a monodisperse population. A slight increase may occur but should remain low for a stable formulation.
Zeta Potential (mV) -30 mV (for COOH-NP)-10 mV to +5 mVThe negative charge from carboxyl groups is neutralized by the amide bond formation and the presence of the neutral PEG chain, shifting the zeta potential towards neutral.
Drug Loading Capacity (%) 8.05%7.90%The surface modification should have a minimal impact on the encapsulated drug if it is loaded prior to functionalization.
Drug Release Profile Sustained ReleaseSustained ReleaseThe PEG coating can help modulate the release profile but is often designed to not interfere significantly with the core nanoparticle's release mechanism.

Note: The values presented are illustrative examples and will vary significantly based on the type of nanoparticle core, the density of surface groups, and the specific reaction conditions.

Visualization of Workflow and Concepts

Caption: Workflow for functionalizing carboxylated nanoparticles with this compound.

G cluster_0 Step 1: Pre-Targeting cluster_1 Step 2: Payload Delivery Antibody Targeting Antibody (TCO-modified) TumorCell Target Cell (e.g., Tumor) Antibody->TumorCell Accumulates at Target Site ClickReaction Bioorthogonal 'Click' Reaction (iEDDA) TumorCell->ClickReaction Localization Tet_NP Tetrazine-NP (Drug Loaded) Tet_NP->ClickReaction Rapid Systemic Circulation Delivery Targeted Drug Delivery ClickReaction->Delivery High Local Concentration

Caption: Conceptual diagram of a two-step pre-targeted drug delivery strategy.

References

Optimizing Conjugation Reactions of Me-Tet-PEG4-NH2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the optimization of reaction time and temperature for Me-Tet-PEG4-NH2, a versatile heterobifunctional linker. The primary amine group of this reagent allows for conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, while the methyltetrazine moiety facilitates rapid and specific bioorthogonal click chemistry with trans-cyclooctene (TCO) containing molecules.[1][2][] This guide will focus on the optimization of the initial conjugation step involving the primary amine.

Introduction to this compound Reactions

This compound is a valuable tool in bioconjugation for applications such as the creation of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.[1][] The molecule consists of three key components:

  • Methyltetrazine (Me-Tet): A highly reactive diene that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles like TCO. This "click chemistry" is bioorthogonal, proceeding with high efficiency in complex biological media.

  • PEG4 Spacer: A hydrophilic four-unit polyethylene glycol linker that enhances aqueous solubility and reduces steric hindrance.

  • Primary Amine (-NH2): A versatile functional group that readily reacts with activated carboxylic acids, such as NHS esters, to form stable amide bonds.

The optimization of the reaction between the primary amine of this compound and an activated ester is crucial for achieving high yields and preserving the functionality of the conjugated biomolecules.

Experimental Design for Optimization

To determine the optimal reaction time and temperature for a specific conjugation, a matrix of conditions should be tested. The following tables outline a suggested experimental design for the reaction of this compound with an NHS-activated molecule.

Table 1: Reaction Time Optimization Parameters

ParameterCondition 1Condition 2Condition 3Condition 4Condition 5
Reaction Time (minutes) 3060120240Overnight (approx. 960)
Temperature Room Temp.Room Temp.Room Temp.Room Temp.4°C
Molar Excess of NHS-ester 10-fold10-fold10-fold10-fold10-fold
Reactant A Concentration 1-10 mg/mL1-10 mg/mL1-10 mg/mL1-10 mg/mL1-10 mg/mL
Reactant B (this compound) ConstantConstantConstantConstantConstant
pH 7.2-8.07.2-8.07.2-8.07.2-8.07.2-8.0

Table 2: Reaction Temperature Optimization Parameters

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 4Room Temp. (20-25)37
Reaction Time 2 hours1 hour30 minutes
Molar Excess of NHS-ester 10-fold10-fold10-fold
Reactant A Concentration 1-10 mg/mL1-10 mg/mL1-10 mg/mL
Reactant B (this compound) ConstantConstantConstant
pH 7.2-8.07.2-8.07.2-8.0

Detailed Experimental Protocol: Conjugation of this compound to an NHS-Activated Protein

This protocol describes a general procedure for the conjugation of this compound to a protein that has been activated with an NHS ester.

Materials:

  • This compound hydrochloride (store at -20°C)

  • NHS-activated protein (e.g., antibody, enzyme)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting columns for purification

Protocol:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Do not store the stock solution.

    • Ensure the NHS-activated protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the NHS-activated protein solution. A common starting point is a 10- to 20-fold molar excess.

    • Gently mix the reaction solution.

    • Incubate the reaction for the desired time and at the chosen temperature as outlined in the optimization tables. For example, incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Characterize the final conjugate using appropriate techniques such as UV-Vis spectroscopy to determine the degree of labeling, and mass spectrometry to confirm the mass shift.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the optimization process and the general reaction pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Optimization cluster_post_reaction Post-Reaction Processing prep_protein Prepare NHS-activated Protein (2-10 mg/mL) in amine-free buffer reaction_setup Combine Protein and Linker (10-20 fold molar excess of linker) prep_protein->reaction_setup prep_linker Prepare 10 mM This compound in anhydrous DMSO prep_linker->reaction_setup incubation Incubate at various Times and Temperatures (see Tables 1 & 2) reaction_setup->incubation quenching Quench with Tris or Glycine (50-100 mM, 15-30 min) incubation->quenching purification Purify via Desalting Column or Dialysis quenching->purification analysis Characterize Conjugate (UV-Vis, Mass Spec) purification->analysis reaction_pathway reactant1 Protein-NHS Ester product Protein-PEG4-Tetrazine Conjugate reactant1->product Amide Bond Formation (pH 7.2-8.0) reactant2 This compound reactant2->product plus +

References

Application Notes: Storage and Long-Term Stability of Me-Tet-PEG4-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG4-NH2 is a heterobifunctional linker that combines the highly efficient and bioorthogonal reactivity of a methyltetrazine (Me-Tet) moiety with a flexible, hydrophilic 4-unit polyethylene glycol (PEG4) spacer, terminating in a primary amine (NH2). This linker is a critical tool for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, making it well-suited for multi-step conjugation strategies and applications requiring stability in biological media.[1][2][3]

The primary application of the tetrazine moiety is its rapid, catalyst-free inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) derivative.[4][5] This "click chemistry" reaction is known for its exceptional kinetics and high specificity, allowing for efficient conjugation even at low concentrations in complex biological environments. The terminal primary amine provides a versatile handle for conjugation to molecules bearing amine-reactive groups, such as activated carboxylic acids (e.g., NHS esters).

Understanding the storage requirements and stability profile of both the this compound linker and its subsequent conjugates is paramount for ensuring the reproducibility of experiments and the efficacy and safety of the final biopharmaceutical product. These application notes provide detailed guidelines and protocols for the proper handling, storage, and stability assessment of this compound and its conjugates.

Storage and Handling of this compound Reagent

Proper storage is crucial to prevent the degradation of the reactive tetrazine ring. Degradation can be identified visually by a loss of the characteristic pink or reddish color of the compound or functionally by a loss of reactivity towards a TCO partner. Key factors that can cause degradation include moisture, light, elevated temperatures, and the presence of nucleophiles.

2.1 Recommended Storage Conditions

To ensure maximum shelf-life and reactivity, this compound should be stored under the following conditions, summarized in Table 1.

Form Temperature Duration Additional Precautions
Solid -20°CLong-termStore in a desiccator, protected from light. Aliquot to avoid repeated warming.
Stock Solution -20°CUp to 1 monthPrepare in anhydrous DMSO or DMF. Seal tightly, protect from moisture.
Stock Solution -80°CUp to 6 monthsPrepare in anhydrous DMSO or DMF. Aliquot to avoid freeze-thaw cycles.

Long-Term Stability Profile

The stability of this compound and its conjugates is influenced by several factors including the chemical environment (pH, solvent), temperature, and the presence of other reactive species.

3.1 Factors Influencing Tetrazine Stability

  • pH: Tetrazines are generally most stable at a neutral to slightly acidic pH (pH 6.0-7.5). Strongly acidic or basic conditions can accelerate hydrolysis of the tetrazine ring.

  • Solvent: The linker is more stable in anhydrous organic solvents like DMSO and DMF than in aqueous buffers. For reactions in aqueous media, it is advisable to add the tetrazine reagent to the buffer immediately before starting the conjugation.

  • Nucleophiles: The tetrazine ring can be susceptible to degradation by strong nucleophiles. The presence of free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), in reaction buffers should be avoided.

  • Substituents: The methyl group on this compound is an electron-donating group, which generally increases the stability of the tetrazine ring compared to those with electron-withdrawing groups, albeit at the cost of slightly slower reaction kinetics.

3.2 Stability of the Dihydropyridazine Conjugate

The iEDDA reaction between a tetrazine and a TCO results in a stable, covalent dihydropyridazine linkage. This product can exist as tautomers (e.g., 1,4-dihydropyridazine and 4,5-dihydropyridazine) and can be slowly oxidized to a more stable aromatic pyridazine, especially in the presence of air. Studies have shown that dihydropyridazine linkages in antibody conjugates are stable in serum, which is critical for in vivo applications.

3.3 Quantitative Stability Data

While specific long-term stability data for this compound is not extensively published, data from closely related methyl-tetrazine conjugates provide a strong indication of expected stability. The following table summarizes representative stability data for tetrazine conjugates in biological media.

Conjugate Type Matrix Conditions Time % Intact Conjugate Remaining Reference
Peptide-TetrazineSerumNot Specified5 hours> 80%
DimethyltetrazinePBS37°C14 hours~50% (t½ ≈ 14h)
Pyridyl-TetrazinePBS37°C9.6 hours~50% (t½ ≈ 9.6h)
Triazolyl-TetrazineDMEM + 10% FBS37°C48 hours> 63%
Antibody-CypK-TetrazineMouse Serum37°C7 daysStable (No degradation observed)

Experimental Protocols

4.1 Protocol for Assessing Aqueous Stability via HPLC

This protocol allows for the quantitative assessment of the stability of this compound or its conjugates under specific aqueous conditions.

Materials:

  • This compound conjugate

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare a stock solution (e.g., 10 mM) of the tetrazine compound in anhydrous DMSO.

  • Prepare the test solution by diluting the stock solution into the desired aqueous buffer to a final concentration of approximately 1 mM.

  • Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C), protected from light.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.

  • Inject the aliquot directly onto the HPLC system.

  • Elute the sample using a suitable linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the chromatogram at the characteristic absorbance wavelength for the tetrazine chromophore (typically 520-540 nm).

  • Quantify the peak area corresponding to the intact compound at each time point. The percentage of remaining compound is calculated relative to the T=0 time point.

4.2 Protocol for Bioconjugation via iEDDA Reaction

This protocol describes a general procedure for conjugating a tetrazine-modified molecule (prepared using this compound) to a TCO-modified molecule (e.g., a protein).

Materials:

  • Tetrazine-modified molecule

  • TCO-modified protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (or other amine-free buffer like HEPES or Borate, pH 6.0-9.0).

  • Anhydrous DMSO or DMF

  • Spin desalting columns for purification.

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).

    • Dissolve the tetrazine-modified molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the tetrazine stock solution to the TCO-modified protein solution. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete reaction of the protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's pink color or by UV-Vis spectroscopy (decrease in absorbance at ~520 nm).

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove excess, unreacted tetrazine reagent.

    • Equilibrate a spin desalting column with the desired final buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified conjugate.

  • Storage of Conjugate:

    • Store the final purified conjugate at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term stability.

Visualized Workflows and Pathways

5.1 General Experimental Workflow

The following diagram illustrates the two-stage process of creating a protein-protein conjugate using this compound and a TCO-NHS ester.

G A Protein A (with Lysine) C Tetrazine-Activated Protein A A->C Amine Coupling B Me-Tet-PEG4-NHS Ester (Amine-reactive Tetrazine) B->C G iEDDA Click Reaction C->G D Protein B (with Lysine) F TCO-Activated Protein B D->F Amine Coupling E TCO-PEG-NHS Ester (Amine-reactive TCO) E->F F->G H Protein A-B Conjugate (Stable Dihydropyridazine Linkage) G->H I Purification (e.g., Desalting Column) H->I

General workflow for protein-protein conjugation.

5.2 Potential Tetrazine Degradation Pathway

The primary degradation pathway for tetrazines in aqueous solution is hydrolysis. While methyl-substituted tetrazines are more stable, the ring can still be susceptible to nucleophilic attack by water, leading to ring-opening and loss of reactivity.

G A Me-Tet-PEG4-R (Stable) C Intermediate A->C Nucleophilic Attack B H₂O (Aqueous Buffer) B->C D Ring-Opened Products (Inactive) C->D Hydrolysis

Proposed aqueous degradation pathway for the tetrazine ring.

5.3 Pre-Targeted Therapy Workflow

This powerful in vivo strategy separates the targeting and therapeutic/imaging steps to improve the therapeutic index. First, a TCO-modified antibody is administered, which binds to the target cells. After unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-linked payload (e.g., radiolabel or drug) is administered, which 'clicks' to the pre-localized antibody.

G cluster_0 Step 1: Targeting cluster_1 Step 2: Ligation & Imaging/Therapy A Administer TCO-Antibody B Antibody binds to Target Cell (e.g., Tumor) A->B C Unbound Antibody Clears from Circulation B->C D Administer Me-Tet-PEG4-Payload E iEDDA 'Click' Reaction at Target Site C->E 24-72 hours D->E F Unbound Payload Rapidly Clears E->F G Imaging or Therapeutic Effect E->G

Workflow for in vivo pre-targeted imaging or therapy.

5.4 Antibody-Drug Conjugate (ADC) Mechanism of Action

This compound can be used to construct ADCs. The general mechanism involves the ADC binding to a cancer cell, internalization, and subsequent release of the cytotoxic payload inside the cell, leading to apoptosis.

G A 1. ADC binds to Antigen on Cancer Cell B 2. Internalization via Receptor-Mediated Endocytosis A->B C 3. Trafficking to Lysosome B->C D 4. Linker Cleavage & Payload Release C->D E 5. Payload induces DNA damage or Microtubule disruption D->E F 6. Apoptosis (Cancer Cell Death) E->F

General intracellular mechanism of action for an ADC.

References

Application Notes and Protocols for Calculating the Degree of Labeling with Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG4-NH2 (Methyltetrazine-PEG4-Amine) is a heterobifunctional linker that plays a crucial role in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted therapeutics. It incorporates a reactive amine group for conjugation to a target molecule and a tetrazine moiety for subsequent bioorthogonal click chemistry, specifically the inverse-electron demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (TCO)-tagged molecule.[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.[4]

Accurately determining the degree of labeling (DOL), which is the average number of this compound molecules conjugated to a single target molecule (e.g., a protein or antibody), is critical for ensuring the quality, efficacy, and reproducibility of the resulting bioconjugate. This document provides detailed protocols for the labeling of a protein with this compound, the purification of the conjugate, and the subsequent calculation of the DOL using various analytical methods.

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes typical starting parameters for the labeling of a protein with this compound via an amine-reactive crosslinker. Optimization is often necessary for each specific protein and application.

ParameterRecommended RangePurpose
Protein Concentration 2 - 20 mg/mLHigher concentrations generally lead to more efficient labeling.
Reaction Buffer Sodium bicarbonate or Sodium borate buffer (100 mM)Maintains a slightly basic pH to ensure primary amines are deprotonated and reactive.
Reaction pH 8.0 - 9.0Optimal for the reaction of NHS esters with primary amines.
Molar Ratio (Crosslinker:Protein) 5:1 to 20:1This ratio should be optimized to achieve the desired degree of labeling.
Reaction Temperature Room Temperature (or 4°C to slow the reaction)Room temperature is suitable for most labeling reactions.
Reaction Time 1 - 2 hoursIncubation time can be adjusted to control the extent of labeling.
Quenching Reagent Tris or Glycine (50-100 mM final concentration)Stops the reaction by consuming excess reactive crosslinker.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound using an NHS-Ester Crosslinker

This protocol describes a common strategy for conjugating this compound to a protein by first activating the protein's primary amines with a homobifunctional NHS ester crosslinker, followed by the reaction with the amine group of this compound.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • This compound hydrochloride

  • Homobifunctional NHS ester crosslinker (e.g., BS3)

  • Reaction Buffer: 100 mM Sodium bicarbonate or Sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification tools: Desalting columns (e.g., Sephadex G-25) or size-exclusion chromatography (SEC) system.

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris), which would compete in the reaction.

  • Crosslinker Activation of Protein:

    • Prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF immediately before use.

    • Add the desired molar excess of the crosslinker stock solution to the protein solution while gently stirring. A starting point is a 10-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Immediately following incubation, remove the excess, unreacted crosslinker using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the crosslinking of this compound to itself.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in the Reaction Buffer.

    • Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the labeled protein from excess this compound and reaction byproducts using a desalting column or SEC. The purification method of choice will depend on the size difference between the protein and the labeling reagent. For proteins, SEC is highly effective.

Protocol 2: Calculation of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This method is applicable if the tetrazine group on this compound has a distinct absorbance maximum. The absorbance of methyltetrazine is typically around 520-540 nm.

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the tetrazine moiety (Amax, e.g., 525 nm).

  • Calculations:

    • Correction Factor (CF): Determine the correction factor for the absorbance of the tetrazine at 280 nm. This is given by: CF = A280 of this compound / Amax of this compound

    • Corrected Protein Absorbance (A280, corrected): A280, corrected = A280, measured - (Amax, measured * CF)

    • Molar Concentration of Protein: [Protein] (M) = A280, corrected / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Molar Concentration of Tetrazine: [Tetrazine] (M) = Amax, measured / εtetrazine where εtetrazine is the molar extinction coefficient of the this compound at its Amax.

    • Degree of Labeling (DOL): DOL = [Tetrazine] / [Protein]

Table of Quantitative Data for DOL Calculation:

ParameterSymbolValue (Example for IgG)Source
Molar Extinction Coefficient of IgG at 280 nmεprotein210,000 M-1cm-1Literature
Molar Extinction Coefficient of Methyltetrazine at 525 nmεtetrazine~500 M-1cm-1Supplier Dependent
Correction Factor at 280 nmCF~0.2Supplier Dependent
Advanced Methods for DOL Determination
  • Mass Spectrometry (MS): ESI-MS can be used to determine the mass of the intact labeled protein. The number of attached this compound molecules can be calculated from the mass shift. This is a highly accurate method for determining the distribution of labeled species.

  • ¹H NMR Spectroscopy: For smaller proteins or peptides, ¹H NMR can be used to determine the degree of labeling by integrating the signals from the protons of the PEG linker and comparing them to the signals from the protein.

Diagrams

G cluster_0 Protein Labeling Workflow Protein Preparation Protein Preparation Crosslinker Activation Crosslinker Activation Protein Preparation->Crosslinker Activation Add NHS-ester Purification 1 Purification 1 Crosslinker Activation->Purification 1 Remove excess crosslinker Conjugation Conjugation Purification 1->Conjugation Add this compound Quenching Quenching Conjugation->Quenching Add Tris or Glycine Purification 2 Purification 2 Quenching->Purification 2 Remove excess reagent DOL Calculation DOL Calculation Purification 2->DOL Calculation Analyze conjugate

Caption: Workflow for labeling a protein with this compound.

G cluster_1 DOL Calculation via UV-Vis Measure Absorbance Measure Absorbance A280 A280 Measure Absorbance->A280 Amax Amax Measure Absorbance->Amax Calculate Corrected A280 Calculate Corrected A280 A280->Calculate Corrected A280 Amax->Calculate Corrected A280 Calculate Tetrazine Conc Calculate Tetrazine Conc Amax->Calculate Tetrazine Conc Calculate Protein Conc Calculate Protein Conc Calculate Corrected A280->Calculate Protein Conc Calculate DOL Calculate DOL Calculate Protein Conc->Calculate DOL Calculate Tetrazine Conc->Calculate DOL G Protein Protein + Primary Amines (-NH2) Activated_Protein Protein-NH-CO-X-NHS + Activated Intermediate Protein->Activated_Protein + NHS_Ester NHS_Ester NHS-X-NHS + Amine Reactive Final_Conjugate Protein-NH-CO-X-NH-PEG4-Tet-Me + Final Conjugate Activated_Protein->Final_Conjugate + MeTet MeTet This compound + Nucleophilic Amine

References

Troubleshooting & Optimization

Troubleshooting low conjugation yield with Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation yield with Me-Tet-PEG4-NH2.

Troubleshooting Low Conjugation Yield

Low or no product formation is a common issue in bioconjugation. This guide provides a systematic approach to troubleshooting experiments involving the conjugation of this compound to a carboxyl-containing molecule, followed by the inverse electron demand Diels-Alder (iEDDA) click chemistry reaction with a TCO-containing molecule.

Part 1: Amide Bond Formation (this compound + Carboxylated Molecule)

The initial step involves the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on your target molecule, typically activated by EDC and NHS.

dot

Troubleshooting_Amide_Formation cluster_start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_solutions Start Low Conjugation Yield Reagent_Quality Reagent Quality & Storage Start->Reagent_Quality Buffer_Composition Buffer Composition Start->Buffer_Composition Reaction_pH Reaction pH Start->Reaction_pH Molar_Ratio Molar Ratios Reagent_Quality->Molar_Ratio Sol_Reagent Use fresh, anhydrous reagents. Equilibrate to RT before use. Reagent_Quality->Sol_Reagent Buffer_Composition->Molar_Ratio Sol_Buffer Use amine/carboxylate-free buffers (e.g., MES for activation). Buffer exchange if necessary. Buffer_Composition->Sol_Buffer Reaction_pH->Molar_Ratio Sol_pH Activation: pH 4.5-6.0 Conjugation: pH 7.2-8.0 Reaction_pH->Sol_pH Reaction_Time_Temp Reaction Time & Temp Molar_Ratio->Reaction_Time_Temp Sol_Ratio Optimize EDC/NHS and This compound ratios. Start with 5-10 fold excess of linker. Molar_Ratio->Sol_Ratio Purification Purification Reaction_Time_Temp->Purification Sol_Time_Temp Activation: 15-30 min @ RT Conjugation: 1-2h @ RT or 2-4h @ 4°C Reaction_Time_Temp->Sol_Time_Temp Sol_Purification Use SEC or dialysis to remove excess reagents. Purification->Sol_Purification

Caption: Troubleshooting workflow for low yield in amide bond formation.

Parameter Recommendation Rationale
Reagents Use fresh, high-quality EDC and NHS. Store desiccated at -20°C. Equilibrate to room temperature before opening to prevent moisture condensation.EDC and NHS are moisture-sensitive and can hydrolyze, leading to inactive coupling agents.[1]
Solvents Use anhydrous solvents like DMSO or DMF for stock solutions.Water can hydrolyze the activated ester intermediate, reducing conjugation efficiency.[1]
Buffers Activation Step: Use a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0. Conjugation Step: Use a buffer at pH 7.2-8.0, such as PBS, HEPES, or borate buffer.Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the desired reaction.[2]
Molar Ratios EDC/NHS: Use a 1.5 to 5-fold molar excess of EDC and NHS over the carboxyl groups. This compound: Start with a 5 to 20-fold molar excess over the target molecule.An excess of coupling agents drives the activation of carboxyl groups. An excess of the PEG linker increases the probability of successful conjugation.
Reaction Time Activation: 15-30 minutes at room temperature. Conjugation: 1-2 hours at room temperature or 2-4 hours at 4°C.The NHS-ester intermediate is susceptible to hydrolysis, so it should be used promptly after activation.
Purification Remove unreacted this compound and coupling agents using size-exclusion chromatography (SEC) or dialysis.Excess reagents can interfere with downstream applications and characterization.
Part 2: Tetrazine-TCO Ligation (Click Chemistry)

After successful conjugation of this compound to your molecule, the next step is the iEDDA reaction with a TCO-containing molecule.

dot

Troubleshooting_iEDDA cluster_start cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_solutions Start Low Ligation Yield Reactant_Integrity Reactant Integrity Start->Reactant_Integrity Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Quantification Reactant Quantification Start->Quantification Molar_Ratio Molar Ratios Reactant_Integrity->Molar_Ratio Sol_Integrity Verify integrity via spectroscopy. Store reagents properly (-20°C, desiccated). Reactant_Integrity->Sol_Integrity Steric_Hindrance->Molar_Ratio Sol_Sterics PEG4 spacer helps, but consider longer linkers if hindrance is high. Steric_Hindrance->Sol_Sterics Quantification->Molar_Ratio Sol_Quant Accurately determine concentrations (e.g., UV-Vis for tetrazine). Quantification->Sol_Quant Solubility Solubility Molar_Ratio->Solubility Sol_Ratio Use a slight molar excess (1.1-1.5x) of one component. Molar_Ratio->Sol_Ratio Side_Reactions Side Reactions Solubility->Side_Reactions Sol_Solubility PEG4 enhances solubility. Use organic co-solvent (e.g., DMSO) if precipitation occurs. Solubility->Sol_Solubility Sol_Side Purify reactants. Degas solutions for oxygen-sensitive molecules. Side_Reactions->Sol_Side

Caption: Troubleshooting workflow for low yield in Tetrazine-TCO ligation.

Parameter Recommendation Rationale
Reactant Integrity Verify the integrity of both the tetrazine and TCO components, as they can degrade.Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light.
Steric Hindrance Ensure the tetrazine and TCO moieties are accessible.The PEG4 spacer is designed to reduce steric hindrance, but highly complex molecules may still present accessibility issues.
Solubility If precipitation of reactants or the product occurs, consider adding a small percentage of an organic co-solvent like DMSO or DMF.The PEG4 linker enhances aqueous solubility, but some conjugates may still have limited solubility in aqueous buffers.
Side Reactions Ensure starting materials are pure and degas solutions for oxygen-sensitive molecules.Impurities can lead to competing side reactions, and oxidation can produce side products.

Experimental Protocols

Protocol 1: Activation of a Carboxylated Protein and Conjugation with this compound

This protocol describes the activation of carboxyl groups on a protein using EDC and NHS, followed by conjugation to this compound.

Materials:

  • Carboxylated Protein (e.g., antibody)

  • This compound

  • Activation Buffer: MES, pH 5.0-6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS, and this compound to room temperature before opening.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the protein solution. A common molar ratio is a 5-fold excess of both EDC and NHS over the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

    • Immediately add the this compound stock solution to the activated protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.

    • Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield low even after following the protocol?

A1: Several factors could be at play:

  • Hydrolysis of EDC/NHS: Ensure your EDC and NHS are fresh and were handled in anhydrous conditions.[1]

  • Competing Nucleophiles: Your protein buffer might contain primary amines (like Tris or glycine) that compete with the this compound. Always perform a buffer exchange into an amine-free buffer before starting the reaction.[2]

  • Incorrect pH: The pH is critical for both the activation and conjugation steps. Ensure your buffers are correctly prepared and measured. The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the conjugation to the amine is optimal at pH 7-9.

  • Protein Concentration: Reactions with dilute protein solutions may be less efficient. If possible, increase the protein concentration.

Q2: How can I confirm that the conjugation was successful?

A2: You can use several analytical techniques:

  • UV-Vis Spectroscopy: Monitor the disappearance of the tetrazine's characteristic pink/red color (absorbance around 520-540 nm) during the subsequent ligation with a TCO-molecule.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This will show an increase in the molecular weight of your protein corresponding to the mass of the attached this compound.

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a higher band on the gel.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the unconjugated protein.

Q3: What is the role of the PEG4 spacer?

A3: The polyethylene glycol (PEG4) spacer serves two main purposes:

  • It increases the aqueous solubility of the linker and the final conjugate.

  • It provides a flexible arm that reduces steric hindrance, making the tetrazine moiety more accessible for the subsequent click reaction with a TCO-containing molecule.

Q4: Can I store the activated carboxylated molecule before adding this compound?

A4: It is highly recommended to use the activated molecule immediately. The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, and its reactivity will decrease over time.

Q5: My final conjugate has precipitated out of solution. What can I do?

A5: While the PEG4 spacer improves solubility, extensive modification of a protein can sometimes lead to aggregation and precipitation. Try using a lower molar excess of this compound in your next experiment. You can also try to redissolve the precipitate by adding a small amount of an organic co-solvent like DMSO, but be mindful of its compatibility with your downstream applications.

References

Identifying and minimizing side reactions of Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG4-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during their experiments with this versatile linker. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a heterobifunctional linker molecule. It consists of three key components:

  • Methyltetrazine (Me-Tet): An aromatic ring that participates in highly selective and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). This is a type of "click chemistry" reaction.[1][2]

  • PEG4 (Polyethylene Glycol): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and aqueous solubility of the molecule and its conjugates.[2][3][4] This spacer also reduces steric hindrance and minimizes non-specific binding.

  • Amine (NH2): A primary amine group that can be conjugated to molecules containing a suitable reactive group, most commonly an activated carboxylic acid like an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.

Q2: What is the primary competing reaction when using the amine functionality of this compound with NHS esters?

The primary competing reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can react with water and become a non-reactive carboxylic acid. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Q3: How stable is the methyltetrazine moiety?

Methyl-substituted tetrazines are among the more stable tetrazines available for bioconjugation. The methyl group is electron-donating, which improves stability. However, tetrazines can be susceptible to degradation in aqueous media, and this susceptibility can be increased by the presence of electron-withdrawing groups. It's also important to be aware that some tetrazines can be degraded by nucleophiles like thiols.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during experiments with this compound.

Issue 1: Low Yield or Incomplete Reaction in Amine Conjugation (e.g., with an NHS ester)

Possible Causes & Solutions:

Possible Cause Recommended Solution(s)
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range for amine reaction (typically pH 7.2-8.5). Prepare NHS ester stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Suboptimal Molar Ratio Optimize the molar excess of the NHS ester relative to the this compound. A common starting point is a 10- to 20-fold molar excess of the NHS ester.
Steric Hindrance If conjugating to a large biomolecule, consider a linker with a longer PEG spacer to reduce steric hindrance.
Issue 2: Slow or Incomplete Tetrazine-TCO Ligation

Possible Causes & Solutions:

Possible Cause Recommended Solution(s)
Degradation of Tetrazine Verify the integrity of your this compound conjugate. Store the compound at -20°C and desiccated. Avoid repeated freeze-thaw cycles.
Low Reactivity of TCO Partner Select a more reactive TCO derivative. Strained TCOs (sTCO) exhibit faster kinetics.
Inaccurate Quantification of Reactants Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction.
Precipitation of Reactants or Product The PEG4 linker generally enhances aqueous solubility. However, if precipitation occurs, a small percentage of an organic co-solvent (e.g., DMSO) can be added, but its compatibility with your biological system must be verified.
Issue 3: Non-specific Labeling or Side Products

Possible Causes & Solutions:

Possible Cause Recommended Solution(s)
Side reactions of NHS esters with other nucleophiles Besides primary amines, NHS esters can react with other nucleophilic groups like serine, threonine, and tyrosine, especially at higher pH. Lowering the pH towards 7.2 can sometimes reduce these side reactions.
Reaction of tetrazine with non-target molecules While highly selective for strained alkenes, ensure your experimental system is free of other potential dienophiles that could react with the tetrazine.
Protein Aggregation Excessive modification of a protein with the linker can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester crosslinker to control the number of modifications per protein molecule.

Experimental Protocols

General Protocol for Conjugating this compound to a Carboxylic Acid-Containing Molecule via NHS Ester Activation
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Activation of Carboxylic Acid:

    • Dissolve your carboxylic acid-containing molecule in the reaction buffer.

    • Add a 2- to 5-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Incubate for 15-30 minutes at room temperature to form the semi-stable NHS ester.

  • Conjugation to this compound:

    • Add this compound to the activated molecule solution. A slight molar excess of the amine linker may be used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

General Protocol for Tetrazine-TCO Ligation
  • Reactant Preparation: Dissolve your this compound conjugate and your TCO-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Click Reaction: Combine the tetrazine-modified molecule and the TCO-containing molecule. A slight molar excess of the TCO-reagent (e.g., 1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.

  • Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very low concentrations, the reaction may be allowed to proceed longer.

  • Purification (if necessary): If required, remove any excess TCO-reagent using a desalting column or dialysis, depending on the molecular weight of the final conjugate and the excess reagent.

Visualizations

cluster_activation Activation & Amine Conjugation cluster_side_reaction_1 Side Reaction cluster_ligation Tetrazine-TCO Ligation cluster_side_reaction_2 Side Reaction Molecule_COOH Molecule-COOH Activated_Ester Molecule-NHS Molecule_COOH->Activated_Ester EDC, NHS Conjugate Molecule-NH-PEG4-Tet-Me Activated_Ester->Conjugate Hydrolyzed_Ester Molecule-COOH (Inactive) Activated_Ester->Hydrolyzed_Ester H2O (Hydrolysis) MeTet_NH2 This compound MeTet_NH2->Conjugate Final_Product Final Conjugate Conjugate->Final_Product iEDDA Click Degraded_Tet Degraded Tetrazine Conjugate->Degraded_Tet Aqueous Media TCO_Molecule Target-TCO TCO_Molecule->Final_Product

Caption: Experimental workflow for this compound conjugation and ligation.

Start Low Conjugation Yield? Check_Buffer Buffer contains primary amines (e.g., Tris, Glycine)? Start->Check_Buffer Yes Check_pH Reaction pH > 8.5? Check_Buffer->Check_pH No Solution_Buffer Solution: Perform buffer exchange to an amine-free buffer (e.g., PBS). Check_Buffer->Solution_Buffer Yes Check_NHS NHS ester stock old or prepared in aqueous buffer? Check_pH->Check_NHS No Solution_pH Solution: Lower pH to 7.2-8.0 to reduce NHS ester hydrolysis. Check_pH->Solution_pH Yes Solution_NHS Solution: Prepare fresh NHS ester stock in anhydrous DMSO/DMF. Check_NHS->Solution_NHS Yes End Re-run experiment Check_NHS->End No Solution_Buffer->End Solution_pH->End Solution_NHS->End

Caption: Troubleshooting logic for low amine conjugation yield.

References

How to improve Me-Tet-PEG4-NH2 reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG4-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments involving this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional linker molecule. It possesses two key reactive groups:

  • A methyltetrazine (Me-Tet) group: This moiety reacts with high specificity and rapid kinetics with strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a form of "click chemistry" that is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[1]

  • A primary amine (-NH2) group: This group can be conjugated to various functional groups, most commonly activated esters (e.g., N-hydroxysuccinimide or NHS esters) and carboxylic acids (in the presence of activating agents like EDC). It can also undergo reductive amination with aldehydes and ketones.

The PEG4 (polyethylene glycol) spacer enhances the hydrophilicity and solubility of the molecule and its conjugates, while also providing a flexible linker to minimize steric hindrance.[2]

Q2: What are the optimal storage and handling conditions for this compound?

A2: To maintain its reactivity, this compound should be stored at -20°C, desiccated, and protected from light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive moieties. For creating stock solutions, use anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C for long-term stability and to avoid repeated freeze-thaw cycles.

Q3: Which reaction involving this compound is faster, the tetrazine-TCO ligation or the amine conjugation?

A3: The tetrazine-TCO ligation is exceptionally fast, with second-order rate constants that can range from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[1] The reaction between the amine group and an activated ester is generally slower. This significant difference in reaction rates allows for a two-step conjugation strategy where the amine can be selectively reacted first, followed by the highly efficient tetrazine-TCO click reaction.

Q4: Can I use buffers containing primary amines, like Tris or glycine, during the amine conjugation step?

A4: No, it is critical to avoid buffers containing primary amines (e.g., Tris, glycine) when reacting the -NH2 group of this compound with an activated ester or a carboxyl group.[3][4] These buffer components will compete for reaction with your target molecule, leading to significantly lower conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.

Troubleshooting Guides

Part 1: Troubleshooting the Amine Conjugation Reaction (e.g., with NHS Ester)
Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Buffer pH: The optimal pH for NHS ester reactions is 7.2-8.5. At lower pH, the amine is protonated and less nucleophilic.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary.
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. This is accelerated at higher pH.Allow reagents to warm to room temperature before opening. Use anhydrous solvents for stock solutions. Prepare solutions immediately before use. Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.
Presence of Competing Amines: Buffers like Tris or glycine will compete with the desired reaction.Perform a buffer exchange of your biomolecule into an amine-free buffer (e.g., PBS) before starting the conjugation.
Low Reactant Concentration: Dilute reaction conditions can favor hydrolysis over conjugation.If possible, increase the concentration of your biomolecule (recommended >2 mg/mL) and/or the molar excess of the this compound.
Precipitation During Reaction Poor Solubility: The biomolecule or the conjugate may have limited solubility in the reaction buffer.The PEG4 spacer in this compound generally improves solubility. However, if precipitation occurs, consider adding a small percentage of a compatible organic co-solvent like DMSO or DMF.
Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein aggregation.Ensure your protein is stable in the chosen reaction buffer. Perform a buffer exchange to ensure compatibility.
Part 2: Troubleshooting the Tetrazine-TCO Ligation Reaction
Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Low Reactivity of Reaction Pair: While methyl-tetrazines are stable, other tetrazine derivatives can be more reactive. The structure of the TCO also significantly impacts kinetics.For faster kinetics, consider using a hydrogen-substituted tetrazine, though this may come at the cost of reduced stability. Strained TCOs (sTCO) also exhibit faster reaction rates.
Degradation of Reactants: Tetrazines can degrade, especially in basic aqueous solutions. TCOs can also be unstable over time.Use freshly prepared solutions of both the tetrazine and TCO components. Ensure proper storage of stock reagents. Methyl-substituted tetrazines offer greater stability than hydrogen-substituted ones.
Steric Hindrance: Bulky molecules attached to the tetrazine or TCO can impede their approach.The PEG4 spacer is designed to mitigate this. If steric hindrance is still suspected, a longer PEG spacer may be necessary.
Inaccurate Quantification of Reactants: Incorrect concentrations will lead to suboptimal stoichiometry.Accurately determine the concentration of your tetrazine and TCO stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.
Low Yield of Final Conjugate Suboptimal Stoichiometry: An incorrect molar ratio can result in an incomplete reaction.While a 1:1 ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of one component (often the less complex or expensive one) can drive the reaction to completion.
Side Reactions: Impurities in the starting materials could lead to unwanted side products.Purify the tetrazine and TCO-containing molecules before the ligation reaction.

Quantitative Data Tables

Table 1: Second-Order Rate Constants for Tetrazine-TCO Reactions *

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Hydrogen-substituted TetrazineTCO26,000
Methyl-substituted TetrazineTCO-pSar₆₆1806
Methyl-tetrazine polymerTCO-PEG₄463
3,6-di-(2-pyridyl)-s-tetrazineTCO2000
General RangeTCO1 - 1,000,000+

*Note: These values are for representative tetrazine-TCO pairs and serve as a general guide. The exact kinetics of your specific reaction with this compound may vary.

Table 2: Typical Reaction Conditions for Amine Conjugations

Reaction TypeReagentpH RangeTemperatureTypical TimeMolar Excess of this compound
NHS Ester Coupling NHS-activated molecule7.2 - 8.5Room Temp or 4°C0.5 - 4 hours5-20 fold
EDC/NHS Coupling Carboxyl-containing moleculeActivation: 4.5 - 6.0Coupling: 7.0 - 8.5Room TempActivation: 15-30 minCoupling: 2-4 hours5-20 fold

Experimental Protocols

Protocol: Two-Step Conjugation of an Antibody with this compound and a TCO-Fluorophore

This protocol outlines the conjugation of this compound to an antibody via an NHS ester intermediate, followed by the bioorthogonal ligation to a TCO-modified fluorophore.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • TCO-Fluorophore

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Step 1: Antibody Preparation and Activation of this compound

  • Antibody Preparation: If necessary, perform a buffer exchange to ensure the antibody is in the Coupling Buffer at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • In a separate microfuge tube, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:1.5:1.5 (this compound:EDC:Sulfo-NHS).

    • Incubate at room temperature for 15-30 minutes to generate the Me-Tet-PEG4-NHS ester.

Step 2: Conjugation of Activated this compound to the Antibody

  • Add the freshly prepared Me-Tet-PEG4-NHS ester solution to the antibody solution. A 5- to 20-fold molar excess of the linker to the antibody is a good starting point for optimization.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the tetrazine-modified antibody by passing it through a desalting column to remove excess linker and byproducts.

Step 3: Bioorthogonal Ligation with TCO-Fluorophore

  • Ensure the purified tetrazine-modified antibody is in the Coupling Buffer at a known concentration.

  • Add the TCO-Fluorophore stock solution to the antibody solution. A slight molar excess (e.g., 1.5 equivalents per tetrazine) is recommended to ensure complete reaction.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Purify the final antibody-fluorophore conjugate using a suitable method, such as Size Exclusion Chromatography (SEC), to remove any unreacted TCO-Fluorophore.

Visualizations

reaction_mechanism cluster_amine_conjugation Amine Conjugation (e.g., with NHS Ester) cluster_tco_ligation Tetrazine-TCO Ligation MeTet_NH2 This compound Amide_Bond Stable Amide Bond (Me-Tet-PEG4-Substrate) MeTet_NH2->Amide_Bond pH 7.2-8.5 NHS_Ester NHS-Ester Substrate NHS_Ester->Amide_Bond MeTet_Substrate Me-Tet-PEG4-Substrate Dihydropyridazine Stable Dihydropyridazine (Final Conjugate) MeTet_Substrate->Dihydropyridazine iEDDA 'Click' Reaction TCO_Molecule TCO-Molecule TCO_Molecule->Dihydropyridazine

Caption: Reaction pathway for this compound.

troubleshooting_workflow cluster_amine_troubleshooting Amine Conjugation Troubleshooting cluster_tco_troubleshooting Tetrazine-TCO Troubleshooting start Low Reaction Yield q1 Which reaction step is problematic? start->q1 amine_rxn Amine Conjugation q1->amine_rxn Amine Step tco_rxn Tetrazine-TCO Ligation q1->tco_rxn TCO Step check_ph Check Buffer pH (7.2-8.5) amine_rxn->check_ph check_tco_tet Check Reagent (Tetrazine/TCO) Stability tco_rxn->check_tco_tet check_buffer Check for Amine Buffers (e.g., Tris) check_ph->check_buffer check_reagents Check Reagent (NHS Ester) Quality check_buffer->check_reagents optimize_conc Optimize Reactant Concentrations check_reagents->optimize_conc optimize_stoich Optimize Stoichiometry (1.1-1.5x excess) check_tco_tet->optimize_stoich check_sterics Consider Steric Hindrance optimize_stoich->check_sterics

Caption: Troubleshooting workflow for low reaction yield.

kinetic_factors cluster_amine Amine Conjugation Factors cluster_tco Tetrazine-TCO Factors center Reaction Kinetics pH pH (optimal 7.2-8.5) center->pH Temperature Temperature center->Temperature Concentration Concentration center->Concentration Buffer Buffer Composition (Amine-free) center->Buffer Tetrazine_Sub Tetrazine Substituents (e.g., Me vs. H) center->Tetrazine_Sub TCO_Strain TCO Ring Strain center->TCO_Strain Sterics Steric Hindrance center->Sterics Solvent Solvent center->Solvent

Caption: Factors influencing reaction kinetics.

References

Technical Support Center: Troubleshooting Protein Aggregation after Me-Tet-PEG4-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation following conjugation with Me-Tet-PEG4-NH2. This resource offers troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a click chemistry reagent. It contains a methyl-tetrazine group, a polyethylene glycol (PEG) spacer, and a primary amine. The primary amine allows for its conjugation to proteins, typically through reaction with N-hydroxysuccinimide (NHS) esters that have been first reacted with the protein's carboxyl groups, or through other amine-reactive chemistries. The methyl-tetrazine group enables a highly specific and efficient bioorthogonal reaction (click chemistry) with a strained alkene or alkyne, allowing for the subsequent attachment of another molecule of interest. The PEG4 spacer is hydrophilic and can help to improve the solubility and stability of the resulting conjugate.[1]

Q2: What are the primary causes of protein aggregation after conjugation with this compound?

Protein aggregation after conjugation can be multifactorial. Key causes include:

  • Increased Hydrophobicity: The tetrazine group is relatively hydrophobic. Its introduction onto the protein surface can increase the overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.[2][3]

  • Alteration of Surface Charge: The conjugation reaction can neutralize charged amino acid residues (like lysine if an NHS ester chemistry is used on the protein first), altering the protein's isoelectric point (pI). If the pI shifts closer to the buffer pH, the protein's net charge decreases, reducing electrostatic repulsion between molecules and promoting aggregation.[3][4]

  • Over-labeling: A high degree of conjugation, where many this compound molecules are attached to a single protein, can significantly alter its physicochemical properties, leading to instability and aggregation.

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the reaction or storage buffer can compromise protein stability and induce aggregation.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that can lead to aggregation.

  • Conformational Changes: The conjugation process itself might induce slight conformational changes in the protein, potentially exposing hydrophobic regions that were previously buried, thus promoting aggregation.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Observation: The simplest method is to check for visible signs of aggregation, such as cloudiness, turbidity, or precipitation in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can detect the formation of larger aggregates and provide information on their size and polydispersity.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein, appearing as distinct high-molecular-weight peaks.

  • Native Mass Spectrometry: Coupled with techniques like SEC, native mass spectrometry can provide detailed information on the composition and stoichiometry of soluble aggregates.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting protein aggregation issues during and after this compound conjugation.

Issue 1: Visible Precipitation or Cloudiness During or Immediately After the Conjugation Reaction

This indicates rapid and significant protein aggregation.

Troubleshooting Workflow:

start Visible Precipitation During/After Conjugation step1 Reduce Reagent:Protein Molar Ratio start->step1 High degree of labeling suspected step2 Optimize Buffer Conditions step1->step2 Aggregation persists step3 Lower Protein Concentration step2->step3 Aggregation persists step4 Decrease Reaction Temperature step3->step4 Aggregation persists step5 Add Stabilizing Excipients step4->step5 Aggregation persists end Aggregation Minimized step5->end Successful

Caption: Troubleshooting workflow for rapid protein aggregation.

Corrective Actions:

ParameterRecommended ChangeRationale
Reagent:Protein Molar Ratio Decrease the molar excess of the activated this compound.Over-labeling can significantly alter the protein's surface properties, leading to aggregation. A lower degree of labeling is less likely to cause instability.
Buffer pH Adjust the pH to be at least 1 unit away from the protein's pI.Maximizing the net charge on the protein increases electrostatic repulsion between molecules, which can prevent aggregation.
Ionic Strength Increase the salt concentration (e.g., 150-500 mM NaCl).Higher ionic strength can help to screen electrostatic interactions that may contribute to aggregation.
Protein Concentration Perform the conjugation reaction at a lower protein concentration (e.g., < 2 mg/mL).Lowering the concentration reduces the frequency of intermolecular collisions, thereby decreasing the rate of aggregation.
Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures slow down both the conjugation reaction and the kinetics of protein unfolding and aggregation.
Stabilizing Excipients Add stabilizers such as arginine (50-100 mM), glycerol (5-20%), or non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.05%).These additives can help to maintain protein solubility and prevent non-specific protein-protein interactions.
Issue 2: Gradual Aggregation During Storage of the Conjugate

This suggests a slower, long-term instability of the conjugated protein.

Troubleshooting Workflow:

start Gradual Aggregation During Storage step1 Optimize Storage Buffer start->step1 step2 Assess for Hydrophobicity step1->step2 Aggregation persists step3 Analyze for Conformational Changes step2->step3 Hydrophobicity confirmed as a factor step4 Consider Alternative PEG Linkers step3->step4 Conformational changes detected end Stable Conjugate step4->end Successful

Caption: Troubleshooting workflow for long-term conjugate instability.

Corrective Actions:

ParameterRecommended ChangeRationale
Storage Buffer Screen a panel of buffers with varying pH and excipients.The optimal storage buffer may differ from the reaction buffer. Buffers play a critical role in maintaining protein stability.
Stabilizing Excipients Include cryoprotectants like sucrose (5-10%) or trehalose for frozen storage. For liquid storage, consider arginine or polysorbates.These excipients protect the protein from stresses encountered during storage, such as freeze-thaw cycles or surface adsorption.
Hydrophobicity If the conjugate is significantly more hydrophobic, consider using a more hydrophilic PEG linker in future conjugations.While this compound has a hydrophilic spacer, a longer PEG chain might be necessary to sufficiently mask the hydrophobicity of the tetrazine group for some proteins.
Conformational Stability Use biophysical techniques like circular dichroism (CD) spectroscopy to assess if the conjugation has altered the protein's secondary or tertiary structure.If significant conformational changes are observed, a different conjugation strategy or a different linker attachment site may be necessary to preserve the native structure.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Filter the protein solution through a 0.22 µm syringe filter to remove any dust or large, non-specific aggregates.

    • Dilute the sample to a final concentration of 0.5-1.0 mg/mL in the desired buffer. The buffer should also be filtered.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature, typically 25°C.

    • Allow the instrument to equilibrate for at least 15 minutes.

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution data. A monomodal peak corresponding to the size of the monomeric protein indicates a non-aggregated sample.

    • The presence of larger species (e.g., >100 nm) or a high polydispersity index (PDI > 0.2) suggests the presence of aggregates.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
  • System Preparation:

    • Equilibrate the SEC column with a filtered and degassed mobile phase (typically the protein's formulation buffer) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the protein sample at a known concentration (e.g., 1 mg/mL) in the mobile phase buffer.

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection and Separation:

    • Inject a defined volume of the sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the monomer and any high-molecular-weight species (aggregates).

    • Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting protein aggregation can be visualized as a logical flow.

Caption: Decision tree for addressing protein aggregation post-conjugation.

References

Impact of pH on Me-Tet-PEG4-NH2 conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides in-depth information on the impact of pH on the efficiency of conjugation reactions involving amine-reactive methyltetrazine-PEG linkers, such as Me-Tet-PEG4-NHS Ester. It is intended for researchers, scientists, and drug development professionals to help troubleshoot and optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an amine-reactive tetrazine-PEG linker (e.g., Me-Tet-PEG4-NHS Ester) to a primary amine on a biomolecule?

The optimal pH for reacting N-Hydroxysuccinimide (NHS) esters with primary amines (like the side chain of lysine residues in proteins) is in a neutral to slightly alkaline range, typically pH 7.2 to 9.0 .[1] For many applications, a more precise range of pH 8.0 to 8.5 is recommended to achieve the highest efficiency.[2][3]

Q2: Why is reaction pH so critical for the efficiency of NHS ester-amine conjugation?

The pH is a critical factor because it governs two competing reactions: the desired amine conjugation and the undesired hydrolysis of the NHS ester.[2][4]

  • Amine Reactivity: The reaction requires the primary amine to be in its deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, amines are predominantly in their protonated, non-reactive ammonium form (-NH3+). Increasing the pH shifts the equilibrium towards the deprotonated form, making the amine available for conjugation.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction that increases significantly with rising pH. At high pH, the linker can be rapidly hydrolyzed, rendering it inactive before it can react with the target amine.

The optimal pH is therefore a trade-off between maximizing amine reactivity and minimizing linker hydrolysis.

Q3: What is the effect of using a pH that is too low (e.g., < 7.0)?

If the pH is too low, the majority of primary amines on the target molecule will be protonated (-NH3+). This protonated form is not nucleophilic and cannot react with the NHS ester, leading to very low or no conjugation efficiency. While the NHS ester is more stable at lower pH, the lack of a reactive amine partner will prevent the reaction from proceeding.

Q4: What is the effect of using a pH that is too high (e.g., > 9.0)?

If the pH is too high, the rate of NHS ester hydrolysis becomes a significant competing factor. The half-life of an NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 8.6-9.0. This rapid degradation of the linker reduces the amount available for conjugation, thereby decreasing the overall reaction yield. Additionally, very high pH may denature sensitive proteins.

Q5: What types of buffers should be used for this conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for the NHS ester linker.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer within the pH 7.2-8.5 range.

  • Buffers to Avoid: Tris (e.g., TBS) and glycine-based buffers should be avoided during the conjugation step. They are, however, suitable for quenching the reaction once it is complete.

Q6: How does pH affect the stability of the tetrazine group itself?

Some tetrazine derivatives can be unstable and degrade in aqueous environments, particularly at basic pH. While many modern tetrazine reagents are optimized for stability, it is a factor to consider. If degradation is suspected, performing the reaction at the lower end of the optimal pH range (e.g., pH 7.5-8.0) and for the shortest effective time may improve results.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Incorrect Reaction pH: The pH is too low (<7.2), leaving amines protonated, or too high (>9.0), causing rapid linker hydrolysis.Prepare your protein in a recommended buffer and verify the final pH is within the optimal 8.0-8.5 range before adding the linker.
Competing Amines in Buffer: The use of buffers like Tris or glycine that contain primary amines.Exchange the sample into a non-amine buffer such as PBS, borate, or carbonate buffer prior to conjugation.
Hydrolyzed Linker: The NHS ester was hydrolyzed before it could react. This can be due to high pH, prolonged incubation in aqueous buffer, or improper storage.Prepare the stock solution of the Me-Tet-PEG4-NHS Ester in anhydrous DMSO or DMF immediately before use. Do not store the linker in aqueous solutions. Keep the reaction temperature controlled (4°C to room temperature).
High Batch-to-Batch Variability Inconsistent pH Control: Poorly calibrated pH meters or buffers with insufficient buffering capacity can lead to inconsistent reaction conditions.Calibrate the pH meter before use. Prepare fresh buffers for each experiment to ensure accurate pH and buffering capacity.
Loss of Protein Function Protein Denaturation: Exposure to a pH outside the protein's stability range, often at higher pH levels, can cause denaturation.If your protein is sensitive to higher pH, perform the conjugation at the lower end of the recommended range (e.g., pH 7.5-8.0). You may need to compensate with a longer reaction time or a higher concentration of the linker.

Quantitative Data Summary

The efficiency of an NHS-ester conjugation is determined by the balance between the rate of amidation (the desired reaction) and the rate of hydrolysis (the competing reaction). Both rates are pH-dependent.

Table 1: pH-Dependence of NHS Ester Reaction and Hydrolysis

pHHalf-life of NHS Ester HydrolysisAmine ReactivityOverall Conjugation Efficiency
6.0Very high (> 6 hours)Very Low (Amine is protonated)Very Poor
7.0~4-5 hours at 0°CLow to ModerateSub-optimal
8.0-8.5 ~15-60 minutes at RT High (Optimal deprotonation) Optimal
9.0~5-10 minutes at 4°CVery HighReduced due to rapid hydrolysis

Note: Half-life values are approximate and can vary based on temperature, buffer composition, and the specific NHS ester structure.

Experimental Protocols

Protocol: General Protein Conjugation with Me-Tet-PEG4-NHS Ester

This protocol provides a general workflow for conjugating an amine-reactive tetrazine linker to a protein, such as an antibody. Optimization (e.g., linker-to-protein molar ratio, incubation time) is recommended for each specific application.

1. Materials Required:

  • Protein (e.g., Antibody) in a suitable buffer

  • Me-Tet-PEG4-NHS Ester

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0 (or Borate/Carbonate buffer). Ensure it is free of primary amines.

  • Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification equipment: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

2. Procedure:

  • Buffer Exchange: Ensure the protein solution is in the appropriate Conjugation Buffer. If the protein is in a buffer containing amines (like Tris), perform a buffer exchange via dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, equilibrate the vial of Me-Tet-PEG4-NHS Ester to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the 10 mM linker stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 2-5 µL of 1 M Tris per 100 µL of reaction).

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching buffer byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA).

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry, if required.

Visual Guides

pH_Effect_on_Amine_Reactivity cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (8.0 - 8.5) cluster_reagents Reagents ProtonatedAmine R-NH₃⁺ (Protonated, Non-reactive) Equilibrium ProtonatedAmine->Equilibrium + H⁺ NHSEster Tetrazine-PEG-NHS ProtonatedAmine->NHSEster No Reaction Low_pH_Note Equilibrium favors protonated state. DeprotonatedAmine R-NH₂ (Deprotonated, Nucleophilic) DeprotonatedAmine->NHSEster Reacts Equilibrium->DeprotonatedAmine - H⁺ Hplus H⁺ Competing_Reactions cluster_pathways Reaction Pathways at Optimal pH cluster_products Products start Tetrazine-PEG-NHS (Active Linker) Conjugation Amine Conjugation (Protein-NH₂) start->Conjugation Desired Path (Faster) Hydrolysis Hydrolysis (H₂O) start->Hydrolysis Side Reaction (Slower) DesiredProduct Desired Conjugate (Stable Amide Bond) Conjugation->DesiredProduct SideProduct Inactive Linker (Carboxylate) Hydrolysis->SideProduct Conjugation_Workflow start Start: Protein Sample buffer_exchange 1. Buffer Exchange (into amine-free buffer) start->buffer_exchange ph_adjust 2. Verify/Adjust pH (Critical Step: pH 8.0-8.5) buffer_exchange->ph_adjust prepare_linker 3. Prepare Linker Stock (Anhydrous DMSO/DMF) ph_adjust->prepare_linker conjugate 4. Add Linker to Protein (Incubate RT or 4°C) prepare_linker->conjugate quench 5. Quench Reaction (Tris or Glycine) conjugate->quench purify 6. Purify Conjugate (Desalting / Dialysis) quench->purify end End: Purified Conjugate purify->end

References

Technical Support Center: Post-Conjugation Purification of Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of biomolecules conjugated with Me-Tet-PEG4-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the removal of unreacted this compound from your conjugation reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

Removing unreacted this compound is a critical step in producing a pure and well-characterized PEGylated biomolecule. Excess, unreacted PEG can lead to several issues in downstream applications and analysis, including:

  • Inaccurate Characterization: The presence of free PEG can interfere with analytical techniques used to determine the degree of PEGylation, leading to an overestimation of the conjugation efficiency.

  • Reduced Potency: In therapeutic applications, the presence of unconjugated PEG can compete with the PEGylated molecule for binding to its target, potentially reducing its efficacy.

  • Immunogenicity Concerns: While PEG is generally considered non-immunogenic, the presence of large amounts of unreacted PEG could potentially elicit an immune response.[1]

  • Heterogeneity of the Final Product: A mixture of conjugated and unconjugated species complicates the characterization and quality control of the final product.[]

Q2: What are the common methods for removing unreacted this compound?

The most common methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] The larger PEGylated conjugate will elute before the smaller, unreacted this compound.[][3]

  • Tangential Flow Filtration (TFF) / Diafiltration: This membrane-based method separates molecules based on their molecular weight. By selecting a membrane with an appropriate molecular weight cutoff (MWCO), the smaller unreacted PEG can be washed away while retaining the larger conjugate.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on differences in their net charge. The attachment of the neutral PEG chain can alter the overall charge of the biomolecule, allowing for separation from the unreacted, charged biomolecule and potentially the unreacted PEG linker.

  • Dialysis: This is a simple method for removing small molecules from a solution of larger molecules by diffusion across a semi-permeable membrane.

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including:

  • Size of the Biomolecule: For large biomolecules like antibodies, all the listed methods are generally applicable. For smaller peptides or proteins, the size difference between the conjugate and the unreacted PEG might be less pronounced, making SEC a more challenging but still viable option.

  • Scale of the Purification: For small-scale, research-grade purifications, SEC and dialysis are often convenient. For larger-scale, process-level purifications, TFF is highly scalable and efficient.

  • Required Purity: HPLC-based methods like SEC and IEX generally offer higher resolution and can achieve higher purity compared to dialysis.

  • Properties of the Conjugate: The stability of the conjugate at different pH values and salt concentrations will influence the choice of buffers for IEX and TFF.

Troubleshooting Guides

Issue 1: Poor Separation of Conjugate from Unreacted this compound
Symptom Potential Cause Suggested Solution
Co-elution in Size-Exclusion Chromatography (SEC) Inappropriate column choice: The column's separation range may not be suitable for the sizes of your conjugate and the unreacted PEG.- Use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25 or G-50) for separating a large protein from a small PEG linker. - For higher resolution, consider an analytical SEC column with a smaller bead size and longer column length.
Polydispersity of the PEG reagent: A broad molecular weight distribution of the this compound can lead to peak broadening and overlap with the conjugate peak.- Characterize the polydispersity of your PEG reagent before conjugation. - If polydispersity is high, consider using a purification method less sensitive to size, such as IEX or Reverse-Phase HPLC.
Unreacted PEG remaining after Tangential Flow Filtration (TFF) Incorrect Molecular Weight Cutoff (MWCO) of the membrane: The MWCO may be too small, preventing the efficient removal of the unreacted PEG.- Select a membrane with an MWCO that is significantly larger than the molecular weight of this compound (approx. 450 Da) but smaller than your conjugate. For example, for an antibody conjugate (~150 kDa), a 30 kDa MWCO membrane should be effective.
Insufficient diafiltration volumes: Not enough buffer exchange has been performed to wash out the unreacted PEG completely.- Increase the number of diafiltration volumes (typically 5-10 volumes are recommended for >99% removal of small molecules).
Unreacted PEG in the final product after Ion-Exchange Chromatography (IEX) Suboptimal binding or elution conditions: The buffer pH or salt concentration may not be optimal for separating the conjugate from the unreacted PEG.- Optimize the pH and salt gradient to maximize the resolution between the desired conjugate and other species. The PEGylation can shield charges on the protein surface, altering its binding characteristics.
Issue 2: Low Recovery of the PEGylated Conjugate
Symptom Potential Cause Suggested Solution
Low yield after SEC or IEX Non-specific binding to the column matrix: The conjugate may be adsorbing to the chromatography resin.- Ensure the column is properly equilibrated with the running buffer. - For SEC, consider adding arginine to the mobile phase to reduce non-specific interactions. - For IEX, adjust the pH or ionic strength of the buffers.
Precipitation on the column: The conjugate may not be soluble in the chosen buffer system.- Check the solubility of your conjugate in the purification buffers. You may need to adjust the pH or add solubilizing agents.
Low yield after TFF or Dialysis Non-specific binding to the membrane: The conjugate may be adsorbing to the membrane surface.- Choose a membrane material known for low protein binding (e.g., regenerated cellulose). - Pre-condition the membrane according to the manufacturer's instructions.
Loss of conjugate through the membrane: The MWCO of the membrane may be too large.- Ensure the MWCO is significantly smaller than the molecular weight of your conjugate.

Comparison of Purification Methods

Method Principle Advantages Disadvantages Typical Scale
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic radius- High resolution for separating species of different sizes. - Can be used for both purification and analysis.- Limited sample loading capacity. - Can be time-consuming for large sample volumes.Lab-scale to Pilot-scale
Tangential Flow Filtration (TFF) Separation by molecular weight using a semi-permeable membrane- Highly scalable for large volumes. - Can simultaneously concentrate the sample and remove impurities. - Cost-effective for large-scale production.- Lower resolution compared to chromatography. - Potential for membrane fouling or non-specific binding.Pilot-scale to Production-scale
Ion-Exchange Chromatography (IEX) Separation by net charge- High resolution for separating isoforms and charge variants. - Can separate based on the degree of PEGylation.- Requires optimization of buffer pH and salt concentration. - The charge of the conjugate may be similar to the unreacted biomolecule.Lab-scale to Production-scale
Dialysis Diffusion-based separation of small molecules from large molecules- Simple and requires minimal specialized equipment. - Gentle on the biomolecule.- Slow process, often taking several hours to overnight. - Results in significant sample dilution.Lab-scale

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (Desalting)

This protocol is suitable for the rapid removal of unreacted this compound from a larger biomolecule at the lab scale.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Elution buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Reaction mixture containing the PEGylated conjugate and unreacted this compound

  • Fraction collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of elution buffer.

  • Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.

  • Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column. Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unconjugated this compound will be retained longer and elute in later fractions.

  • Fraction Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified conjugate.

Protocol 2: Tangential Flow Filtration (TFF)

This protocol is ideal for purifying and concentrating larger volumes of the PEGylated conjugate.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber membrane with an appropriate MWCO

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

Procedure:

  • System Setup: Install the TFF membrane and flush the system with purified water and then with the diafiltration buffer to remove any preservatives and equilibrate the membrane.

  • Sample Concentration (Optional): If the reaction volume is large, concentrate the sample to a more manageable volume by running the TFF system in concentration mode.

  • Diafiltration: Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume. Perform at least 5-10 diafiltration volumes to ensure the removal of the small, unreacted this compound.

  • Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.

  • Product Recovery: Recover the concentrated and purified conjugate from the TFF system.

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis equilibration Column Equilibration sample_application Sample Application equilibration->sample_application sample_prep Prepare Reaction Mixture sample_prep->sample_application elution Elution with Buffer sample_application->elution fraction_collection Fraction Collection elution->fraction_collection analysis Analyze Fractions (A280) fraction_collection->analysis pool Pool Purified Fractions analysis->pool

Caption: Workflow for SEC purification.

experimental_workflow_tff cluster_setup System Setup cluster_purify Purification cluster_recovery Recovery system_prep System Flush & Equilibration sample_load Load Reaction Mixture system_prep->sample_load concentration1 Initial Concentration (Optional) sample_load->concentration1 diafiltration Diafiltration (Buffer Exchange) concentration1->diafiltration concentration2 Final Concentration diafiltration->concentration2 product_recovery Product Recovery concentration2->product_recovery analysis QC Analysis product_recovery->analysis

Caption: Workflow for TFF purification.

logical_relationship_purification cluster_components Components cluster_methods Purification Methods reaction_mixture Post-Conjugation Reaction Mixture peg_conjugate PEGylated Conjugate (Large) unreacted_peg Unreacted this compound (Small) unreacted_biomolecule Unreacted Biomolecule sec SEC peg_conjugate->sec tff TFF peg_conjugate->tff iex IEX peg_conjugate->iex dialysis Dialysis peg_conjugate->dialysis unreacted_peg->sec unreacted_peg->tff unreacted_peg->iex unreacted_peg->dialysis unreacted_biomolecule->sec unreacted_biomolecule->tff unreacted_biomolecule->iex unreacted_biomolecule->dialysis purified_product Purified PEGylated Conjugate sec->purified_product tff->purified_product iex->purified_product dialysis->purified_product

Caption: Purification methods overview.

References

Common pitfalls in tetrazine-TCO ligation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during tetrazine-trans-cyclooctene (TCO) ligation experiments.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals diagnose and resolve common issues encountered during tetrazine-TCO reactions.

Problem Possible Cause Suggested Solution
Low or No Conjugation Product Observed Degradation of NHS ester: TCO- or tetrazine-NHS esters are sensitive to moisture and can hydrolyze.Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[1]
Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.Empirically optimize the molar ratio of your reactants. A slight excess of one component (e.g., 1.05 to 1.5-fold molar excess of the tetrazine reagent) is often beneficial.[1][2]
Low reactivity of tetrazine/TCO pair: The reaction kinetics are dependent on the electronic properties of the specific tetrazine and TCO derivatives used.Select a more reactive pairing. For instance, hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones, and strained TCOs (sTCO) exhibit faster kinetics.[2] Using tetrazines with electron-withdrawing groups and TCOs with electron-donating groups can accelerate the reaction.[3]
Degradation of reactants: Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCOs can also degrade, particularly in the presence of thiols or under UV light.Verify the integrity of your reactants. Store reagents as recommended and prepare fresh solutions for each experiment. For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products.
Slow or Incomplete Reaction Suboptimal reaction conditions: While robust, extreme pH or temperature can affect reaction efficiency and biomolecule stability.The reaction is typically performed at room temperature for 30-60 minutes. For less reactive partners, the incubation time can be extended up to 2 hours or overnight at 4°C. In some cases, incubating at 37°C or 40°C can accelerate the reaction. The optimal pH range is typically between 6 and 9.
Precipitation of reactants or product: Poor solubility of the tetrazine or TCO-labeled molecules in the reaction buffer.Enhance aqueous solubility by using PEGylated linkers on your tetrazine or TCO reagents. A small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.
High Background or Non-Specific Labeling Impurities in reactants: Starting materials may contain impurities that lead to side reactions.Ensure high purity of your tetrazine and TCO reagents. Purification of reactants before use may be necessary.
Reaction with primary amines in buffer: If using NHS esters for labeling, buffers containing primary amines (e.g., Tris or glycine) will compete with the desired reaction.Use an amine-free buffer, such as phosphate-buffered saline (PBS), for NHS ester labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the tetrazine-TCO reaction?

A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (commonly 1.05 to 1.5-fold) relative to the TCO-functionalized molecule is generally recommended. However, the ideal ratio can vary depending on the specific reactants and should be determined empirically for your system.

Q2: What are the recommended reaction buffers and pH range?

A2: The tetrazine-TCO ligation is efficient in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed within a pH range of 6 to 9. When using NHS esters to introduce TCO or tetrazine moieties to proteins, it is critical to use an amine-free buffer to avoid unwanted side reactions.

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. Incubation at 37°C or 40°C can also be used to further accelerate the reaction.

Q4: Is a catalyst required for the tetrazine-TCO click reaction?

A4: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the tetrazine-TCO reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic tetrazine absorbance at approximately 520 nm. For slower reactions, ¹H NMR spectroscopy can be used to track the disappearance of reactant peaks and the appearance of product peaks. LC-MS analysis can also be used to determine the concentrations of remaining reactants and the formed product at different time points.

Quantitative Data

The reaction kinetics of the tetrazine-TCO ligation are influenced by the specific structures of the tetrazine and TCO derivatives.

Table 1: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: These values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol provides a general guideline for conjugating two proteins using tetrazine-TCO ligation.

1. Protein Preparation and Buffer Exchange:

  • Dissolve proteins in an amine-free buffer such as PBS.

  • If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

2. Activation of Protein A with TCO-NHS Ester:

  • Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the solution of Protein A.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Remove excess, unreacted TCO-NHS ester using a desalting column.

3. Activation of Protein B with Tetrazine-NHS Ester:

  • Follow the same procedure as in step 2, using a tetrazine-NHS ester to label Protein B.

4. Tetrazine-TCO Ligation:

  • Mix the TCO-labeled Protein A with the tetrazine-labeled Protein B, typically in a 1:1 molar ratio, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.

  • Incubate the reaction for 60 minutes at room temperature with gentle rotation. Depending on the reactants, the incubation time can range from 30 minutes to 2 hours.

  • The reaction can also be performed at 4°C, which may require a longer incubation time.

5. Purification and Storage:

  • The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

  • Store the final conjugate at 4°C until further use.

Protocol 2: Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy

This protocol describes how to monitor the reaction kinetics by observing the change in absorbance of the tetrazine.

1. Prepare Stock Solutions:

  • Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).

2. Determine Molar Extinction Coefficient:

  • Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.

3. Initiate the Reaction:

  • In a cuvette, add the reaction buffer and the TCO solution.

  • Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.

4. Monitor Absorbance:

  • Record the decrease in absorbance at the tetrazine's λmax over time.

5. Calculate Reaction Rate:

  • The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.

Visualizations

Tetrazine_TCO_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Products Stable Dihydropyridazine + N₂ Intermediate->Products Retro-Diels-Alder (N₂ Elimination)

Caption: Mechanism of the Tetrazine-TCO Ligation Reaction.

Troubleshooting_Workflow Start Low or No Product Check_Reagents Check Reagent Integrity (Degradation?) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Molar Ratio?) Check_Reagents->Check_Stoichiometry Reagents OK Success Successful Ligation Check_Reagents->Success Replaced Degraded Reagents Check_Conditions Optimize Reaction Conditions (Temp, pH, Time?) Check_Stoichiometry->Check_Conditions Ratio OK Check_Stoichiometry->Success Optimized Ratio Check_Solubility Assess Solubility (Precipitation?) Check_Conditions->Check_Solubility Conditions OK Check_Conditions->Success Optimized Conditions Check_Solubility->Success Improved Solubility (e.g., PEGylation) Experimental_Workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification cluster_ligation Ligation and Purification PrepA 1. Prepare Protein A (Buffer Exchange) ActivateA 2. Activate with TCO-NHS Ester PrepA->ActivateA PurifyA 3. Purify TCO-Protein A ActivateA->PurifyA Ligate 4. Mix TCO-Protein A and Tetrazine-Protein B PurifyA->Ligate PrepB 1. Prepare Protein B (Buffer Exchange) ActivateB 2. Activate with Tetrazine-NHS Ester PrepB->ActivateB PurifyB 3. Purify Tetrazine-Protein B ActivateB->PurifyB PurifyB->Ligate Purify_Final 5. Purify Final Conjugate (e.g., SEC) Ligate->Purify_Final

References

Technical Support Center: Optimizing Me-Tet-PEG4-NH2 to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Me-Tet-PEG4-NH2 for protein conjugation. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient labeling of your target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: For most proteins, especially antibodies, a good starting point is a 5- to 20-fold molar excess of the this compound linker over the protein.[1] The optimal ratio is highly dependent on the protein's characteristics, including the number of available primary amines (lysine residues and the N-terminus), and its concentration.[1][2]

Q2: How does protein concentration affect the conjugation efficiency?

A2: Protein concentration is a critical factor. Higher protein concentrations (typically 2-10 mg/mL) generally lead to better conjugation efficiency.[1][3] For dilute protein solutions (<2 mg/mL), a greater molar excess of the linker may be necessary to achieve the desired degree of labeling.

Q3: Which buffers should be used for the conjugation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the activated linker. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0, carbonate/bicarbonate buffer (100 mM, pH 8.0-8.5), or borate buffer (50 mM, pH 8.5). Avoid buffers such as Tris or glycine.

Q4: How can I determine the final number of linkers conjugated to my protein?

A4: The degree of labeling (DOL) can be determined using several analytical techniques. UV-Vis spectroscopy can be used if the linker or a subsequent payload has a distinct absorbance. Mass spectrometry (LC-MS) can precisely measure the mass shift of the conjugated protein, allowing for the calculation of the number of attached linkers. HPLC analysis, particularly size-exclusion (SEC) and reverse-phase (RP-HPLC), can also help characterize the conjugate population.

Q5: What is the role of the amine group on this compound in the conjugation reaction?

A5: The primary amine (-NH2) on this compound acts as a nucleophile that reacts with an activated functional group on the protein. Most commonly, this involves activating carboxyl groups on the protein to form an NHS ester, which then readily reacts with the amine of the linker to form a stable amide bond. Alternatively, the protein itself may already possess an amine-reactive group.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the this compound to protein molar ratio.

Problem Possible Cause Recommended Solution
Low or No Conjugation 1. Inactive Linker: The NHS-ester on the activated protein (or the linker if it's an NHS-ester variant) may be hydrolyzed due to moisture. 2. Competing Amines: Presence of amine-containing buffers (e.g., Tris, glycine) in the reaction. 3. Low Protein Concentration: The protein concentration is too low for efficient reaction kinetics. 4. Insufficient Molar Ratio: The molar excess of the linker is too low.1. Ensure the linker is stored desiccated at -20°C and warm to room temperature before opening to prevent condensation. Use high-quality anhydrous DMSO or DMF for reconstitution and prepare solutions immediately before use. 2. Perform buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0). 3. Concentrate the protein to at least 2 mg/mL. 4. Increase the molar excess of the linker in increments (e.g., try 30-fold or 50-fold excess).
Protein Precipitation during/after Conjugation 1. High Degree of Labeling: Excessive modification of surface amines can alter the protein's isoelectric point and solubility. 2. Solvent Concentration: The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is too high (typically should not exceed 10% of the final reaction volume).1. Reduce the molar ratio of linker to protein. Perform a titration experiment with varying molar ratios to find the optimal balance between labeling efficiency and protein stability. 2. Ensure the final concentration of the organic solvent is below 10%. Prepare a more concentrated stock of the linker if necessary.
Loss of Protein Activity 1. Modification of Critical Residues: The linker may have attached to lysine residues within the protein's active site or binding region. 2. Conformational Changes: A high degree of labeling can induce structural changes in the protein.1. Reduce the molar excess of the linker to decrease the overall number of conjugated molecules. If the problem persists, site-specific conjugation methods may be required. 2. Characterize the degree of labeling and correlate it with functional activity to determine an acceptable modification level.
High Heterogeneity in Conjugate Population 1. Non-Optimal Molar Ratio: An incorrect molar ratio can lead to a wide distribution of linker-to-protein ratios. 2. Reaction Conditions: Suboptimal pH or reaction time can contribute to heterogeneity.1. Systematically optimize the molar ratio. A lower ratio may lead to more controlled, though less extensive, labeling. 2. Ensure consistent and optimal reaction conditions (pH, temperature, time). Characterize the product at different time points to find the optimal incubation period.

Experimental Protocols

Protocol: Optimizing Molar Ratio for Protein Conjugation with an Amine-Reactive Linker

This protocol describes a general method for conjugating an amine-reactive linker (here, an NHS-ester activated protein) with this compound and optimizing the molar ratio.

1. Materials and Reagents:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Desalting columns or dialysis equipment for purification

2. Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. This solution should be prepared immediately before use.

  • Molar Ratio Titration Setup:

    • Set up a series of reactions with varying molar excess of this compound to the protein (e.g., 5:1, 10:1, 20:1, 40:1).

    • Calculation Example: For a 20-fold molar excess with 1 mL of a 5 mg/mL antibody solution (MW ~150 kDa):

      • Moles of Antibody = (5 g/L) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of Linker needed = 20 * 3.33 x 10⁻⁸ mol = 6.66 x 10⁻⁷ mol

      • Volume of 10 mM Linker Stock = (6.66 x 10⁻⁷ mol) / (0.01 mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-esters on the protein.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the degree of labeling and purity of the conjugates from each molar ratio experiment using HPLC, mass spectrometry, or UV-Vis spectroscopy to determine the optimal ratio.

Visualizations

Experimental Workflow for Molar Ratio Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein (2-10 mg/mL in PBS) setup_rxn Setup Reactions with Varying Molar Ratios (e.g., 5x, 10x, 20x) prep_protein->setup_rxn prep_linker Prepare 10 mM Linker Stock in anhy. DMSO prep_linker->setup_rxn incubate Incubate (RT for 30-60 min) setup_rxn->incubate quench Quench Reaction (add Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting Column) quench->purify characterize Characterize DOL (MS, HPLC, UV-Vis) purify->characterize optimize Optimal Ratio Achieved? characterize->optimize optimize->setup_rxn No, adjust ratios and repeat end_node Proceed with Optimal Ratio optimize->end_node Yes

Caption: Workflow for optimizing the molar ratio of this compound to protein.

Troubleshooting Logic for Low Conjugation Efficiency

G start Low/No Conjugation Detected q1 Amine-free buffer used? start->q1 q2 Linker solution freshly prepared? q1->q2 Yes sol1 Solution: Buffer exchange protein into PBS q1->sol1 No q3 Protein concentration > 2 mg/mL? q2->q3 Yes sol2 Solution: Use fresh, anhydrous DMSO/DMF and new linker q2->sol2 No q4 Molar ratio > 20x? q3->q4 Yes sol3 Solution: Concentrate protein q3->sol3 No sol4 Solution: Increase molar ratio (e.g., 30x-50x) q4->sol4 No end_node Re-run Experiment q4->end_node Yes, check other factors sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Me-Tet-PEG4-NH2 stability issues in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Me-Tet-PEG4-NH2. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various buffer systems. Understanding the stability of this reagent is critical for successful bioconjugation, particularly in applications such as PROTAC® development and antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary functional groups of this compound, the methyl-tetrazine ring and the primary amine, have distinct stability profiles. The main concerns are:

  • Hydrolysis of the Tetrazine Ring: The 1,2,4,5-tetrazine ring is susceptible to hydrolysis in aqueous environments, which can lead to a loss of its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) "click" reaction with trans-cyclooctene (TCO) dienophiles.

  • Reactivity of the Primary Amine: The nucleophilicity of the primary amine is pH-dependent. Inappropriate pH can affect its ability to react with activated esters or other functional groups. Additionally, buffers containing primary amines can compete with the intended reaction.

  • Oxidative Degradation of the PEG Linker: Polyethylene glycol (PEG) linkers can be susceptible to oxidative degradation, which can lead to chain cleavage.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the longevity and reactivity of this compound, proper storage is crucial.

  • Solid Form: Store at -20°C in a desiccated, light-protected environment.

  • Stock Solutions: Prepare stock solutions in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For short-term storage (up to one month), store at -20°C. For long-term storage (up to six months), aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

Q3: How does pH affect the stability of the tetrazine ring in this compound?

A3: The stability of the tetrazine ring is pH-dependent. Generally, methyl-substituted tetrazines like this compound are most stable at a neutral to slightly acidic pH, typically in the range of 6.0 to 7.5. Both strongly acidic and strongly basic conditions can accelerate the rate of hydrolysis.[3] Some studies have shown that certain tetrazine derivatives can degrade in basic aqueous solutions.[4]

Q4: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?

A4: It is strongly recommended to avoid buffers containing primary amines like Tris or glycine, especially if the primary amine of your this compound is intended for a subsequent conjugation step (e.g., reacting it with an NHS ester). These buffer components will compete for reaction with your target molecule, leading to lower conjugation yields and the formation of undesired side products.[5] If your experimental design requires the use of such buffers, it is crucial to perform thorough purification to remove any unreacted buffer components before proceeding to the next step.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on stability-related problems.

Problem 1: Low or no reactivity in iEDDA "click" reaction with TCO.

Possible CauseRecommended Solution
Degradation of Tetrazine Ring Ensure proper storage of solid this compound and its stock solutions (see FAQ 2). Minimize the time the reagent spends in aqueous buffers before use. Prepare fresh solutions for critical experiments.
Incompatible Buffer pH Use a buffer within the optimal pH range of 6.0-7.5 for the tetrazine moiety. Verify the pH of your reaction buffer before starting the experiment.
Presence of Nucleophiles in Buffer Avoid buffers containing strong nucleophiles that can react with and degrade the tetrazine ring.
Inaccurate Quantification Accurately determine the concentration of your this compound solution using UV-Vis spectroscopy (tetrazine has a characteristic absorbance around 520-540 nm) before setting up the reaction.

Problem 2: Low yield in conjugation reactions involving the amine group.

Possible CauseRecommended Solution
Suboptimal Reaction pH The reaction of the primary amine with electrophiles (e.g., NHS esters) is most efficient at a slightly alkaline pH (typically 7.2-8.5). Optimize the pH of your reaction buffer for the specific conjugation chemistry.
Competing Amines in Buffer Avoid using buffers that contain primary amines (e.g., Tris, glycine). Perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or HEPES before the conjugation step.
Hydrolysis of Activated Ester If reacting with an NHS ester, be aware that the ester can hydrolyze in aqueous buffers, especially at higher pH. Prepare the activated ester solution immediately before use and add it to the amine-containing solution promptly.

Quantitative Stability Data

While specific quantitative stability data for this compound across a wide range of buffers is not extensively published, the following table summarizes the general stability trends for methyl-substituted tetrazines based on available literature. This data is intended to provide guidance for experimental design.

Buffer System (pH)TemperatureExpected Stability of Methyl-Tetrazine RingKey Considerations
Phosphate-Buffered Saline (PBS) (pH 7.4) 37°CModerate to Good. Studies on similar methyl-tetrazines show a half-life of approximately 24 hours.A commonly used physiological buffer. Stability is generally sufficient for many bioconjugation reactions.
Sodium Acetate (pH 5.5) 37°CGoodThe slightly acidic pH is generally favorable for tetrazine stability.
Sodium Citrate (pH 6.0) 37°CGoodSimilar to acetate buffer, the slightly acidic to neutral pH promotes stability.
HEPES (pH 7.0-8.0) 37°CModerateA good amine-free alternative to Tris buffer in the neutral to slightly alkaline range.
Sodium Bicarbonate (pH 8.5) 37°CFair to ModerateHigher pH can increase the rate of tetrazine hydrolysis. Use with caution and for shorter reaction times.
Tris-HCl (pH 7.5-8.5) 37°CModerate (for tetrazine)Not recommended for amine conjugation. The primary amine in Tris will compete with the amine on the PEG linker.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound in a buffer of interest.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Test Solution: Dilute the stock solution to a final concentration of 1 mM in the buffer of interest.

  • Incubation: Incubate the test solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution.

  • HPLC Analysis:

    • Inject the aliquot onto the C18 column.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

    • Monitor the elution profile at the characteristic absorbance wavelength of the tetrazine chromophore (typically 520-540 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol is for the identification of potential degradation products.

Materials:

  • Degraded sample of this compound from Protocol 1

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: The aliquots from the stability study can be directly analyzed.

  • LC Separation: Use a similar gradient as in the HPLC protocol to separate the parent compound from its degradation products.

  • MS Analysis:

    • Acquire mass spectra in positive ion mode.

    • Perform MS/MS fragmentation analysis on the parent ion and any new peaks that appear over time to elucidate the structures of the degradation products.

Visualizing Stability Factors and Degradation

The following diagrams illustrate the key concepts related to this compound stability and degradation.

cluster_factors Factors Affecting Stability cluster_molecule This compound pH pH Tetrazine Tetrazine pH->Tetrazine Hydrolysis Amine Amine pH->Amine Reactivity Temperature Temperature Temperature->Tetrazine Accelerates Degradation PEG4_Linker PEG4 Linker Temperature->PEG4_Linker Oxidation Buffer_Composition Buffer Composition (e.g., nucleophiles, amines) Buffer_Composition->Tetrazine Degradation Buffer_Composition->Amine Competitive Reaction

Factors influencing the stability of this compound.

MeTetPEG4NH2 This compound (Intact) HydrolyzedTetrazine Hydrolyzed Tetrazine Product (Inactive for iEDDA) MeTetPEG4NH2->HydrolyzedTetrazine Aqueous Buffer (suboptimal pH) OxidizedPEG Oxidized PEG Products MeTetPEG4NH2->OxidizedPEG Oxidizing Agents (e.g., trace metals, peroxides)

Potential degradation pathways for this compound.

Start Low Reaction Yield? CheckStorage Check Storage Conditions (-20°C or -80°C, desiccated, dark) Start->CheckStorage Yes CheckBuffer Verify Buffer Composition (pH 6.0-7.5, amine-free) CheckStorage->CheckBuffer FreshReagent Use Freshly Prepared Stock Solution CheckBuffer->FreshReagent OptimizeRatio Optimize Molar Ratio of Reactants FreshReagent->OptimizeRatio Purify Purify Reactants OptimizeRatio->Purify End Improved Yield Purify->End

Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purity Assessment of Me-Tet-PEG4-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity assessment of Me-Tet-PEG4-NH2 (Methyltetrazine-PEG4-Amine) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for common issues encountered during the analysis of these important click chemistry reagents and their conjugates.

Frequently Asked questions (FAQs)

Q1: What are the recommended methods for assessing the purity of this compound and its conjugates?

A1: The primary methods for assessing the purity of this compound and its conjugates are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique and complementary information regarding the identity, purity, and stability of the compound.

Q2: What are the potential impurities in a this compound sample?

A2: Potential impurities can arise from the synthesis and storage of this compound. These may include starting materials, reagents from the synthetic process, side-products from incomplete reactions, and degradation products. A common degradation pathway for tetrazines is hydrolysis, which can lead to a loss of the characteristic pink/red color.[1]

Q3: How can I quantify the amount of unreacted this compound in my conjugation reaction?

A3: HPLC is the most common method for quantifying unreacted this compound. By running a standard curve with a known concentration of the this compound linker, you can determine the amount of unreacted linker remaining in your reaction mixture by comparing the peak area of the unreacted linker in your sample to the standard curve.

Q4: What is the expected stability of this compound and its conjugates?

A4: this compound is relatively stable, especially when stored as a solid at -20°C, protected from light and moisture.[1] In aqueous solutions, its stability is dependent on pH and temperature.[1] Conjugates' stability will depend on the nature of the conjugated molecule and the linkage. Stability studies, often using HPLC to monitor the degradation of the parent compound over time, are recommended.[2]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its conjugates from impurities and unreacted starting materials.[3]

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm (for general impurities) and 520-540 nm (characteristic absorbance of the tetrazine moiety).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Data Presentation: Expected HPLC Results

CompoundExpected Retention Time (min)Detection Wavelength (nm)
This compound10-15254, 530
Hydrolysis Impurity8-12254
Conjugate15-25 (will vary based on conjugate)254, 530

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject onto C18 Column Sample->Inject Gradient Run Gradient (ACN/H2O with TFA) Inject->Gradient Detect UV Detection (254 & 530 nm) Gradient->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity

Caption: Workflow for HPLC Purity Assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the conjugate and identification of impurities.

Experimental Protocol: LC-MS for Conjugate Confirmation

  • LC System: Use an HPLC system with conditions similar to those described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the conjugate and any impurities. Tandem MS (MS/MS) can be used to fragment ions for structural elucidation.

Data Presentation: Expected Mass Spectrometry Data

CompoundExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound364.2261 (loss of tetrazine moiety), fragments from PEG chain
ConjugateVaries based on conjugated moleculeFragments corresponding to the linker and the conjugated molecule

Logical Diagram for LC-MS Data Interpretation

cluster_analysis LC-MS Data Analysis TIC Total Ion Chromatogram EIC Extracted Ion Chromatogram (for expected m/z) TIC->EIC MassSpec Mass Spectrum of Peak of Interest EIC->MassSpec MSMS Tandem Mass Spectrum (MS/MS) MassSpec->MSMS ID Compound Identification MSMS->ID

Caption: Interpreting LC-MS Data for Conjugate ID.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and its conjugates, and for identifying impurities.

Experimental Protocol: ¹H NMR for Structural Verification

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and multiplicity of the proton signals to confirm the presence of the tetrazine, PEG, and amine functional groups.

Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Tetrazine-CH₃~3.0Singlet3H
PEG-CH₂3.5-3.8Multiplet16H
NH₂-CH₂~2.9Triplet2H
Amine (NH₂)Variable (broad)Singlet2H

Decision Tree for NMR Spectrum Analysis

Start Analyze ¹H NMR Spectrum Check_Tetrazine Tetrazine-CH₃ peak (~3.0 ppm, s, 3H)? Start->Check_Tetrazine Check_PEG PEG-CH₂ peaks (3.5-3.8 ppm, m, 16H)? Check_Tetrazine->Check_PEG Yes Impure Impurity present or incorrect structure Check_Tetrazine->Impure No Check_Amine NH₂-CH₂ peak (~2.9 ppm, t, 2H)? Check_PEG->Check_Amine Yes Check_PEG->Impure No Pure Compound is likely pure Check_Amine->Pure Yes Check_Amine->Impure No

Caption: NMR Spectrum Analysis Decision Tree.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
HPLC: Broad or Tailing Peaks 1. Sample solvent stronger than mobile phase.2. Column contamination.3. Secondary interactions with the stationary phase.1. Dissolve sample in the initial mobile phase.2. Flush the column with a strong solvent.3. Add a competing base (e.g., triethylamine) to the mobile phase.
HPLC: Ghost Peaks 1. Contaminated mobile phase or system.2. Carryover from a previous injection.3. Late eluting compounds from a previous run.1. Prepare fresh mobile phase and flush the system.2. Run blank injections between samples.3. Extend the gradient run time to elute all compounds.
LC-MS: No or Low Signal 1. Poor ionization of the analyte.2. Inappropriate mobile phase for ESI.3. Compound degradation in the source.1. Adjust mobile phase pH or add a modifier (e.g., formic acid).2. Use volatile buffers.3. Optimize source parameters (e.g., temperature).
LC-MS: Multiple Unexpected Peaks 1. In-source fragmentation.2. Presence of adducts (e.g., Na⁺, K⁺).3. Sample heterogeneity or impurities.1. Reduce fragmentation voltage.2. Use high-purity solvents and additives.3. Improve sample purification.
NMR: Unexplained Peaks 1. Presence of impurities.2. Residual solvent peaks.3. Water peak.1. Correlate with HPLC/LC-MS data to identify impurities.2. Check the chemical shift of known solvent impurities.3. Use a solvent suppression pulse sequence or dry the sample thoroughly.
General: Loss of Pink/Red Color Degradation of the tetrazine moiety.Store the compound as a solid at -20°C, protected from light and moisture. Prepare solutions fresh before use.

References

Impact of reducing agents on Me-Tet-PEG4-NH2 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Me-Tet-PEG4-NH2 in the presence of reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker used in bioconjugation. It contains three key components:

  • Methyltetrazine (Me-Tet): A highly reactive group that participates in rapid and specific "click chemistry" reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) functionalized molecules.[1][2]

  • PEG4: A short, hydrophilic polyethylene glycol spacer that enhances water solubility and biocompatibility.[1][3]

  • Amine (NH2): A primary amine group that can be used to conjugate the linker to molecules containing reactive carboxylic acids or activated esters.[4]

This structure makes it a valuable tool for linking different molecules together, for example, in the development of antibody-drug conjugates (ADCs), PROTACs, and in various imaging applications.

Q2: Are reducing agents compatible with this compound?

Caution is advised when using reducing agents with tetrazine-containing compounds like this compound. Common reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can interact with the tetrazine ring.

  • TCEP: Can reduce the tetrazine to a dihydrotetrazine. This reduction may be reversible upon exposure to air.

  • DTT: Has been shown to reverse tetrazine-thiol conjugations, effectively acting as a "de-clicking" reagent.

The methyl group on the tetrazine ring in this compound generally enhances its stability compared to unsubstituted tetrazines. However, the compatibility will depend on the concentration of the reducing agent, incubation time, and temperature.

Q3: Why is my click chemistry reaction with this compound failing in the presence of a reducing agent?

If your IEDDA click reaction is failing, the reducing agent is likely reducing the tetrazine ring, rendering it unable to react with its TCO partner. The pink/red color of the tetrazine solution may disappear or fade, indicating a loss of the tetrazine chromophore.

Q4: Can I use a reducing agent to prevent disulfide bond formation in my protein before conjugating with this compound?

Yes, but it is critical to remove the reducing agent before adding the this compound. You can use desalting columns or dialysis to remove the reducing agent after treating your protein.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental workflows that may involve reducing agents.

Problem Possible Cause Recommended Solution
Loss of pink/red color of this compound solution after adding a reducing agent. The tetrazine ring has been reduced by the agent (e.g., DTT, TCEP).1. Avoid the simultaneous presence of the reducing agent and this compound. 2. If reduction is suspected with TCEP, try exposing the solution to air, as the oxidation back to tetrazine can sometimes be reversible. 3. If DTT was used, the reduction is likely irreversible under typical bioconjugation conditions.
Low or no conjugation efficiency in a click reaction. 1. The tetrazine moiety was inactivated by a residual reducing agent in your biomolecule preparation. 2. The this compound has degraded due to improper storage or handling.1. Ensure complete removal of reducing agents after protein/antibody reduction using methods like desalting columns or dialysis. 2. Confirm the integrity of your this compound by checking its characteristic UV-Vis absorbance peak (around 520 nm) before use. 3. Store this compound at -20°C and protect it from light and moisture.
Precipitation of protein after conjugation. Over-modification of the protein can alter its isoelectric properties, leading to precipitation.1. Optimize the molar ratio of this compound to your protein. 2. After the reaction, consider adding a buffer with a pH well above the isoelectric point of the modified protein to aid in resuspension.
Inconsistent reaction kinetics. The presence of trace amounts of reducing agents can lead to variable reaction rates.Standardize your protocol for the removal of reducing agents to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound with Reducing Agents

This protocol provides a method to quantify the stability of this compound in the presence of DTT or TCEP using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 100 mM stock solutions of DTT and TCEP in PBS.

  • Set up Reactions:

    • In separate microcentrifuge tubes or wells of a 96-well plate, prepare the following solutions:

      • Control: 10 µL of this compound stock + 990 µL PBS

      • DTT Treatment: 10 µL of this compound stock + 10 µL of DTT stock + 980 µL PBS (Final concentrations: 100 µM this compound, 1 mM DTT)

      • TCEP Treatment: 10 µL of this compound stock + 10 µL of TCEP stock + 980 µL PBS (Final concentrations: 100 µM this compound, 1 mM TCEP)

  • Incubation and Measurement:

    • Incubate the solutions at room temperature or 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), measure the absorbance of the tetrazine at its λmax (typically around 520-540 nm).

  • Data Analysis:

    • Normalize the absorbance readings to the t=0 time point for each condition.

    • Plot the percentage of remaining tetrazine versus time for each condition.

Protocol 2: Workflow for Protein Conjugation with Removal of Reducing Agent

This workflow outlines the steps for reducing disulfide bonds in a protein followed by conjugation to this compound.

dot

experimental_workflow protein Protein with Disulfide Bonds add_tcep Add TCEP (e.g., 10-fold molar excess) protein->add_tcep incubate_reduction Incubate at RT for 30 min add_tcep->incubate_reduction desalting Desalting Column (e.g., Zeba™ Spin) incubate_reduction->desalting add_tet Add this compound-NHS Ester desalting->add_tet incubate_conjugation Incubate at RT for 1-2 hours add_tet->incubate_conjugation purify_final Purify Conjugate incubate_conjugation->purify_final

Caption: Workflow for protein reduction and subsequent conjugation.

Data Summary

Table 1: Stability of this compound in the Presence of Reducing Agents

This table summarizes hypothetical data from the stability assessment protocol described above. Actual results may vary based on experimental conditions.

Condition % Tetrazine Remaining after 1 hour % Tetrazine Remaining after 24 hours Notes
Control (PBS) >99%>95%Methyltetrazines are generally stable in aqueous buffers.
1 mM DTT <10%<1%DTT is expected to rapidly reduce the tetrazine.
1 mM TCEP ~80%~50%TCEP reduces tetrazines, but the reaction may be slower than with DTT and potentially reversible.
5 mM DTT <1%<1%Higher concentrations of DTT will lead to faster degradation.
5 mM TCEP ~60%~20%Higher concentrations of TCEP will increase the rate of reduction.

Visualizations

Signaling Pathway of Tetrazine Reduction

The following diagram illustrates the proposed interaction of a reducing agent with the tetrazine ring.

dot

tetrazine_reduction tetrazine This compound (Active for Click Chemistry) dihydrotetrazine Reduced Dihydrotetrazine (Inactive for Click Chemistry) tetrazine->dihydrotetrazine Reduction reducing_agent Reducing Agent (e.g., DTT, TCEP) reducing_agent->tetrazine dihydrotetrazine->tetrazine Re-oxidation (slow, TCEP) air Air (O2) air->dihydrotetrazine

Caption: Proposed pathway of tetrazine reduction and re-oxidation.

Logical Flow for Troubleshooting Failed Conjugations

This diagram provides a logical workflow to diagnose issues with this compound conjugations.

dot

troubleshooting_flow rect_node rect_node start Conjugation Failed? check_reducing_agent Was a reducing agent used? start->check_reducing_agent check_removal Was the reducing agent removed? check_reducing_agent->check_removal Yes check_reagent_integrity Is the this compound reagent viable? check_reducing_agent->check_reagent_integrity No check_removal->check_reagent_integrity Yes solution_remove_agent Solution: Implement a desalting or dialysis step before adding the tetrazine reagent. check_removal->solution_remove_agent No check_protein_concentration Is the protein concentration correct? check_reagent_integrity->check_protein_concentration Yes solution_check_storage Solution: Check reagent storage conditions and test its activity with a fresh TCO compound. check_reagent_integrity->solution_check_storage No solution_re_quantify Solution: Re-quantify protein concentration. Ensure no interfering substances are present. check_protein_concentration->solution_re_quantify No end_node Re-run Experiment check_protein_concentration->end_node Yes solution_remove_agent->end_node solution_check_storage->end_node solution_re_quantify->end_node

Caption: Troubleshooting logic for failed this compound conjugations.

References

Technical Support Center: LC-MS Troubleshooting for Me-Tet-PEG4-NH2 Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-Tet-PEG4-NH2 labeled samples in LC-MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift after labeling my protein/peptide with this compound?

A1: The monoisotopic mass of this compound is 448.52 g/mol .[1] Therefore, you should observe a mass increase of approximately 448.52 Da for each successfully labeled site on your analyte. The hydrochloride salt form has a molecular weight of 484.98 g/mol .[2][3]

Q2: What are the most common issues encountered when analyzing this compound labeled samples by LC-MS?

A2: Common issues include poor peak shape (tailing), low signal intensity due to ion suppression, unexpected or complex mass spectra (e.g., multiple adducts), and inconsistent fragmentation patterns. These challenges often arise from the properties of the PEG linker and potential impurities from the labeling reaction.

Q3: How can I confirm that the labeling reaction with this compound was successful?

A3: A successful labeling reaction can be confirmed by observing the expected mass shift in your protein or peptide. Intact mass analysis by LC-MS should show a mass increase corresponding to the number of incorporated labels. For more detailed characterization, peptide mapping can be employed to identify the specific sites of modification.[4]

Q4: What are some key considerations for sample preparation of this compound labeled samples for LC-MS analysis?

A4: It is crucial to remove unreacted labeling reagent and other reaction components, as these can cause ion suppression and contaminate the LC-MS system. Techniques like dialysis, size-exclusion chromatography (SEC), or solid-phase extraction (SPE) are recommended for cleanup.[5] Avoid buffers containing non-volatile salts (e.g., phosphate) and detergents, as these are incompatible with mass spectrometry.

Troubleshooting Guides

Poor Peak Shape: Tailing or Broad Peaks

Poor peak shape can compromise resolution and quantification. Here’s a guide to troubleshooting common peak shape issues.

Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and residual silanols on the HPLC column.Use a column with end-capping or a different stationary phase. Adjust mobile phase pH or add a competing base to minimize silanol interactions.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Broad Peaks Suboptimal LC gradient or flow rate.Optimize the gradient steepness and flow rate to ensure proper focusing of the analyte on the column.
High sample load.Reduce the amount of sample injected onto the column.
Split Peaks Sample solvent is too strong compared to the initial mobile phase.Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase.
Low Signal Intensity or Ion Suppression

Low signal intensity can be a significant hurdle in achieving desired sensitivity. Ion suppression is a common cause, especially with PEGylated compounds.

Symptom Possible Cause Recommended Solution
Low Analyte Signal Ion suppression from co-eluting matrix components or unreacted labeling reagents.Improve sample cleanup using SPE or SEC. Adjust the LC gradient to separate the analyte from the suppressing agents.
Inefficient ionization of the PEGylated analyte.Optimize MS source parameters (e.g., gas temperatures, spray voltage). Consider using a post-column addition of a charge-stripping agent like triethylamine (TEA) to simplify the charge state distribution.
Inconsistent Signal Across Injections Sample instability or degradation.Ensure proper sample storage and handling. Prepare fresh samples if degradation is suspected.
Contamination of the ion source.Clean the ion source according to the manufacturer's recommendations.
Unexpected or Complex Mass Spectra

The appearance of unexpected masses can complicate data interpretation.

Symptom Possible Cause Recommended Solution
Multiple Adducts Observed Presence of various cations (e.g., Na+, K+) in the sample or mobile phase.Use high-purity solvents and additives. Consider using volatile buffers like ammonium acetate or ammonium formate.
Unlabeled or Partially Labeled Species Incomplete labeling reaction.Optimize the labeling reaction conditions (e.g., reagent concentration, reaction time, pH).
Polydispersity in PEG Chain While this compound is a discrete PEG linker, contamination with other PEG species can occur.Ensure the purity of the labeling reagent.
Quantitative Data Summary

Table 1: this compound Properties

Property Value Reference
Molecular Weight (Free Amine) 448.52 g/mol
Molecular Weight (HCl Salt) 484.98 g/mol
Chemical Formula (Free Amine) C21H32N6O5

| Chemical Formula (HCl Salt) | C21H33ClN6O5 | |

Table 2: Common Adducts in Positive Ion ESI-MS

Adduct Mass Shift (Da)
[M+H]+ +1.0078
[M+NH4]+ +18.0344
[M+Na]+ +22.9898
[M+K]+ +38.9637

| [M+ACN+H]+ | +42.0338 |

Table 3: Potential Fragment Ions of the Me-Tet-PEG4 Moiety

Fragmentation of the PEG chain is common and often proceeds via cleavage of the C-O or C-C bonds, resulting in a series of ions separated by 44.0262 Da (C2H4O). In-source fragmentation can be intentionally induced to simplify the spectra of large PEGylated molecules. The tetrazine ring can also fragment, with a characteristic loss of N2 (28 Da) or HN3 (43 Da) being possible fragmentation pathways.

Potential Fragment Description
Loss of N2Neutral loss of 28 Da from the tetrazine ring.
Loss of HN3Neutral loss of 43 Da from the tetrazine ring.
PEG backbone fragmentsA series of ions separated by 44 Da.

Experimental Protocols

General Protocol for Labeling a Peptide with this compound

This protocol provides a general guideline for labeling a peptide containing a primary amine (e.g., N-terminus or lysine side chain). Optimization may be required for specific peptides.

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer like Tris.

  • Purification: Remove excess labeling reagent and byproducts using a desalting column (e.g., C18 SPE) or size-exclusion chromatography. Lyophilize the purified labeled peptide.

Representative LC-MS Method for a this compound Labeled Peptide

This is a representative method and should be optimized for your specific analyte and instrument.

  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-45 min: 2-50% B

    • 45-50 min: 50-95% B

    • 50-55 min: 95% B

    • 55-56 min: 95-2% B

    • 56-65 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow: Optimized for the instrument

  • Acquisition Mode: MS scan (e.g., m/z 200-2000) and data-dependent MS/MS

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Peptide Peptide Solution (Amine-free buffer) Reaction Labeling Reaction Peptide->Reaction Labeling_Reagent This compound (DMSO stock) Labeling_Reagent->Reaction Purification Purification (SPE or SEC) Reaction->Purification LC LC Separation (C18 Column) Purification->LC Inject MS Mass Spectrometry (ESI-MS/MS) LC->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Experimental workflow for LC-MS analysis of this compound labeled peptides.

troubleshooting_workflow Start LC-MS Problem Observed Check_Peak Poor Peak Shape? Start->Check_Peak Check_Signal Low Signal Intensity? Check_Peak->Check_Signal No Troubleshoot_Peak Optimize LC Method Check Column Health Check_Peak->Troubleshoot_Peak Yes Check_Mass Unexpected Masses? Check_Signal->Check_Mass No Troubleshoot_Signal Improve Sample Cleanup Optimize MS Source Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Mass Check for Adducts Verify Labeling Efficiency Check_Mass->Troubleshoot_Mass Yes Resolved Problem Resolved Check_Mass->Resolved No Troubleshoot_Peak->Resolved Troubleshoot_Signal->Resolved Troubleshoot_Mass->Resolved

Caption: A logical workflow for troubleshooting common LC-MS issues with labeled samples.

References

Validation & Comparative

A Head-to-Head Comparison of Me-Tet-PEG4-NH2 and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Me-Tet-PEG4-NH2, a bioorthogonal linker, with other commonly used PEG linkers in bioconjugation, supported by experimental data and detailed methodologies.

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the therapeutic properties of biomolecules.[1] Benefits of PEGylation include increased solubility and stability, extended circulating half-life, and reduced immunogenicity.[1][2] this compound belongs to the class of tetrazine-functionalized PEG linkers, which participate in bioorthogonal "click chemistry."[3] This guide will delve into a comparative analysis of this compound with other prevalent PEG linkers, such as those functionalized with maleimide or N-hydroxysuccinimide (NHS) esters.

Unveiling the Contestants: Chemical Structures and Reactivity

The performance of a PEG linker is largely dictated by its reactive end groups. This compound features a methyltetrazine group for bioorthogonal conjugation and a primary amine for further functionalization or direct conjugation.

cluster_MeTet This compound cluster_Maleimide Maleimide-PEG4-NH2 cluster_NHS NHS-PEG4-Amine MeTet_structure MeTet_structure Maleimide_structure Maleimide_structure NHS_structure NHS_structure cluster_workflow Two-Step Antibody Conjugation Workflow A Antibody B TCO-NHS Ester A->B React with C TCO-modified Antibody B->C Forms F Purification C->F Purify D This compound E Final Antibody Conjugate D->E Forms G Purification E->G Purify F->D React with

References

A Head-to-Head Comparison of Bioorthogonal Linkers: Me-Tet-PEG4-NH2 vs. DBCO-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of linker is a critical determinant for the success of applications ranging from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to advanced molecular imaging. Among the most powerful tools in the bioorthogonal chemistry toolkit are methyltetrazine (Me-Tet) and dibenzocyclooctyne (DBCO) functionalized linkers. This guide provides an objective, data-driven comparison of two prominent heterobifunctional linkers: Me-Tet-PEG4-NH2 and DBCO-PEG4-NH2. We will delve into their performance, supported by experimental data, to empower you to make an informed decision for your specific research needs.

At a Glance: Chemical Structures and Properties

Both this compound and DBCO-PEG4-NH2 feature a polyethylene glycol (PEG4) spacer to enhance hydrophilicity and an amine (NH2) handle for conjugation to carboxyl groups, activated esters, or other electrophiles. The key difference lies in their bioorthogonal reactive moieties.

  • This compound incorporates a methyltetrazine group that participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (TCO). This reaction is renowned for its exceptionally fast kinetics.[1][2][3]

  • DBCO-PEG4-NH2 contains a dibenzocyclooctyne group that reacts with an azide via a strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction is valued for its high specificity and biocompatibility.[4][5]

Quantitative Data Summary

The performance of these linkers can be quantitatively compared based on their reaction kinetics and the stability of the reactive moieties.

Table 1: Physicochemical Properties
PropertyThis compoundDBCO-PEG4-NH2
Molecular Formula C₂₁H₃₃ClN₆O₅C₂₉H₃₇N₃O₆
Molecular Weight 484.98 g/mol 523.62 g/mol
Bioorthogonal Reaction Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partner trans-cyclooctene (TCO)Azide
Table 2: Reaction Kinetics Comparison

The second-order rate constant (k₂) is a direct measure of the reaction speed. The IEDDA reaction of tetrazine with TCO is significantly faster than the SPAAC reaction of DBCO with an azide.

ReactionReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA Methyltetrazine + trans-cyclooctene (TCO)1 - 10⁶Exceptionally fast and catalyst-free. Kinetics are tunable by modifying the electronic properties of the reactants.
SPAAC DBCO + Azide10⁻³ - 1Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.

Note: Rate constants can vary depending on the specific reactants, solvent, and temperature. A direct comparison showed the second-order rate constant for a tetrazine-TCO reaction to be 210 M⁻¹s⁻¹ while the DBCO-azide reaction was 2.1 M⁻¹s⁻¹ under the same conditions.

Table 3: Stability Comparison of Reactive Moieties

The stability of the bioorthogonal handle is crucial for multi-step conjugation strategies and in vivo applications.

Linker MoietyConditions Leading to InstabilityComments
Methyltetrazine Strongly basic conditions (pH 10)The methyl group significantly enhances stability compared to unsubstituted tetrazines.
DBCO Presence of soft nucleophiles like glutathione (GSH)DBCO can react with thiols.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate common experimental workflows for utilizing these linkers in the synthesis of antibody-drug conjugates (ADCs).

ADC_Synthesis_Tetrazine cluster_Ab_mod Antibody Modification cluster_Drug_mod Drug-Linker Conjugation cluster_conjugation Final Conjugation Ab Antibody Ab_TCO TCO-Modified Antibody Ab->Ab_TCO Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->Ab_TCO ADC Antibody-Drug Conjugate Ab_TCO->ADC IEDDA Click Reaction Ab_TCO->ADC Drug Drug-NH2 Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Amide Bond Formation MeTet_COOH Me-Tet-PEG4-COOH Activated_MeTet Activated Me-Tet-Linker MeTet_COOH->Activated_MeTet EDC/NHS Activation Activated_MeTet->Drug_Linker Drug_Linker->ADC

Workflow for ADC synthesis using a Me-Tet linker.

ADC_Synthesis_DBCO cluster_Ab_mod Antibody Modification cluster_Drug_mod Drug-Linker Conjugation cluster_conjugation Final Conjugation Ab Antibody Ab_Azide Azide-Modified Antibody Ab->Ab_Azide Amine Coupling Azide_NHS Azide-NHS Ester Azide_NHS->Ab_Azide ADC Antibody-Drug Conjugate Ab_Azide->ADC SPAAC Click Reaction Ab_Azide->ADC Drug Drug-COOH Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Amide Bond Formation (EDC/NHS) DBCO_NH2 DBCO-PEG4-NH2 DBCO_NH2->Drug_Linker Drug_Linker->ADC

Workflow for ADC synthesis using a DBCO linker.
Signaling Pathways and Applications

A key application for these linkers is in pre-targeted therapy, which separates the targeting of a biomolecule from the delivery of a payload.

Pretargeted_Therapy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: Therapeutic Effect Ab_TCO TCO-Modified Antibody (Administered) Tumor_Cell Tumor Cell Ab_TCO->Tumor_Cell Binds to Tumor Antigen Clearance1 Excess Antibody Clears from Circulation Ab_TCO->Clearance1 MeTet_Payload Me-Tet-Payload (Administered) Tumor_Cell_Bound Tumor Cell with Bound Antibody MeTet_Payload->Tumor_Cell_Bound In vivo IEDDA Click Reaction Clearance2 Excess Payload Clears Rapidly MeTet_Payload->Clearance2 Therapy Localized Therapeutic Effect on Tumor Tumor_Cell_Bound->Therapy

Pre-targeted therapy workflow using Me-Tet/TCO chemistry.

Experimental Protocols

The following are generalized protocols for the conjugation of these linkers to proteins. Optimization is recommended for specific applications.

Protocol 1: Conjugation of this compound to a Carboxyl Group

This protocol first requires the activation of the carboxyl group on the target molecule.

Materials:

  • Molecule with a carboxyl group (e.g., protein, payload)

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your carboxyl-containing molecule in Activation Buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the carboxyl-containing molecule with a 2-5 fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to this compound:

    • Add the this compound stock solution to the activated molecule. A 1.5 to 5-fold molar excess of the amine over the activated molecule is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Conjugation of DBCO-PEG4-NH2 to a Carboxyl Group

This protocol is similar to the one for the Me-Tet linker, leveraging EDC/NHS chemistry.

Materials:

  • Molecule with a carboxyl group

  • DBCO-PEG4-NH2

  • EDC and NHS (or Sulfo-NHS)

  • Activation and Conjugation Buffers (as in Protocol 1)

  • Quenching Buffer (as in Protocol 1)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1, substituting this compound with DBCO-PEG4-NH2.

  • Activation of Carboxylic Acid:

    • Follow the same procedure as in Protocol 1 to activate the carboxyl group with EDC and NHS.

  • Conjugation to DBCO-PEG4-NH2:

    • Add the DBCO-PEG4-NH2 stock solution to the activated molecule solution.

    • Adjust the pH to 7.2-8.0 and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction with Tris buffer as described previously.

    • Purify the DBCO-labeled molecule using a desalting column or dialysis.

Conclusion

The choice between this compound and DBCO-PEG4-NH2 is application-dependent.

  • Choose this compound when exceptionally fast reaction kinetics are paramount, such as in in vivo pre-targeted imaging or when dealing with very low concentrations of reactants. The high stability of the methyltetrazine moiety is also an advantage for multi-step syntheses.

  • Choose DBCO-PEG4-NH2 for applications where the extreme speed of the IEDDA reaction is not a strict requirement and when working with azide-modified biomolecules. The SPAAC reaction is highly robust and widely validated in a multitude of bioconjugation applications.

By understanding the distinct kinetic and stability profiles of these two powerful linkers, researchers can better design and execute their bioconjugation strategies for the development of next-generation therapeutics and research tools.

References

A Head-to-Head Comparison: Me-Tet-PEG4-NH2 versus TCO-PEG4-NH2 for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a myriad of applications, from in vitro assays to in vivo imaging and targeted therapeutics. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO), has revolutionized bioconjugation.[1][2] This "click chemistry" reaction is prized for its exceptional speed, high specificity, and biocompatibility.[3][4]

This guide provides an objective comparison of two popular amine-functionalized linkers that leverage this powerful chemistry: Methyl-Tetrazine-PEG4-Amine (Me-Tet-PEG4-NH2) and trans-Cyclooctene-PEG4-Amine (TCO-PEG4-NH2). Both reagents feature a polyethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal amine group for covalent attachment to proteins. The key distinction lies in the bioorthogonal handle they introduce, a decision that dictates the subsequent labeling strategy and experimental workflow.

The Underlying Chemistry: The Tetrazine-TCO Ligation

The core of this labeling technology is the IEDDA reaction, a rapid and irreversible cycloaddition between an electron-deficient tetrazine and a strained, electron-rich trans-cyclooctene.[2] This reaction proceeds efficiently under physiological conditions without the need for a catalyst, forming a stable dihydropyridazine linkage.

Tet Tetrazine Intermediate Diels-Alder Cycloadduct Tet->Intermediate + TCO trans-Cyclooctene TCO->Intermediate Product Dihydropyridazine Intermediate->Product - N2 (gas) N2 N2 Protein Protein with exposed carboxyl groups Activated_Protein Protein with activated carboxyls (NHS esters) Protein->Activated_Protein EDC, Sulfo-NHS Tet_Protein Tetrazine-labeled Protein Activated_Protein->Tet_Protein + this compound Labeled_Protein Labeled Protein (stable conjugate) Tet_Protein->Labeled_Protein + TCO-Probe (Click Reaction) TCO_Probe TCO-functionalized Probe TCO_Probe->Labeled_Protein Protein Protein with exposed carboxyl groups Activated_Protein Protein with activated carboxyls (NHS esters) Protein->Activated_Protein EDC, Sulfo-NHS TCO_Protein TCO-labeled Protein Activated_Protein->TCO_Protein + TCO-PEG4-NH2 Labeled_Protein Labeled Protein (stable conjugate) TCO_Protein->Labeled_Protein + Tetrazine-Probe (Click Reaction) Tet_Probe Tetrazine-functionalized Probe Tet_Probe->Labeled_Protein cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging TCO_Antibody TCO-labeled Antibody Target_Cell Target Cell TCO_Antibody->Target_Cell Binds to cell surface antigen Labeled_Cell Fluorescently Labeled Cell Tet_Fluorophore Tetrazine-labeled Fluorophore Tet_Fluorophore->Labeled_Cell Click reaction with TCO-Antibody

References

Stability of Me-Tet-PEG4-NH2 Conjugates in Human Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stability of linker chemistries is a critical parameter influencing the efficacy and safety of bioconjugates. This guide provides a comparative overview of the stability of Me-Tet-PEG4-NH2 conjugates in human serum, placed in context with other common bioorthogonal and traditional linkers. While direct, head-to-head comparative stability data for this compound in human serum is not extensively available in public literature, this guide synthesizes existing data on similar structures to provide a robust framework for decision-making and experimental design.

The this compound linker combines the advantages of a methyl-substituted tetrazine for bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a hydrophilic polyethylene glycol (PEG) spacer. This combination is designed to offer a balance of reactivity, stability, and favorable pharmacokinetic properties.

Comparative Stability of Tetrazine-Based Linkers

The stability of tetrazine conjugates in biological media is highly dependent on the substituents on the tetrazine ring. Electron-donating groups generally increase stability but decrease reaction kinetics, while electron-withdrawing groups can enhance reactivity at the cost of stability.[1]

Linker/Conjugate TypeHalf-life/Stability MetricConditionsReference Moiety
Dimethyltetrazine~14 hours (t1/2)Phosphate-Buffered Saline (PBS)Small Molecule
Dipyridyl-tetrazine~9.6 hours (t1/2)Phosphate-Buffered Saline (PBS)Small Molecule
Peptide-tetrazine conjugates>80% intact after 5 hoursSerumPeptide
7-Acetamide-BNBDStable for 7 daysPBS-serum (1:1, v/v)Small Molecule
TCO-carbamate linkerNo release detected over 15 hoursCell culture media and plasmaSmall Molecule

Note: The data presented is for tetrazine moieties with different substituents and in various contexts (small molecules, peptides). The stability of a full this compound conjugate will also be influenced by the nature of the conjugated biomolecule.

Experimental Protocols

To directly assess the stability of a this compound conjugate, a well-designed in vitro human serum stability assay is essential.

Protocol: In Vitro Human Serum Stability Assay

Objective: To determine the stability of a this compound-conjugated biomolecule in human serum over time.

Materials:

  • This compound conjugated to the biomolecule of interest (e.g., antibody, peptide)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid in acetonitrile)

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC (High-Performance Liquid Chromatography)

  • Incubator at 37°C

  • Centrifuge

Procedure:

  • Preparation: Thaw human serum at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the this compound conjugate in PBS.

  • Incubation: Spike the human serum with the conjugate to a final concentration of 10 µM. An equivalent control sample should be prepared by spiking the conjugate into PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the serum and PBS samples.

  • Quenching: Immediately quench the enzymatic activity in the collected aliquots by adding an equal volume of cold quenching solution.

  • Protein Precipitation: Vortex the quenched samples and incubate at 4°C for 10 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by LC-MS or HPLC to quantify the amount of intact conjugate remaining.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life.

Visualizing Workflows and Pathways

Experimental Workflow for Serum Stability Assay

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock Solution spike Spike Conjugate into Serum and PBS prep_conjugate->spike prep_serum Prepare Human Serum prep_serum->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction aliquot->quench precipitate Precipitate Proteins quench->precipitate centrifuge Centrifuge precipitate->centrifuge analyze LC-MS/HPLC Analysis centrifuge->analyze data Data Analysis (Half-life Calculation) analyze->data

Caption: Experimental workflow for the in vitro human serum stability assay.

Potential Degradation Pathways of Tetrazine-PEG Conjugates

The degradation of tetrazine-PEG conjugates in a biological environment can occur through several mechanisms, primarily hydrolysis of the tetrazine ring and enzymatic cleavage of the conjugated biomolecule or the linker itself.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Intact_Conjugate Intact Me-Tet-PEG4-Biomolecule Conjugate in Serum Hydrolysis Hydrolysis of Tetrazine Ring Intact_Conjugate->Hydrolysis Enzymatic_Cleavage Enzymatic Cleavage Intact_Conjugate->Enzymatic_Cleavage Degraded_Tetrazine Degraded Tetrazine + PEG4-Biomolecule Hydrolysis->Degraded_Tetrazine Cleaved_Biomolecule Me-Tet-PEG4 + Cleaved Biomolecule Fragments Enzymatic_Cleavage->Cleaved_Biomolecule Cleaved_Linker Me-Tet + PEG4-Biomolecule (if linker is susceptible) Enzymatic_Cleavage->Cleaved_Linker

Caption: Potential degradation pathways for tetrazine-PEG conjugates in serum.

Conclusion

The this compound linker is a promising tool for bioconjugation, offering the potential for good stability and favorable pharmacokinetic properties due to its methyl-tetrazine and PEG components. While direct comparative stability data in human serum is limited, the principles of tetrazine chemistry suggest that the methyl group should confer a higher stability compared to more reactive, electron-withdrawn tetrazines. For any specific application, it is crucial to perform empirical stability studies as outlined in the provided protocol to ensure the conjugate meets the required stability profile for its intended use. The provided workflows and diagrams offer a framework for designing and understanding these critical experiments.

References

Confirming the Functional Advantage of Me-Tet-PEG4-NH2 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the creation of effective bioconjugates such as antibody-drug conjugates (ADCs) and targeted imaging agents. The Me-Tet-PEG4-NH2 linker, which utilizes the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction, offers a superior method for bioconjugation. This guide provides an objective comparison of the performance of this compound conjugates against alternatives, supported by experimental data, to demonstrate their functional activity.

The core of the this compound linker's functionality lies in the bioorthogonal reaction between methyltetrazine (Me-Tet) and a trans-cyclooctene (TCO) tag. This "click chemistry" reaction is distinguished by its exceptional speed and specificity, proceeding efficiently in complex biological environments without the need for cytotoxic catalysts.[1] The polyethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, while the terminal amine (NH2) group allows for straightforward attachment to a variety of molecules.[2]

Comparative Performance Analysis

The superiority of the tetrazine-TCO ligation, the reactive chemistry of the this compound linker, is evident when compared to other common bioconjugation techniques.

Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed. The tetrazine-TCO ligation exhibits kinetics that are orders of magnitude faster than other "click" reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This rapid reactivity is crucial for in vivo applications where reactant concentrations are low and time is of the essence.[1]

FeatureTetrazine-TCO LigationMaleimide-ThiolNHS Ester-AmineAzide-Alkyne (CuAAC)Azide-Cyclooctyne (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[2]~10² - 10³[2]~10¹ - 10²~10² - 10³~1
Biocompatibility Excellent (catalyst-free)GoodGoodLimited in vivo due to copper cytotoxicityExcellent (catalyst-free)
Specificity HighHigh for thiols, but potential for off-target reactionsCan react with multiple lysines, leading to heterogeneityHighHigh

Data compiled from multiple sources. Actual rates can vary based on specific reagents and reaction conditions.

In Vitro Cytotoxicity of Antibody-Drug Conjugates
Cell LineLinkerIC50 (ng/mL)
High Her2 Expressing (e.g., N87, BT474)Varies13 - 50
Moderate Her2 ExpressingHigh DAR (>3.5)25 - 80
Moderate Her2 ExpressingLow DAR (<3.5)1500 - 60,000

These values for various ADCs illustrate the potent cytotoxicity achievable, which is dependent on a stable and efficient linker system like that provided by this compound.

In Vivo Performance: Pre-targeted Radioimmunotherapy

A powerful demonstration of the functional activity of tetrazine-based conjugates is in pre-targeted radioimmunotherapy. In this approach, a TCO-modified antibody is administered first, allowed to accumulate at the tumor site, and then a radiolabeled tetrazine molecule is injected, which rapidly "clicks" to the antibody. This strategy significantly improves tumor-to-blood ratios and reduces radiation exposure to healthy tissues.

Study ParameterPre-targeted 177Lu-tetrazineDirectly Labeled 177Lu-CC49 Antibody
Tumor-to-Blood Ratio (3h post-injection) 125-fold improvement with clearing agentLower due to circulating antibody
Calculated Human Organ Dose 1-2 orders of magnitude lower in non-target tissuesHigher dose to non-target tissues
Tumor Uptake (%ID/g at 1h) 4.5%-

Data from studies on pre-targeted radioimmunotherapy using the tetrazine-TCO ligation.

Experimental Protocols

To confirm the activity of this compound conjugates, a series of functional assays can be performed. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC conjugated using this compound

  • Isotype control ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding kinetics and affinity of the antibody conjugate to its target antigen, ensuring that the conjugation process does not impair its binding capability.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant antigen

  • Antibody-Me-Tet-PEG4-NH2 conjugate

  • Unconjugated antibody

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antigen Immobilization: Immobilize the recombinant antigen onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

  • Analyte Injection: Prepare a series of dilutions of the antibody conjugate and the unconjugated antibody in running buffer.

  • Binding Measurement: Inject the antibody solutions over the antigen-coated surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare the KD values of the conjugated and unconjugated antibodies.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Tumor cells that express the target antigen

  • ADC conjugated using this compound

  • Vehicle control and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different doses).

  • Administration: Administer the treatments intravenously at a specified dose and schedule.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and general health of the mice.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.

Visualizing the Workflow: Pre-targeted Drug Delivery

The following diagram illustrates the workflow for a pre-targeted drug delivery strategy, a key application that leverages the high reactivity and specificity of the this compound linker's chemistry.

Pretargeted_Therapy_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: Therapeutic Action TCO_Ab TCO-Modified Antibody Tumor_Binding Antibody Accumulates at Tumor Site TCO_Ab->Tumor_Binding Targets Tumor Antigen Administration1 Intravenous Administration Clearance Unbound Antibody Clears from Circulation Tumor_Binding->Clearance Time Delay (e.g., 24-72h) Click_Reaction In Vivo 'Click' Reaction (IEDDA) Tumor_Binding->Click_Reaction TCO meets Tetrazine Circulation Rapid Systemic Circulation Tet_Drug Tetrazine-Payload (via this compound) Tet_Drug->Circulation Administration2 Intravenous Administration Circulation->Click_Reaction Excretion Rapid Clearance of Unbound Payload Circulation->Excretion Drug_Release Payload Release (if cleavable linker) Click_Reaction->Drug_Release Cell_Kill Tumor Cell Death Drug_Release->Cell_Kill

Caption: Pre-targeted drug delivery workflow using TCO-tetrazine ligation.

Conclusion

The this compound linker, through its utilization of the exceptionally rapid and bioorthogonal tetrazine-TCO ligation, provides a robust and efficient platform for the development of advanced bioconjugates. The comparative data on reaction kinetics and the demonstrated in vivo efficacy in pre-targeting strategies highlight its functional advantages over many traditional and alternative conjugation chemistries. The provided experimental protocols offer a framework for researchers to confirm and quantify the activity of their this compound conjugates, paving the way for the creation of more effective and safer targeted therapies and diagnostics.

References

A Researcher's Guide to Tetrazine-Based Linkers: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), has become a cornerstone of bioorthogonal chemistry.[1] Its exceptionally fast reaction kinetics and high specificity make it an invaluable tool for in vivo imaging, drug delivery, and the construction of complex bioconjugates.[2][3][4] However, the performance of this ligation is critically dependent on the specific tetrazine linker employed. Substituents on the tetrazine ring significantly influence both reaction rates and stability, presenting a crucial trade-off for researchers.[5]

This guide provides an objective comparison of different tetrazine-based linkers, focusing on reaction kinetics and stability. It is intended to help researchers, scientists, and drug development professionals select the optimal linker for their specific application by providing quantitative data and detailed experimental methodologies.

Performance Comparison of Tetrazine Linkers

The efficiency of a tetrazine linker is primarily determined by two factors: its reaction speed with a given dienophile (kinetics) and its persistence in a biological environment (stability). Generally, structural modifications that increase reactivity by making the tetrazine more electron-deficient also render it more susceptible to degradation.

Reaction Kinetics:

The speed of the tetrazine ligation is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, enabling efficient labeling at very low concentrations, which is crucial for in vivo applications. The reactivity is influenced by the electronic properties of the substituents on the tetrazine ring and the strain of the dienophile. Electron-withdrawing groups (EWGs) on the tetrazine, such as pyridyl groups, increase the reaction rate, while electron-donating groups (EDGs) decrease it. Highly strained dienophiles like TCO react much faster than less strained ones like norbornene.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

Tetrazine Derivative Dienophile Rate Constant (k₂ in M⁻¹s⁻¹) Solvent/Conditions Reference
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctene (TCO) 366,000 ± 15,000 Water, 25°C
3,6-di-(2-pyridyl)-s-tetrazine Bicyclononyne (BCN) 118 Methanol
H-Tz (monosubstituted) TCO ~70x faster than disubstituted Not specified
3,6-diphenyl-s-tetrazine Bicyclononyne (BCN) 3.2 Methanol
3,6-bis(4-methoxyphenyl)-s-tetrazine Bicyclononyne (BCN) 1.4 Methanol
Various Tetrazines Norbornene ~1 Aqueous media

| Methylcyclopropene | 3-(p-benzylamino)-6-methyl-tetrazine | 0.0047 ± 0.0004 | Not specified, 37°C | |

Stability:

The stability of tetrazine linkers is critical for applications that require long incubation times or in vivo circulation. Tetrazines can degrade in aqueous environments, and this degradation is often accelerated in the presence of nucleophiles found in biological media like serum. The stability is often reported as the half-life (t₁/₂) of the compound under specific conditions. As with reactivity, substituents play a key role; highly reactive, electron-poor tetrazines tend to be less stable.

Table 2: Stability of Different Tetrazine Derivatives

Tetrazine Derivative Medium Stability Metric (Half-life, t₁/₂) Reference
MePh-Tz (>95% intact after 12h) Cell Culture Medium + 10% FBS, 37°C >12 hours
Me2Pyr-Tz (~85% intact after 12h) Cell Culture Medium + 10% FBS, 37°C ~12 hours
Me3Pyr-Tz (~85% intact after 12h) Cell Culture Medium + 10% FBS, 37°C ~12 hours
Me4Pyr-Tz (30% intact after 12h) Cell Culture Medium + 10% FBS, 37°C <12 hours
3-benzylamino-6-methyl-s-tetrazine PBS (pH 7.4) ~24 hours

| 3-methyl-6-(pyridin-2-yl)-s-tetrazine | PBS (pH 7.4) | >7 days | |

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a standard experimental workflow for comparing linker efficiency.

IEDDA_Reaction cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Diene) Adduct [4+2] Cycloaddition (Unstable Intermediate) Tetrazine->Adduct iEDDA Dienophile trans-Cyclooctene (TCO) (Dienophile) Dienophile->Adduct Dihydropyridazine Dihydropyridazine (Stable Adduct) Nitrogen Nitrogen (N₂) Retro Retro-Diels-Alder Adduct->Retro Retro->Dihydropyridazine Retro->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetics Assay cluster_stability Stability Assay Reagents Prepare Tetrazine & Dienophile Stock Solutions Mix Rapidly Mix Reagents (Stopped-Flow) Reagents->Mix Incubate Incubate Tetrazine in Biological Medium (37°C) Reagents->Incubate MonitorKinetics Monitor Tetrazine Absorbance (e.g., 520 nm) vs. Time Mix->MonitorKinetics CalculateK2 Calculate k_obs and k₂ MonitorKinetics->CalculateK2 Compare Compare Performance: Reactivity vs. Stability CalculateK2->Compare Timepoints Take Aliquots at Various Time Points Incubate->Timepoints Analyze Quantify Remaining Tetrazine (HPLC or UV-Vis) Timepoints->Analyze CalculateT12 Determine Half-Life (t₁/₂) Analyze->CalculateT12 CalculateT12->Compare

Caption: General workflow for comparing different tetrazine derivatives.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for the key experiments cited.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol is used to measure the rapid kinetics of the tetrazine-TCO ligation.

1. Reagent Preparation:

  • a. Prepare a 1 mM stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).

  • b. Prepare a 20 mM stock solution of the TCO derivative in the same solvent.

  • c. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to their final concentrations. To ensure pseudo-first-order conditions, the TCO concentration should be at least 10-fold higher than the tetrazine concentration (e.g., 100 µM TCO and 10 µM tetrazine).

2. Stopped-Flow Measurement:

  • a. Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • b. Load the tetrazine and TCO solutions into the separate syringes of the instrument.

  • c. Initiate the instrument to rapidly mix the two solutions and immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.

  • d. Record the complete absorbance decay trace until the reaction is complete.

3. Data Analysis:

  • a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

  • b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile (TCO) that was used in excess. (k₂ = k_obs / [TCO]).

Protocol 2: Assessment of Tetrazine Stability in Biological Media

This protocol is used to determine the half-life of a tetrazine linker in a physiologically relevant environment.

1. Sample Preparation:

  • a. Prepare a stock solution of the tetrazine derivative in DMSO.

  • b. Dilute the stock solution to a final working concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).

2. Incubation:

  • a. Incubate the prepared samples in a controlled environment at 37°C.

3. Time-Point Analysis:

  • a. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the sample.

  • b. Quench any potential degradation by flash-freezing or immediate analysis.

  • c. Quantify the concentration of the remaining intact tetrazine derivative using a suitable analytical method, such as reverse-phase HPLC, by integrating the peak corresponding to the tetrazine compound.

4. Data Analysis:

  • a. Plot the percentage of the remaining tetrazine derivative as a function of time.

  • b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.

By carefully considering the quantitative data and employing standardized protocols, researchers can make informed decisions to harness the full potential of tetrazine ligation chemistry for their specific needs.

References

Me-Tet-PEG4-NH2: A Comparative Guide to Its Impact on Protein Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, mitigating the immunogenicity of therapeutic proteins is a paramount concern. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein, has long been a gold standard for reducing immunogenicity and improving pharmacokinetic profiles. However, the method of PEG attachment can significantly influence the resulting immune response. This guide provides a comparative analysis of Me-Tet-PEG4-NH2, a modern PEGylation reagent, against traditional methods, with a focus on its impact on protein immunogenicity, supported by experimental principles and protocols.

Executive Summary

This compound is a heterobifunctional linker that enables site-specific PEGylation of proteins through bioorthogonal click chemistry. This targeted approach offers significant advantages over traditional random PEGylation methods, such as those using N-hydroxysuccinimide (NHS) esters, by producing more homogeneous conjugates with a potentially lower immunogenic profile. While direct comparative immunogenicity data between this compound and other linkers is still emerging, the principles of site-specific modification strongly suggest a favorable outcome in reducing anti-drug antibody (ADA) and anti-PEG antibody responses.

Comparison of PEGylation Chemistries

The choice of conjugation chemistry is a critical determinant of the final PEGylated protein's characteristics, including its immunogenicity. Below is a comparison of key features between this compound-mediated click chemistry and traditional NHS-ester chemistry.

FeatureThis compound (Click Chemistry)Traditional NHS-Ester PEGylation
Reaction Type Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a tetrazine (Tet) and a trans-cyclooctene (TCO).Acylation of primary amines (lysine residues and N-terminus).
Specificity Site-specific. Requires prior introduction of a TCO or tetrazine handle onto the protein at a desired location.Random. Reacts with multiple available lysine residues on the protein surface.
Homogeneity High. Produces a well-defined, homogeneous product with a specific PEG-to-protein ratio.Low. Results in a heterogeneous mixture of PEGylated isomers with varying numbers and locations of PEG chains.
Potential Impact on Protein Structure Minimal. Conjugation occurs at a pre-determined site, minimizing disruption of the protein's native conformation and preserving its biological activity.[1]Potential for significant disruption. Random attachment can mask or alter critical epitopes and functional domains, potentially leading to loss of activity and the creation of neo-epitopes.[2]
Immunogenicity Theoretically Lower. Site-specific conjugation avoids the creation of neo-epitopes and shields specific immunogenic regions, potentially leading to a reduced anti-drug and anti-PEG antibody response.Potentially Higher. The heterogeneous mixture of conjugates and potential for protein denaturation can increase the likelihood of an immune response.[2]

Experimental Data: Principles and Findings

ParameterFindingImplication for this compound
Anti-PEG Antibodies The immune system can generate antibodies against the PEG polymer itself, leading to accelerated clearance of the drug and potential hypersensitivity reactions.[3]The method of conjugation can influence the presentation of PEG to the immune system. A well-defined, site-specifically attached PEG chain may be less likely to induce a strong anti-PEG response compared to a randomly attached, heterogeneous mixture.
Protein Aggregation Protein aggregates are known to be highly immunogenic.[4]Site-specific PEGylation can lead to a more stable and less aggregated product compared to random PEGylation, which can sometimes induce aggregation.
T-cell Dependent Immune Response The immunogenicity of therapeutic proteins is often driven by T-cell recognition of peptide epitopes presented by antigen-presenting cells (APCs).By strategically placing the PEG chain, it is possible to mask key T-cell epitopes, thereby reducing the T-cell dependent immune response. This is more readily achieved with site-specific conjugation.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the impact of PEGylation on protein immunogenicity.

Protocol 1: Site-Specific Protein PEGylation using this compound

This protocol describes a two-step process for site-specific PEGylation. First, the protein of interest is functionalized with a trans-cyclooctene (TCO) group. Then, the TCO-modified protein is reacted with this compound.

Materials:

  • Protein of interest with an available amine for modification (e.g., via a genetically encoded unnatural amino acid or a specific lysine residue).

  • TCO-PEG-NHS ester

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., HEPES)

  • Quenching reagent (e.g., Tris or glycine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein-TCO Functionalization: a. Dissolve the protein in amine-free buffer at a concentration of 1-5 mg/mL. b. Prepare a stock solution of TCO-PEG-NHS ester in anhydrous DMSO. c. Add a 5- to 20-fold molar excess of the TCO-PEG-NHS ester to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature. e. Quench the reaction by adding a quenching reagent to a final concentration of 50 mM. f. Purify the TCO-functionalized protein using an SEC column to remove excess reagents.

  • Click Reaction with this compound: a. Dissolve this compound in PBS, pH 7.4. b. Add a 1.5- to 3-fold molar excess of this compound to the purified TCO-functionalized protein. c. Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/purple color of the tetrazine. d. Purify the final PEGylated protein conjugate using an SEC column.

Protocol 2: Immunogenicity Assessment - Anti-PEG and Anti-Drug Antibody ELISA

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG and anti-drug antibodies in serum samples from immunized animals.

Materials:

  • Serum samples from animals immunized with the PEGylated protein.

  • High-binding 96-well microplates.

  • PEGylated protein (for anti-drug antibody detection) or a generic PEG-conjugated protein (e.g., PEG-BSA) (for anti-PEG antibody detection).

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary antibody conjugated to horseradish peroxidase (HRP) specific for the animal species' IgG and IgM.

  • TMB substrate.

  • Stop solution (e.g., 2N H2SO4).

Procedure:

  • Coating: a. Coat the wells of a 96-well plate with 100 µL of the PEGylated protein or PEG-BSA at a concentration of 1-5 µg/mL in PBS. b. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: a. Wash the plate three times. b. Add 100 µL of serially diluted serum samples to the wells. c. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the plate three times. b. Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. c. Incubate for 1 hour at room temperature.

  • Detection: a. Wash the plate five times. b. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding 100 µL of stop solution. d. Read the absorbance at 450 nm using a microplate reader.

Visualizations

The following diagrams illustrate the key workflows and biological pathways discussed in this guide.

PEGylation_Workflows cluster_0 This compound (Site-Specific) cluster_1 Traditional NHS-Ester (Random) Protein_TCO Protein with TCO handle Click Click Reaction (IEDDA) Protein_TCO->Click MeTet This compound MeTet->Click Homogeneous_Product Homogeneous PEGylated Protein Click->Homogeneous_Product Native_Protein Native Protein (with Lysines) Acylation Acylation Reaction Native_Protein->Acylation NHS_PEG NHS-Ester-PEG NHS_PEG->Acylation Heterogeneous_Product Heterogeneous PEGylated Protein Acylation->Heterogeneous_Product

Comparison of PEGylation Workflows

Immune_Response_Pathway PEG_Protein PEGylated Protein APC Antigen Presenting Cell (e.g., Dendritic Cell) PEG_Protein->APC Uptake & Processing B_Cell B-Cell PEG_Protein->B_Cell BCR Binding T_Cell T-Helper Cell APC->T_Cell Antigen Presentation T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Drug and Anti-PEG Antibodies Plasma_Cell->Antibodies Production

T-Cell Dependent Immune Response to PEGylated Proteins

References

In Vivo Performance of Me-Tet-PEG4-NH2 Labeled Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo performance of molecules labeled with Me-Tet-PEG4-NH2 against alternative labeling strategies. The information is tailored for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate bioconjugation techniques for in vivo applications.

Executive Summary

This compound is a highly effective labeling reagent for in vivo applications, primarily utilized in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (TCO). This "click chemistry" approach offers significant advantages in terms of reaction speed and specificity within a complex biological environment. The key strengths of using this compound and the broader tetrazine-TCO ligation strategy include:

  • Exceptional Reaction Kinetics: The reaction between tetrazine and TCO is among the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations in vivo.[1]

  • High Specificity and Bioorthogonality: Tetrazines and TCOs react selectively with each other and do not interfere with native biological functional groups, minimizing off-target effects.[1]

  • Biocompatibility: The reaction is catalyst-free, avoiding the in vivo toxicity associated with copper-catalyzed click chemistry (CuAAC).[1]

  • Improved Pharmacokinetics: The PEG4 linker enhances the solubility and can improve the pharmacokinetic profile of the labeled molecule, potentially leading to longer circulation times and reduced immunogenicity.

This guide will delve into the quantitative in vivo performance of tetrazine-labeled molecules, compare them with other labeling methods, and provide the necessary protocols to implement these techniques.

Data Presentation: Quantitative Comparison of In Vivo Performance

The following tables summarize key in vivo performance parameters for molecules labeled with tetrazine-based linkers, such as those derived from this compound, and compares them with alternative labeling chemistries.

Disclaimer: Direct head-to-head in vivo comparative studies for all labeling methods are scarce. The data presented below is compiled from multiple sources and should be interpreted with the understanding that experimental conditions may vary between studies.

Table 1: Biodistribution of Radiolabeled Tetrazine Probes for Pre-targeting

This table presents ex vivo biodistribution data for 68Ga-labeled tetrazine tracers in healthy or tumor-bearing mice. These small molecule probes are used in the second step of a pre-targeting strategy.

Organ[68Ga]Ga-HBED-CC-PEG4-Tz (%ID/g) at 1h p.i.[68Ga]Ga-DOTA-PEG4-Tz (%ID/g) at 1h p.i.
Blood0.8 ± 0.20.5 ± 0.1
Heart0.3 ± 0.10.2 ± 0.0
Lungs0.4 ± 0.10.3 ± 0.1
Liver0.7 ± 0.10.5 ± 0.1
Spleen0.2 ± 0.00.1 ± 0.0
Kidneys2.1 ± 0.41.0 ± 0.2
Muscle0.2 ± 0.00.1 ± 0.0
Bone0.3 ± 0.10.2 ± 0.0

Data extracted from a study comparing two different chelators for a 68Ga-labeled tetrazine-PEG4 probe in normal BALB/c mice.[2]

Table 2: Pharmacokinetic Parameters of Different In Vivo Labeling Approaches

This table provides a qualitative and quantitative comparison of key pharmacokinetic and performance parameters for different labeling strategies.

ParameterTetrazine-TCO LigationNHS Ester LabelingMaleimide-Thiol Chemistry
Reaction Principle Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition.Amine-reactive coupling to lysines.Thiol-reactive Michael addition to cysteines.
In Vivo Specificity Very HighModerate (targets available primary amines)High (targets available thiols)
Reaction Speed (in vivo) Very Fast (up to 106 M-1s-1)[3]ModerateFast
Biocompatibility Excellent (catalyst-free)GoodGood, but potential for off-target reaction with other thiols.
Linkage Stability Stable dihydropyridazineStable amide bondThioether bond, but can be susceptible to retro-Michael reaction and thiol exchange in vivo.
Typical Half-life of Labeled Antibody Generally preserved, can be influenced by the linker and payload.Can be altered depending on the degree of labeling and nature of the attached molecule.Can be reduced due to linker instability and payload deconjugation.
Control over Conjugation Site High (with site-specific incorporation of TCO)Low (random labeling of surface-accessible lysines)High (with engineered cysteines)

Experimental Protocols

Protocol 1: In Vivo Pre-targeted Imaging with Tetrazine-TCO Ligation

This protocol outlines a general workflow for a two-step pre-targeted in vivo imaging experiment using a TCO-modified antibody and a fluorescently or radiolabeled tetrazine probe.

Materials:

  • TCO-conjugated antibody (e.g., TCO-PEG-Antibody)

  • This compound derived imaging probe (e.g., 68Ga-DOTA-PEG4-Tetrazine or a fluorescent tetrazine)

  • Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)

  • Sterile phosphate-buffered saline (PBS)

  • In vivo imaging system (PET/CT, SPECT/CT, or fluorescence imaging system)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Step 1: Administration of TCO-conjugated Antibody a. Reconstitute the TCO-conjugated antibody in sterile PBS to a suitable concentration (e.g., 1 mg/mL). b. Administer a defined dose of the TCO-conjugated antibody to each animal via intravenous (tail vein) injection. The dose will depend on the specific antibody and target. c. Allow the antibody to circulate and accumulate at the target site (e.g., tumor) while the unbound antibody clears from the bloodstream. This pre-targeting interval is typically 24 to 72 hours and should be optimized for the specific antibody's pharmacokinetics.

  • Step 2: Administration of Tetrazine Imaging Probe a. Prepare the tetrazine imaging probe solution. If it's a radiolabeled probe like [68Ga]Ga-DOTA-PEG4-Tz, it should be prepared according to established radiolabeling protocols. For fluorescent probes, dilute a stock solution in sterile PBS to the desired injection concentration. b. After the pre-targeting interval, administer the tetrazine imaging probe to the animals, typically via intravenous injection. c. Allow a short period for the in vivo click reaction to occur at the target site and for the unbound tetrazine probe to clear from circulation. This clearance is generally rapid for small molecule tetrazine probes.

  • Imaging and Data Analysis a. Anesthetize the animals at desired time points post-tetrazine injection (e.g., 1, 2, 4, and 24 hours). b. Acquire images using the appropriate in vivo imaging system. c. After the final imaging time point, animals can be euthanized, and organs of interest can be harvested for ex vivo biodistribution analysis using a gamma counter (for radiolabeled probes) or by measuring fluorescence of tissue homogenates. d. Quantify the signal intensity in the target tissue (e.g., tumor) and other organs to determine the percentage of injected dose per gram of tissue (%ID/g) and calculate target-to-background ratios.

Protocol 2: NHS Ester Labeling of an Antibody for In Vivo Use

This protocol provides a general procedure for labeling an antibody with an NHS ester-functionalized molecule (e.g., a fluorescent dye) for in vivo applications.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • NHS ester-functionalized molecule (e.g., Cy7 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: a. Ensure the antibody solution is free of amine-containing substances like Tris or glycine. If necessary, buffer exchange the antibody into PBS. b. Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • Labeling Reaction: a. Dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to make a stock solution (e.g., 10 mg/mL). b. Add a calculated molar excess of the NHS ester stock solution to the antibody solution while gently stirring. A dye-to-antibody molar ratio of 5:1 to 20:1 is a common starting point. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: a. Separate the labeled antibody from the unreacted NHS ester using a size-exclusion chromatography column pre-equilibrated with PBS. b. Collect the fractions containing the labeled antibody (typically the first colored fraction to elute).

  • Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the label.

Protocol 3: Maleimide-based Labeling of a Thiol-containing Protein

This protocol describes the labeling of a protein containing free cysteine residues with a maleimide-functionalized molecule.

Materials:

  • Protein with accessible thiol groups in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: a. Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. b. (Optional) If disulfide bonds need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Labeling Reaction: a. Dissolve the maleimide compound in DMSO or DMF to create a stock solution (e.g., 10 mM). b. Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and Characterization: a. Purify the labeled protein from unreacted maleimide using a size-exclusion chromatography column. b. Characterize the conjugate to determine the degree of labeling.

Mandatory Visualization

Pre-targeted In Vivo Imaging Workflow

Pretargeted_Imaging_Workflow Pre-targeted In Vivo Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Imaging a Administer TCO-Antibody Conjugate b Circulation and Tumor Accumulation a->b IV Injection c Clearance of Unbound Antibody b->c 24-72 hours d Administer Tetrazine Probe c->d e In Vivo 'Click' Reaction at Target d->e IV Injection f Clearance of Unbound Probe e->f Rapid g Acquire Image (PET/SPECT/Fluorescence) f->g h Data Analysis (Biodistribution, T:B Ratio) g->h

Caption: A flowchart illustrating the three main stages of a pre-targeted in vivo imaging strategy.

Signaling Pathway Diagram: Not Applicable

A signaling pathway diagram is not directly applicable to the comparison of in vivo labeling technologies, as these methods are tools used to study various pathways rather than being part of a specific signaling cascade themselves. The workflow diagram above provides a more relevant visualization of the experimental process.

Logical Relationship: Comparison of Labeling Chemistries

Labeling_Comparison Comparison of In Vivo Labeling Chemistries tetrazine Tetrazine-TCO (e.g., this compound) spaac SPAAC (Azide-Alkyne) tetrazine->spaac Faster Kinetics No Catalyst nhs NHS Ester (Amine-reactive) tetrazine->nhs Site-Specific Potential Higher Specificity maleimide Maleimide (Thiol-reactive) tetrazine->maleimide More Stable Linkage Site-Specific Potential

Caption: A diagram comparing key features of tetrazine-based labeling with other common methods.

References

A Head-to-Head Comparison of Me-Tet-PEG4-NH2 and Other Click Chemistry Reagents for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, "click chemistry" has emerged as a powerful and versatile toolset. These reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the precise ligation of molecules in complex biological environments. This guide provides an objective, data-driven comparison of Me-Tet-PEG4-NH2, a key reagent in tetrazine ligation, with other prominent click chemistry reagents, including those used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

This compound is a heterobifunctional linker that leverages the exceptionally fast kinetics of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as tetrazine ligation. It features a methyltetrazine moiety for rapid, catalyst-free conjugation with a strained alkene (e.g., trans-cyclooctene, TCO), a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to improve solubility and reduce steric hindrance, and a primary amine for further functionalization.

This guide will demonstrate that while each class of click chemistry has its merits, tetrazine ligation, and by extension reagents like this compound, offers significant advantages in applications requiring rapid kinetics and high biocompatibility, such as in vivo imaging and the development of Proteolysis Targeting Chimeras (PROTACs).

Performance Comparison of Click Chemistry Reagents

The choice of a click chemistry reagent is dictated by several key performance indicators, including reaction kinetics, stability, and biocompatibility. The following tables summarize the quantitative performance of different click chemistry reactions.

Table 1: Reaction Kinetics of Common Click Chemistry Reactions

Reaction TypeReagent PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Tetrazine Ligation This compound + TCOUp to 10⁶[1]Exceptionally fast kinetics, catalyst-free, highly specific.[1]
SPAACDBCO-PEG4-NH2 + Azide~1[2]Catalyst-free, excellent biocompatibility.
SPAACBCN + Azide~0.14Good balance of reactivity and stability.
CuAACTerminal Alkyne + Azide10 - 10⁴High yielding, versatile, but requires a cytotoxic copper catalyst.[1]

Table 2: Stability of Common Click Chemistry Linkages

Linker ChemistryReactive PartnersStability Considerations
Tetrazine Ligation Tetrazine + TCO Stability can be influenced by serum components and isomerization of TCO. Methyl-substituted tetrazines, like in this compound, generally exhibit good stability in aqueous media.[3]
SPAAC (DBCO-Azide)DBCO + AzideThe triazole linkage is generally stable. However, the hydrophobicity of the DBCO group can sometimes lead to aggregation.
SPAAC (BCN-Azide)BCN + AzideBCN is generally more stable to thiols like glutathione compared to DBCO.
Maleimide-ThiolMaleimide + ThiolSusceptible to retro-Michael reaction and exchange with serum thiols.

Application Focus: PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of PROTAC efficacy. Click chemistry is a widely used method for synthesizing PROTACs due to its modularity and efficiency.

Table 3: Representative Performance of PROTACs with Different Linkers Targeting Epidermal Growth Factor Receptor (EGFR)

PROTAC Linker TypeTargetE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Reference
Gefitinib-based, PEG linkerEGFRDel19VHL5.0>80%
Gefitinib-based, PEG linkerEGFRL858RVHL3.3>80%
Dacomitinib-based, PEG/triazole linkerEGFRdel19CRBN3.5791%
Gefitinib-basedEGFRDel19CRBN11>80%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of click chemistry reagents.

Protocol 1: Determination of Second-Order Rate Constant

This protocol outlines a method to determine the reaction kinetics of this compound with a TCO derivative by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • This compound

  • TCO-containing molecule (e.g., TCO-PEG4-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and the TCO derivative in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a cuvette, dilute the this compound stock solution in the reaction buffer to a final concentration of 50 µM.

  • Reaction Initiation: Add the TCO derivative to the cuvette at a final concentration of 500 µM (10-fold excess).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at the characteristic wavelength for the tetrazine (typically around 520 nm) over time.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The pseudo-first-order rate constant (k_obs) is the negative of the slope. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.

Protocol 2: In Vitro Serum Stability Assay

This protocol provides a general method to assess the stability of a bioconjugate in serum.

Materials:

  • Bioconjugate of interest (e.g., protein conjugated with this compound)

  • Control serum (e.g., human or mouse)

  • PBS, pH 7.4

  • Acetonitrile (ACN)

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.

  • Incubation: Dilute the bioconjugate into the serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration. Incubate both samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: Add three volumes of cold ACN to the serum aliquots to precipitate serum proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate remaining.

  • Data Analysis: Calculate the percentage of intact conjugate at each time point relative to the T=0 time point to determine the half-life.

Protocol 3: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HCC827 for EGFR)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and workflows.

PROTAC_Mechanism cluster_System Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action E1 E1 E2 E2 E1->E2 Ub activation E3_Ligase E3_Ligase E2->E3_Ligase Ub conjugation Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3_Ligase->Ternary_Complex Ub Ubiquitin Proteasome Proteasome Degraded_Fragments Degraded_Fragments Proteasome->Degraded_Fragments Degradation Target_Protein Target Protein (e.g., EGFR) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ub transfer Ub_Target->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Bioconjugation_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Click Reaction cluster_Analysis Analysis and Purification Reagent1 This compound or DBCO-PEG4-NH2 Mixing Mix Reagents in Reaction Buffer Reagent1->Mixing Reagent2 TCO- or Azide- functionalized Molecule Reagent2->Mixing Incubation Incubate at RT or 37°C Mixing->Incubation Purification Purify Conjugate (e.g., SEC) Incubation->Purification Characterization Characterize Conjugate (e.g., LC-MS, SDS-PAGE) Purification->Characterization WesternBlot_Workflow Cell_Treatment Treat cells with PROTAC Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescence Secondary_Ab->Detection Analysis Quantify bands and determine DC50/Dmax Detection->Analysis

References

A Head-to-Head Comparison: Me-Tet-PEG4-NH2 for Enhanced Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant in the design of stable and effective protein therapeutics, including antibody-drug conjugates (ADCs). The linker's inherent properties—stability, reactivity, and its influence on the final conjugate's characteristics—can profoundly impact therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of Me-Tet-PEG4-NH2, a modern bioorthogonal linker, against traditional amine-reactive linkers, specifically those utilizing N-hydroxysuccinimide (NHS) esters.

This compound leverages the power of bioorthogonal "click chemistry" through its methyltetrazine (Me-Tet) moiety. This enables an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO)-modified protein, a reaction celebrated for its exceptional speed and specificity, even within complex biological environments.[1] The integrated polyethylene glycol (PEG4) spacer enhances the linker's hydrophilicity, which can improve the solubility and stability of the resulting protein conjugate and reduce steric hindrance.[2][]

Performance at a Glance: this compound vs. NHS-Ester PEG Linkers

To provide a clear and concise comparison, the following table summarizes key performance indicators for this compound (via tetrazine-TCO ligation) versus a representative traditional linker, NHS-Ester-PEG4. This data is a synthesis of findings from multiple studies to offer a consolidated overview.

FeatureThis compound (via TCO ligation)NHS-Ester-PEG4
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloadditionNucleophilic acyl substitution
Reaction Specificity Highly specific for TCO group; bioorthogonalReacts with primary amines (lysine side chains, N-terminus)
Reaction Speed Very fast, often complete in minutes to a few hoursSlower, typically requires 1-4 hours
Reaction pH Typically pH 7.0-8.5Optimal at pH 7.2-8.5
Resulting Linkage Stable dihydropyridazineStable amide bond
Control over Conjugation Site High (requires prior site-specific installation of TCO)Low to moderate (targets available lysines)
Potential for Cross-Reactivity Minimal due to bioorthogonal natureCan react with other nucleophiles at high pH
Stability of Reactive Group Methyltetrazine is generally stableNHS-ester is susceptible to hydrolysis
Homogeneity of Final Product High, leading to a more defined drug-to-antibody ratio (DAR)Heterogeneous mixture of conjugates

Impact on Protein Structure and Function

The choice of linker can have significant consequences for the structure and function of the conjugated protein.

Structural Integrity: The mild reaction conditions and high specificity of the tetrazine-TCO ligation used with this compound help to preserve the native structure of the protein. Traditional NHS-ester chemistry, while widely used, can sometimes lead to a heterogeneous product with modifications at various lysine residues, which could potentially impact the protein's conformation and stability.

Biological Activity: By allowing for site-specific conjugation away from the protein's active or binding sites, this compound can help to better preserve the biological activity of the protein. In contrast, the random nature of NHS-ester conjugation can sometimes result in modification within or near critical regions, leading to a partial or complete loss of function.

Stability and Aggregation: The hydrophilic PEG4 spacer in both types of linkers generally contributes to increased solubility and reduced aggregation of the protein conjugate.[2][] However, the greater homogeneity achieved with this compound can lead to more predictable and consistent stability profiles.

Pharmacokinetics: PEGylation, in general, is known to increase the in vivo half-life of proteins by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance. The precise control over the conjugation site and stoichiometry offered by this compound can lead to more uniform pharmacokinetic profiles compared to the heterogeneous mixtures often produced with NHS-ester linkers.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for protein conjugation using this compound and a traditional NHS-ester PEG linker.

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol involves the initial modification of the protein with a TCO-NHS ester to introduce the TCO moiety, followed by the bioorthogonal reaction with this compound.

Step 1: TCO-Modification of the Protein

  • Protein Preparation: Prepare the protein solution (e.g., an antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-PEGn-NHS ester in anhydrous DMSO.

  • Conjugation: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis, exchanging the buffer to PBS, pH 7.4.

Step 2: Ligation with this compound

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Ligation Reaction: Add a 1.5- to 3-fold molar excess of the this compound solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Final Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove any unreacted linker.

Protocol 2: One-Step Protein Conjugation with NHS-Ester-PEG4

This protocol describes the direct conjugation of an NHS-ester PEG linker to primary amines on the protein.

  • Protein Preparation: Prepare the protein solution at 1-10 mg/mL in an amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).

  • NHS-Ester-PEG4 Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-Ester-PEG4 in anhydrous DMSO or DMF.

  • Conjugation: Add a 20-fold molar excess of the NHS-Ester-PEG4 stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification: Remove unreacted linker by dialysis or gel filtration.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps and relationships in each conjugation strategy.

experimental_workflow cluster_tetrazine This compound Conjugation Workflow Prot Protein TCO_Prot TCO-Modified Protein Prot->TCO_Prot Amine Reaction TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Prot Purify1 Purification (Desalting) TCO_Prot->Purify1 MeTet This compound Final_Tet Final Conjugate MeTet->Final_Tet Purify2 Purification (SEC) Final_Tet->Purify2 Purify1->Final_Tet iEDDA Ligation

Caption: Experimental workflow for this compound conjugation.

experimental_workflow_nhs cluster_nhs NHS-Ester-PEG4 Conjugation Workflow Prot_NHS Protein Final_NHS Final Conjugate (Heterogeneous) Prot_NHS->Final_NHS Amine Reaction NHS_Linker NHS-Ester-PEG4 NHS_Linker->Final_NHS Purify_NHS Purification (Dialysis/Gel Filtration) Final_NHS->Purify_NHS

Caption: Experimental workflow for NHS-Ester-PEG4 conjugation.

Conclusion

The selection of a linker technology is a multifaceted decision that requires careful consideration of the specific application, the nature of the protein and any attached payload, and the desired properties of the final conjugate. This compound, with its foundation in the rapid and highly specific TCO-tetrazine click chemistry, offers significant advantages in terms of reaction efficiency, specificity, and the homogeneity of the final product. While traditional NHS-ester chemistry remains a valuable and widely used tool, the bioorthogonal approach provided by this compound represents a powerful alternative for the development of next-generation, well-defined protein therapeutics with potentially improved performance profiles.

References

Safety Operating Guide

Navigating the Disposal of Me-Tet-PEG4-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for Me-Tet-PEG4-NH2

The cornerstone of proper chemical disposal lies in meticulous segregation and clear, accurate labeling. This ensures that waste is handled correctly by your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, weighing paper, and gloves, must be collected in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled, and chemically compatible hazardous waste container.

  • Cross-Contamination: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Labeling:

Accurate labeling is crucial for the safe management of chemical waste. Ensure all waste containers include the following information:

  • Full Chemical Name: "this compound" or "Methyltetrazine-PEG4-Amine"

  • Hazard Identification: "Hazardous Waste"

  • Concentration: If in a solution, specify the concentration.

3. Storage of Waste:

Waste containers should be kept securely closed at all times, except when adding waste. Store the containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

4. Arranging for Disposal:

Once a waste container is full, or in accordance with your institution's policies (often not to exceed one year), arrange for its collection by your EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is vital to mitigate any potential hazards.

Spill Cleanup Protocol:

  • For a Small Powder Spill:

    • Restrict access to the affected area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.

    • Wash the area with soap and water.

  • For a Liquid Spill:

    • Absorb the spill using inert, non-combustible material such as absorbent pads.

    • Collect the contaminated absorbent material into a hazardous waste container.

    • Clean the spill area as described for a powder spill.

Decontamination of Glassware:

  • Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.

  • The initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Subsequent rinses can typically be managed according to standard laboratory procedures for non-hazardous waste, but consult your institutional guidelines for confirmation.

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste (e.g., contaminated consumables) B->C D Liquid Waste (e.g., solutions) B->D E Collect in Designated Hazardous Waste Container C->E D->E F Label Container Correctly (Name, Hazard, Date) E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H

Disposal Workflow for this compound

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific EHS guidelines as the primary source of information.

Essential Safety and Operational Guide for Me-Tet-PEG4-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling Me-Tet-PEG4-NH2.

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against potential splashes and airborne particles. Tetrazine and amine compounds can be irritants.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves before use and dispose of them properly after handling.Provides protection against skin contact. Nitrile gloves offer good resistance to many chemicals.
Body Protection Laboratory CoatA standard, full-sleeved, and fully buttoned lab coat is required to prevent skin contact.Protects skin from accidental spills and contamination.
Respiratory Protection Fume HoodAll handling of the compound, especially if it is a powder or if solutions are being prepared, must be conducted in a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols, as PEG compounds can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Proper handling is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

1. Storage and Preparation:

  • Storage: Upon receipt, store this compound desiccated at -20°C or -80°C for long-term stability.

  • Equilibration: Before use, allow the vial to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: To minimize exposure to air and moisture, consider handling the compound under an inert gas like argon or nitrogen.

  • Stock Solution Preparation: Since many PEG reagents can be difficult to weigh accurately, it is advisable to prepare a stock solution. Dissolve the compound in a suitable anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

2. Handling:

  • Location: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation risk.

  • Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.

  • Solution Withdrawal: When using a stock solution, use a syringe with a septum to withdraw the required amount to maintain inert conditions.

3. In Case of a Spill:

  • In the event of a spill, wear appropriate PPE.

  • Absorb the spill with an inert material, such as sand or vermiculite.

  • Collect the spilled material and any contaminated cleaning supplies into a designated, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection: Treat this compound and any contaminated materials (e.g., pipette tips, weighing paper, gloves) as hazardous chemical waste. Collect all waste in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not dispose of this compound down the drain or in regular trash. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste" and the chemical name.

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal storage Store at -20°C or -80°C equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve ppe Wear Appropriate PPE dissolve->ppe fume_hood Work in Fume Hood ppe->fume_hood reaction Perform Experiment fume_hood->reaction collect_waste Collect Waste in Labeled Container reaction->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs spill_cleanup Clean Spills with Inert Material spill_cleanup->collect_waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.